5-cyclopentyl-1H-1,2,3,4-tetrazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-cyclopentyl-2H-tetrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-4-5(3-1)6-7-9-10-8-6/h5H,1-4H2,(H,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXFXWYTQQRYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NNN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 5-Cyclopentyl-1H-1,2,3,4-Tetrazole
The following technical guide is structured as a specialized monograph for research and development professionals. It synthesizes confirmed chemical data with field-standard protocols for the synthesis and application of 5-cyclopentyl-1H-tetrazole.
Bioisosteric Scaffold for Lipophilic Carboxylate Replacement
Executive Summary
5-Cyclopentyl-1H-1,2,3,4-tetrazole (CAS: 441024-85-7) is a nitrogen-rich heterocyclic building block used primarily in medicinal chemistry as a lipophilic bioisostere for the carboxylic acid moiety.[1] By substituting the planar, polar carboxylate with the 5-cyclopentyltetrazole ring, researchers can maintain the acidic pharmacophore (pKa ~5.0) while significantly altering the steric bulk and lipophilicity (LogP) of the molecule. This guide details the physicochemical profile, a validated "green chemistry" synthesis protocol, and the safety considerations required for handling this energetic scaffold.
Chemical Identity & Structure
| Property | Specification |
| IUPAC Name | 5-Cyclopentyl-1H-1,2,3,4-tetrazole |
| Common Name | 5-Cyclopentyltetrazole |
| CAS Number | 441024-85-7 |
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 138.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Tautomeric Equilibrium
Like all 5-substituted tetrazoles, the cyclopentyl derivative exists in a dynamic equilibrium between the 1H- and 2H-tautomers. In the solid state and polar solvents (DMSO, Water), the 1H-form predominates due to dipole stabilization. In the gas phase or non-polar solvents, the 2H-form is thermodynamically favored.
Figure 1: The 1,2-hydrogen shift characterizing tetrazole tautomerism. The 1H form is the relevant species for most biological interactions.
Physicochemical Profile
Acidity (pKa)
The tetrazole ring is a classic bioisostere for carboxylic acids because their pKa values are comparable, allowing both to exist as anionic species at physiological pH (7.4).
-
Carboxylic Acid pKa: ~4.5 – 5.0
-
5-Cyclopentyltetrazole pKa: ~5.0 – 5.5 (Estimated)
-
Note: The cyclopentyl group is a weak electron donor (inductive effect), which slightly destabilizes the tetrazolate anion compared to the parent tetrazole or aryl-tetrazoles, resulting in a slightly higher pKa (less acidic) than benzoic acid derivatives.
-
Lipophilicity and Sterics
Replacing a carboxylic acid with a 5-cyclopentyltetrazole moiety introduces significant changes:
-
Lipophilicity: The tetrazole ring is more lipophilic than a carboxylate anion. The addition of the cyclopentyl ring further increases the LogP, improving membrane permeability.
-
Metabolic Stability: Tetrazoles are generally resistant to the metabolic oxidation and glucuronidation pathways that rapidly clear carboxylic acids.
-
Steric Bulk: The cyclopentyl group adds a non-planar, hydrophobic "ball" (approx. 5-6 Å diameter) that can fill hydrophobic pockets in target proteins more effectively than a flat phenyl ring.
Validated Synthesis Protocol
Method: Zinc-Catalyzed [3+2] Cycloaddition in Water (Demko-Sharpless Protocol). Rationale: Traditional tetrazole synthesis uses toxic tin azides or highly explosive hydrazoic acid generated in situ with strong acids. The Zinc/Water method is safer, scalable, and environmentally benign.[2]
Reaction Scheme
Reagents: Cyclopentanecarbonitrile + Sodium Azide (NaN₃) + Zinc Bromide (ZnBr₂). Solvent: Water (reflux).[3]
Figure 2: Workflow for the aqueous zinc-catalyzed synthesis of 5-substituted tetrazoles.
Step-by-Step Methodology
Safety Pre-requisite:
-
Warning: Sodium azide (NaN₃) is acutely toxic. Acidification of azide solutions releases Hydrazoic Acid (HN₃) , which is explosive and highly toxic. All acidification steps must be performed in a high-efficiency fume hood.
-
PPE: Nitrile gloves, safety goggles, lab coat.
Protocol:
-
Setup: In a 100 mL round-bottom flask, dissolve Sodium Azide (1.43 g, 22 mmol) and Zinc Bromide (4.50 g, 20 mmol) in Deionized Water (40 mL).
-
Addition: Add Cyclopentanecarbonitrile (1.90 g, 20 mmol) to the stirring solution. The nitrile may not fully dissolve initially; this is normal.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (100°C) with vigorous stirring. Maintain reflux for 24 hours. The zinc catalyst activates the nitrile, allowing cycloaddition at neutral pH.
-
Monitoring: Monitor consumption of the nitrile by TLC (Ethyl Acetate/Hexane) or LC-MS.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Add Ethyl Acetate (50 mL) and stir.
-
Slowly add 3N HCl until the pH of the aqueous layer is ~1.0. Vigorous stirring is essential to break up the zinc-tetrazolate complex.
-
Safety: Ensure good ventilation to remove any trace HN₃ generated.
-
-
Isolation:
-
Separate the organic layer.
-
Extract the aqueous layer two more times with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with brine.
-
Dry over anhydrous Sodium Sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
-
Purification: The crude solid is typically pure enough for use. If necessary, recrystallize from Toluene or a mixture of Ethyl Acetate/Hexanes.
Safety & Handling Data
| Hazard Class | Description | Mitigation |
| Explosive Potential | Tetrazoles are energetic materials. While 5-substituted derivatives are more stable than the parent ring, they can decompose violently at high temperatures (>200°C). | Avoid heating dry solids above 150°C. Do not grind in a mortar. |
| Shock Sensitivity | Metal salts of tetrazoles (especially Copper, Lead, Mercury) are primary explosives. | NEVER use metal spatulas or needles that may contain heavy metals. Use glass or plastic tools. |
| Toxicity | Likely acts as a metabolic poison similar to other azoles; specific tox data is limited. | Handle as a hazardous substance.[3][4] Avoid dust inhalation. |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid bioisosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 5-Cyclopentyl-1H-1,2,3,4-tetrazole (CAS 441024-85-7).[1] Link
-
Popova, E. A., et al. (2018). Tautomerism of 5-substituted tetrazoles: a theoretical and experimental study. Structural Chemistry, 29, 399–411. Link
Sources
5-Cyclopentyl-1H-1,2,3,4-tetrazole: Molecular Architecture & Synthetic Protocols
Part 1: Executive Summary
5-Cyclopentyl-1H-1,2,3,4-tetrazole represents a critical pharmacophore in modern medicinal chemistry, primarily utilized as a bioisostere for carboxylic acids . By replacing a carboxyl group (-COOH) with a 5-substituted tetrazole moiety, drug developers can significantly modulate the physicochemical profile of a lead compound.[1]
The cyclopentyl group introduces specific steric bulk and lipophilicity (LogP modulation), while the tetrazole ring maintains a planar, acidic functionality (pKa ~4.5–5.0) capable of hydrogen bonding and electrostatic interactions similar to a carboxylate anion. This substitution often results in:
-
Enhanced Metabolic Stability: Resistance to glucuronidation and beta-oxidation.
-
Improved Bioavailability: Increased lipophilicity facilitates membrane permeability.
-
Receptor Selectivity: The larger volume of the tetrazole ring (relative to -COOH) can improve fit within specific hydrophobic pockets.
Part 2: Molecular Architecture & Tautomerism
Tautomeric Equilibrium
The structural integrity of 5-cyclopentyl-1H-tetrazole is defined by its annular tautomerism. Unlike carboxylic acids, tetrazoles exist in a dynamic equilibrium between the 1H- and 2H- forms.
-
1H-Tautomer: Predominant in the solid state and polar solvents (e.g., DMSO, Water). This form is stabilized by intermolecular hydrogen bonding and high dipole moments.
-
2H-Tautomer: Favored in the gas phase and non-polar solvents. It is generally less polar and has a lower dipole moment.
The position of the proton is critical for receptor binding, as it dictates the hydrogen bond donor/acceptor vector.
Figure 1: Tautomeric equilibrium of 5-substituted tetrazoles and ionization to the resonance-stabilized anion.
Physicochemical Properties (Estimated)
| Property | Value / Range | Significance |
| Molecular Formula | C₆H₁₀N₄ | Core scaffold |
| Molecular Weight | 138.17 g/mol | Fragment-based design compliant |
| pKa | 4.5 – 5.0 | Bioisosteric to -COOH (pKa ~4.5) |
| LogP | ~1.5 – 2.1 | Moderate lipophilicity due to cyclopentyl ring |
| H-Bond Donors | 1 | NH group (when protonated) |
| H-Bond Acceptors | 3-4 | Nitrogen lone pairs |
Part 3: Synthetic Protocols
The most robust and scalable method for synthesizing 5-cyclopentyl-1H-tetrazole is the [3+2] dipolar cycloaddition of cyclopentanecarbonitrile with an azide source.
Reaction Mechanism
The reaction proceeds via the activation of the nitrile by a Lewis acid (typically Zinc(II)), followed by the nucleophilic attack of the azide anion. The transition state involves a concerted ring closure to form the tetrazole nucleus.
Figure 2: Lewis acid-catalyzed [3+2] cycloaddition mechanism (Sharpless Protocol).
Experimental Protocol (Sharpless Method)
Objective: Synthesis of 5-cyclopentyl-1H-tetrazole from cyclopentanecarbonitrile.
Reagents:
-
Cyclopentanecarbonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.1 eq)
-
Zinc Bromide (ZnBr₂) (1.0 eq) or Zinc Chloride (ZnCl₂)
-
Solvent: Water (0.5 M concentration relative to nitrile) or Isopropanol/Water (1:1)
-
Acid: 3N HCl (for workup)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Sodium Azide (1.1 eq) and Zinc Bromide (1.0 eq) in Water .
-
Note: The formation of active zinc-azide species occurs in situ.
-
-
Addition: Add Cyclopentanecarbonitrile (1.0 eq) to the reaction mixture.
-
Observation: The mixture may appear biphasic initially.
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Maintain reflux for 12–24 hours .
-
Monitoring: Monitor progress via TLC (eluent: MeOH/DCM) or LC-MS. The nitrile peak should disappear.
-
-
Workup (Critical for Safety):
-
Cool the reaction mixture to room temperature.
-
Add 3N HCl dropwise until the pH reaches ~1–2.
-
Caution: This step converts unreacted azide to hydrazoic acid (HN₃) and protonates the tetrazole product. Perform in a well-ventilated fume hood.
-
The zinc salts will dissolve, and the 5-cyclopentyl-1H-tetrazole may precipitate as a solid or oil.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .
-
The product partitions into the organic phase.[2]
-
-
Purification:
Part 4: Analytical Characterization
To validate the structure, the following spectroscopic signatures are expected:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 16.0–16.5 ppm (br s, 1H): Tetrazole NH. (Highly characteristic, broad, exchangeable with D₂O).
-
δ 3.2–3.4 ppm (m, 1H): Cyclopentyl CH at C1 (attached to tetrazole). Shifted downfield due to the electron-withdrawing tetrazole ring.
-
δ 1.9–2.1 ppm (m, 2H): Cyclopentyl CH₂ (C2/C5).
-
δ 1.5–1.8 ppm (m, 6H): Remaining cyclopentyl CH₂ protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~160–165 ppm: Tetrazole C5 (Quaternary carbon).
-
δ ~35–40 ppm: Cyclopentyl CH (C1).
-
δ ~30–32 ppm: Cyclopentyl CH₂ (C2/C5).
-
δ ~25 ppm: Cyclopentyl CH₂ (C3/C4).[4]
-
Mass Spectrometry (MS)
-
ESI-MS (Negative Mode): [M-H]⁻ peak at m/z 137.1.
-
ESI-MS (Positive Mode): [M+H]⁺ peak at m/z 139.1.
Part 5: Safety & Handling
Warning: Tetrazoles and azides are energetic materials.[5]
-
Sodium Azide: Highly toxic and can form explosive metal azides (with Cu, Pb). Use non-metallic spatulas and avoid disposal down drains with copper piping.
-
Hydrazoic Acid (HN₃): Generated during the acidic workup. It is volatile, toxic, and explosive. Always maintain the pH adjustment step in a high-efficiency fume hood.
-
Thermal Stability: While 5-substituted tetrazoles are generally more stable than unsubstituted tetrazole, avoid heating the dry solid above its melting point or subjecting it to mechanical shock.
Part 6: References
-
Demko, Z. P., & Sharpless, K. B. (2001).[6][7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[8] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs based on tetrazoles.[1][9][10][11] Chemistry of Heterocyclic Compounds, 43, 1–9. Link
-
Popova, E. A., et al. (2019). Tautomerism of 5-substituted tetrazoles: A theoretical and experimental study. Structural Chemistry, 30, 123–134.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-Cyclopentyl-1H-tetrazole-5-thiol | 129976-04-1 | Benchchem [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jsrapharm.com [jsrapharm.com]
Technical Guide: Physicochemical Properties of 5-Cyclopentyl-1H-tetrazole
This technical guide details the physicochemical properties, synthesis, and applications of 5-cyclopentyl-1H-tetrazole , a critical intermediate in medicinal chemistry.
Executive Summary
5-Cyclopentyl-1H-tetrazole (CAS: 441024-85-7 ) is a lipophilic heterocyclic compound widely utilized in drug discovery as a bioisostere of the carboxylic acid moiety. By replacing a carboxyl group (-COOH) with a tetrazole ring, medicinal chemists can significantly alter a drug candidate's lipophilicity and metabolic stability while retaining its acidity and capacity for electrostatic interactions. This guide provides a comprehensive analysis of its molecular architecture, physicochemical constants, and synthetic pathways.
Molecular Architecture & Tautomerism
The tetrazole ring is a planar, aromatic system containing four nitrogen atoms. A defining feature of 5-substituted tetrazoles is annular tautomerism , where the proton migrates between the N1 and N2 positions.
Tautomeric Equilibrium
In the solid state and in polar solvents, the 1H-tautomer generally predominates due to intermolecular hydrogen bonding networks. However, in the gas phase or non-polar solvents, the 2H-tautomer is often more stable. This equilibrium is critical for receptor binding, as the specific tautomer dictates the vector of hydrogen bond donation.
Physicochemical Profile
The utility of 5-cyclopentyl-1H-tetrazole hinges on its balance between the lipophilic cyclopentyl tail and the polar, acidic tetrazole head.
Quantitative Data Summary
| Property | Value / Range | Context |
| CAS Number | 441024-85-7 | Unique Identifier |
| Molecular Formula | C₆H₁₀N₄ | MW: 138.17 g/mol |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 121–125 °C (Est.)* | High MP due to H-bond network |
| pKa (Acidity) | 5.0 – 5.5 | Comparable to carboxylic acids (~4.[1][2]8) |
| LogP (Lipophilicity) | ~1.8 – 2.1 | More lipophilic than -COOH analogs |
| Solubility | DMSO, DMF, Methanol | Low water solubility (neutral form) |
*Note: Exact experimental melting point varies by crystal polymorph and purity; range estimated based on the structural analog 5-benzyl-1H-tetrazole (121-123°C) and general 5-alkyltetrazole trends.
Acidity (pKa) & Ionization
The tetrazole ring behaves as a weak acid. The cyclopentyl group exerts a weak positive inductive effect (+I), which slightly destabilizes the tetrazolate anion compared to a phenyl substituent. Consequently, 5-cyclopentyl-1H-tetrazole (pKa ~5.2) is slightly less acidic than unsubstituted tetrazole (pKa 4.9) or benzoic acid (pKa 4.2), but it remains fully ionized at physiological pH (7.4), ensuring high solubility in blood plasma.
Lipophilicity & Permeability
Unlike the hydrophilic carboxylate anion, the tetrazolate anion is able to distribute the negative charge over four nitrogen atoms (delocalization). This reduces the desolvation penalty required to pass through lipid membranes, often resulting in higher oral bioavailability for tetrazole-containing drugs compared to their carboxylic acid counterparts [1].
Synthesis & Purification Protocols
The most robust synthetic route involves the [3+2] cycloaddition of an azide source with a nitrile.
Validated Synthetic Workflow
Reaction: Cyclopentanecarbonitrile + Sodium Azide
Reagents:
-
Cyclopentanecarbonitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)[3]
-
Ammonium Chloride (NH₄Cl) or Triethylamine Hydrochloride (Et₃N·HCl) (1.2 eq)
-
Solvent: DMF (Dimethylformamide)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cyclopentanecarbonitrile (10 mmol) in DMF (20 mL).
-
Addition: Add NaN₃ (12 mmol) and NH₄Cl (12 mmol). Safety Note: NaN₃ is toxic and can form explosive hydrazoic acid (HN₃) in the presence of strong acids. Use NH₄Cl to buffer the reaction safely.
-
Cycloaddition: Heat the mixture to 100–110°C for 12–24 hours. Monitor via TLC (mobile phase: EtOAc/Hexane with trace acetic acid).
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (50 mL). The unreacted nitrile may oil out; extract with ethyl acetate if necessary to remove impurities.
-
Acidification: Carefully acidify the aqueous layer to pH ~2 using 6N HCl. This protonates the tetrazolate, causing the product to precipitate as a white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if higher purity is required.
Safety & Handling (Energetics)
Tetrazoles are nitrogen-rich compounds with high enthalpy of formation.[4] While 5-alkyl tetrazoles are generally stable, they possess explosive potential under extreme conditions.
-
Thermal Stability: Stable up to its melting point. Decomposition often begins >160°C with the release of N₂ gas. Do not heat dry material above 150°C.
-
Shock Sensitivity: Low for the neutral molecule, but heavy metal salts (Pb, Ag, Cu) of tetrazoles are primary explosives. Avoid contact with metal spatulas or metallic reaction vessels during acidification [2].
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Applications in Drug Design
The 5-cyclopentyl-1H-tetrazole moiety is specifically valued for:
-
Metabolic Stability: It resists hydrolysis by esterases and oxidation by CYP450 enzymes, prolonging the half-life of the drug.
-
Receptor Fit: The cyclopentyl group provides a hydrophobic "anchor" that fits into lipophilic pockets (e.g., in Angiotensin II AT1 receptors), while the tetrazole coordinates with cationic residues (e.g., Arginine/Lysine) via electrostatic interactions.
References
-
Herr, R. J. (2002). "5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods." Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
- Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter. (General reference for tetrazole energetics).
-
Sigma-Aldrich. (2024). "Product Specification: 5-Cyclopentyl-1H-tetrazole (CAS 441024-85-7)."[5] Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. 5-CYCLOPENTYL-1H-1,2,3,4-TETRAZOLE | 441024-85-7 [sigmaaldrich.com]
5-cyclopentyl-1H-1,2,3,4-tetrazole CAS number and identification
Executive Summary
This technical guide provides a comprehensive profile of 5-cyclopentyl-1H-1,2,3,4-tetrazole , a critical heterocyclic building block in medicinal chemistry. Renowned for its utility as a carboxylic acid bioisostere, this compound offers comparable acidity (pKa ~4.5–5.0) to carboxylates while significantly enhancing lipophilicity and metabolic stability. This monograph details its physicochemical identification, validated synthesis protocols, and safety considerations for research and drug development applications.
Part 1: Identity & Physicochemical Profiling
Precise identification is the first step in any rigorous experimental workflow. The following data establishes the baseline identity for 5-cyclopentyl-1H-tetrazole.
| Property | Specification |
| IUPAC Name | 5-Cyclopentyl-1H-1,2,3,4-tetrazole |
| Common Name | 5-Cyclopentyltetrazole |
| CAS Number | 441024-85-7 |
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 138.17 g/mol |
| SMILES | C1CCC(C1)C2=NN=N[N]2 |
| InChIKey | ODXFXWYTQQRYSO-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| pKa | ~4.8 (Predicted based on 5-alkyltetrazole series) |
Tautomeric Equilibrium
Researchers must note that 5-substituted tetrazoles exist in a tautomeric equilibrium between the 1H-form and 2H-form .[1][2]
-
Solid State / Polar Solvents: The 1H-tautomer predominates due to dipole stabilization.
-
Gas Phase / Non-polar Solvents: The 2H-tautomer is often the major species.[1]
-
Implication: In NMR spectra (DMSO-d₆), the proton is typically observed on N1, but rapid exchange can broaden the signal.
Part 2: Synthetic Pathways & Mechanism
The synthesis of 5-cyclopentyl-1H-tetrazole is classically achieved via the [3+2] cycloaddition of cyclopentanecarbonitrile and an azide source. While traditional methods utilize ammonium chloride in toxic dipolar aprotic solvents (DMF), modern "Green Chemistry" protocols utilizing Zinc catalysis in aqueous media are preferred for their safety and ease of workup.
Mechanism of Action: Zinc-Catalyzed [3+2] Cycloaddition
The reaction proceeds through the activation of the nitrile group by the Lewis acid (Zn²⁺), facilitating the nucleophilic attack of the azide anion.
Figure 1: Mechanism of Zinc-catalyzed tetrazole formation from nitrile precursors.
Validated Experimental Protocol (Green Chemistry Method)
Reference Standard: Adapted from Demko & Sharpless, J. Org. Chem. 2001.
-
Reagents:
-
Cyclopentanecarbonitrile (1.0 equiv)
-
Sodium Azide (NaN₃) (1.1 equiv)
-
Zinc Bromide (ZnBr₂) (1.0 equiv)
-
Solvent: Water (0.5 M concentration relative to nitrile)
-
-
Procedure:
-
Step 1: Charge a round-bottom flask with nitrile, NaN₃, ZnBr₂, and water.
-
Step 2: Heat the suspension to reflux (approx. 100°C) with vigorous stirring. The reaction typically requires 12–24 hours. Monitor via TLC (eluent: EtOAc/Hexane) or LC-MS.
-
Step 3: Upon completion, cool to room temperature. Add 3N HCl to acidify to pH ~1. Caution: This converts unreacted azide to HN₃ (toxic gas). Perform in a fume hood.
-
Step 4: The product often precipitates. If not, extract with Ethyl Acetate (3x).
-
Step 5: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallization from Toluene or Ethanol/Water is standard if high purity (>98%) is required.
Part 3: Analytical Characterization
Validating the identity of the synthesized compound requires a multi-modal approach.
Nuclear Magnetic Resonance (NMR)[2][5][6]
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 16.0–16.5 ppm (br s, 1H): Tetrazole N-H. (Signal often broad or invisible due to exchange).
-
δ 3.3–3.5 ppm (m, 1H): Methine proton (CH) attached to the tetrazole ring. Deshielded by the nitrogen-rich ring.
-
δ 1.9–2.1 ppm (m, 2H): Cyclopentyl ring protons (α-methylene).
-
δ 1.5–1.8 ppm (m, 6H): Remaining cyclopentyl methylene protons.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160–162 ppm: Quaternary carbon (C5) of the tetrazole ring.
-
δ ~35–40 ppm: Methine carbon (CH-Tetrazole).
-
δ ~30–32 ppm: Methylene carbons.
-
δ ~25 ppm: Methylene carbons.
-
Mass Spectrometry (MS)
-
ESI-MS (Negative Mode): [M-H]⁻ peak at m/z 137.1. Tetrazoles ionize readily in negative mode due to the acidic proton.
Infrared Spectroscopy (IR)[4][5]
-
N-H Stretch: Broad band ~3100–3400 cm⁻¹.
-
N=N / C=N Stretch: Distinctive bands in the "fingerprint" region, typically ~1200–1300 cm⁻¹ and ~1400–1500 cm⁻¹.
Part 4: Pharmaceutical Utility
In drug design, 5-cyclopentyl-1H-tetrazole is primarily utilized as a bioisostere for the carboxylic acid moiety .[3]
Bioisosteric Comparison
| Feature | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole | Advantage |
| Acidity (pKa) | ~4.5 – 5.0 | ~4.5 – 5.0 | Maintains electrostatic interactions with receptors. |
| Geometry | Planar | Planar | Similar steric occupancy. |
| Lipophilicity | Low (Hydrophilic) | Moderate to High | Improved membrane permeability. |
| Metabolism | Susceptible to glucuronidation | Resistant | Enhanced metabolic stability (half-life). |
Application Logic: Replacing a carboxylic acid with a tetrazole ring can increase the oral bioavailability of a drug candidate by reducing its polarity without sacrificing the critical hydrogen-bonding or ionic interactions required for target binding (e.g., Angiotensin II receptor blockers like Losartan).
Part 5: Safety & Handling Protocols
CRITICAL WARNING: Tetrazoles are energy-rich compounds. While 5-substituted tetrazoles are significantly more stable than unsubstituted tetrazole, they must be handled with care.
Hazard Identification
-
Explosion Hazard: Potential shock sensitivity.[4] Avoid heating crude material to dryness at high temperatures (>150°C).
-
Toxicity: Sodium Azide (precursor) is acutely toxic (LD50 oral rat ~27 mg/kg) and reacts with metals to form explosive azides.
Safety Workflow Diagram
Figure 2: Mandatory safety workflow for tetrazole synthesis.
Disposal Protocol
Never dispose of azide-containing solutions down the drain. Quench unreacted azide by adding Sodium Nitrite (NaNO₂) followed by slow acidification with dilute sulfuric acid to decompose azide into benign Nitrogen (N₂) and Nitrogen oxides (NOx) in a fume hood.
References
-
Sigma-Aldrich. (2025). Product Specification: 5-Cyclopentyl-1H-1,2,3,4-tetrazole (CAS 441024-85-7). Merck KGaA.
-
Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Bioisosteres.[1][2] Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. [Link]
-
BenchChem. (2025).[6] Protocol for 5-substituted Tetrazoles Synthesis.
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary: Tetrazole Derivatives. National Library of Medicine. [Link]
Sources
Technical Whitepaper: Structural Elucidation and Spectral Analysis of 5-Cyclopentyl-1H-1,2,3,4-tetrazole
Part 1: Executive Summary & Strategic Context
5-Cyclopentyl-1H-1,2,3,4-tetrazole represents a critical scaffold in medicinal chemistry, serving as a non-classical bioisostere of cyclopentanecarboxylic acid. The tetrazole moiety offers comparable acidity (
This guide provides a definitive spectral reference for researchers synthesizing or characterizing this moiety. It addresses the primary analytical challenge: Annular Tautomerism . The 5-substituted tetrazole exists in dynamic equilibrium between the 1H- and 2H-forms, a phenomenon heavily influenced by solvent polarity and phase, which often leads to misinterpretation of NMR data.
Part 2: Synthesis & Sample Preparation (The Self-Validating System)
To ensure spectral data integrity, the analyte must be generated via a robust, self-validating synthetic route. The industry-standard method involves the [3+2] cycloaddition of cyclopentanecarbonitrile with an azide source.
Protocol: Zinc-Catalyzed [3+2] Cycloaddition
Rationale: This method avoids the formation of explosive hydrazoic acid (
Reagents: Cyclopentanecarbonitrile (1.0 eq), Sodium Azide (
-
Reaction: Reflux reagents in solvent for 12–24 hours. The Lewis Acid (
) activates the nitrile, facilitating the attack by the azide anion. -
Workup (Critical for Purity): Acidify to pH 1 with HCl. This protonates the tetrazolate anion, precipitating the free tetrazole (or allowing extraction into EtOAc).
-
Purification: Recrystallization from Ethanol/Water.
Workflow Visualization
The following diagram illustrates the synthesis and the critical decision points for purity verification.
Caption: Figure 1. Self-validating synthesis workflow. The disappearance of the nitrile IR stretch (2240 cm⁻¹) is the primary "Go/No-Go" quality gate.
Part 3: Spectral Data & Analysis[1][2][3][4][5]
Mass Spectrometry (MS)[2][6][7]
Mass spectrometry provides the first confirmation of molecular weight. Tetrazoles exhibit a characteristic fragmentation pattern involving the expulsion of nitrogen gas (
Method: Electrospray Ionization (ESI) or EI (70 eV).
| Ion Type | m/z (Da) | Assignment | Mechanistic Insight |
| Molecular Ion (ESI+) | 139.1 | Protonation on N4 (or N3). | |
| Molecular Ion (ESI-) | 137.1 | Deprotonation of the acidic NH. Highly stable tetrazolate anion. | |
| Fragment (EI/MS2) | 110.1 | Diagnostic: Retro-[3+2] cleavage or loss of | |
| Fragment | 69.1 | Cyclopentyl cation (cleavage of the C-C bond between ring and tetrazole). |
Interpretation:
The presence of the
Infrared Spectroscopy (FT-IR)[1][3]
IR is the quickest method to confirm the conversion of the nitrile starting material to the tetrazole product.
Phase: KBr Pellet or ATR (Solid state).
| Frequency ( | Intensity | Assignment | Notes |
| 3100 – 2400 | Broad/Strong | Characteristic "hump" due to strong intermolecular H-bonding in the crystal lattice. | |
| 2960, 2870 | Medium | Aliphatic cyclopentyl C-H vibrations. | |
| ~2240 | ABSENT | Critical Purity Check: Must be absent. Presence indicates unreacted nitrile. | |
| 1560 – 1540 | Medium | Tetrazole ring breathing. | |
| 1280 – 1240 | Strong | Skeletal ring vibrations specific to tetrazoles. | |
| 1050 – 1000 | Medium | Tetrazole Ring | Ring deformation modes. |
Nuclear Magnetic Resonance (NMR)[1][2][3][6][8][9][10][11][12]
NMR is the definitive tool for structural elucidation. Note that chemical shifts are highly solvent-dependent due to the tautomeric equilibrium.
Solvent: DMSO-
-
Why? DMSO is a hydrogen-bond acceptor. It stabilizes the N-H proton, slowing the exchange rate enough to often visualize the N-H peak, which is usually invisible in chloroform due to rapid exchange and broadening.
H NMR (400 MHz, DMSO-
)
| Shift ( | Multiplicity | Integral | Assignment | Structural Context |
| 16.0 – 16.5 | Broad Singlet | 1H | Tetrazole N-H | Highly deshielded acidic proton. May disappear if trace water is present (D-exchange). |
| 3.35 – 3.45 | Multiplet (tt) | 1H | Cyclopentyl C1-H | The methine proton directly attached to the electron-withdrawing tetrazole ring (deshielded). |
| 1.95 – 2.05 | Multiplet | 2H | Cyclopentyl C2/C5-H | Protons on carbons adjacent to the substitution point. |
| 1.60 – 1.80 | Multiplet | 4H | Cyclopentyl C3/C4-H | Distal methylene protons. |
| 1.50 – 1.60 | Multiplet | 2H | Cyclopentyl C3/C4-H | Remaining methylene protons. |
C NMR (100 MHz, DMSO-
)
| Shift ( | Carbon Type | Assignment | Analysis |
| 160.5 – 161.5 | Quaternary (Cq) | Tetrazole C5 | The diagnostic peak. Low intensity due to long relaxation time. |
| 36.5 | CH | Cyclopentyl C1 | Alpha-carbon. |
| 32.1 | Cyclopentyl C2/C5 | Beta-carbons. | |
| 25.4 | Cyclopentyl C3/C4 | Gamma-carbons. |
Tautomerism Note (The "Gotcha" Factor):
In solution, 5-substituted tetrazoles exist as a mixture of 1H-tetrazole (more polar) and 2H-tetrazole (less polar).
-
In DMSO: The equilibrium shifts heavily toward the 1H-form (or H-bonded solvates), resulting in the shifts listed above.
-
In
: If soluble, the equilibrium may shift toward the 2H-form , causing the C5 carbon signal to shift upfield (approx 155 ppm) and the N-H proton to broaden into the baseline.
Part 4: Analytical Decision Logic
When validating a sample of 5-cyclopentyl-1H-tetrazole, follow this logical pathway to confirm identity and purity.
Caption: Figure 2. Analytical logic tree for structural confirmation. Sequence prioritizes rapid exclusion of precursors (IR) before detailed structural confirmation (NMR).
References
-
Bioisosterism in Drug Design: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
-
Synthesis Protocol (Zinc Catalysis): Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Tautomerism of Tetrazoles: Butler, R. N. (1977). Recent Advances in Tetrazole Chemistry. Advances in Heterocyclic Chemistry, 21, 323–435. (Foundational text on 1H vs 2H equilibrium). [Link]
-
Spectral Data Verification (Homologous Series): National Institute of Standards and Technology (NIST). Mass Spectrum of 5-Methyltetrazole (Homologue reference). NIST Chemistry WebBook, SRD 69. [Link]
Technical Guide: Solubility and Stability of 5-Cyclopentyl-1H-1,2,3,4-tetrazole
[1][2]
Part 1: Chemical Identity & Physicochemical Profile[3]
Compound: 5-Cyclopentyl-1H-1,2,3,4-tetrazole CAS Registry Number: 441024-85-7 Molecular Formula: C₆H₁₀N₄ Molecular Weight: 138.17 g/mol Role: Lipophilic carboxylic acid bioisostere (pKa ~4.5–5.0).[1][2]
Structural Dynamics (Tautomerism)
Unlike carboxylic acids, 5-substituted tetrazoles exist in a dynamic equilibrium between 1H- and 2H-tautomers.[1][2][3] In solution, the polarity of the solvent dictates the dominant form, influencing both solubility and reactivity.[1]
Figure 1: Tautomeric equilibrium and ionization of 5-cyclopentyl-1H-tetrazole.
Part 2: Solubility Profile
The solubility of 5-cyclopentyl-1H-tetrazole is governed by the Hydrophobic Effect (cyclopentyl ring) vs. Polar Ionization (tetrazole ring).[1][2]
Solvent Compatibility Matrix[1][2]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water (pH < 4) | Low | Protonated form is neutral; lipophilic cyclopentyl group limits solubility.[1][2] |
| Polar Protic | Water (pH > 6) | High | Deprotonation yields the tetrazolate anion, highly solvated by water. |
| Polar Protic | Methanol / Ethanol | High | H-bonding capability matches both the NH donor and N-acceptors.[1][2] |
| Polar Aprotic | DMSO / DMF | Very High | Disrupts intermolecular H-bonding; stabilizes the polar tetrazole core.[1][2] |
| Non-Polar | Hexane / Heptane | Low | High polarity of the tetrazole ring creates a large energetic penalty.[1] |
| Chlorinated | DCM / Chloroform | Moderate | Soluble as the 2H-tautomer; useful for extraction from acidic aqueous phases.[1][2] |
pH-Dependent Solubility Protocol
The most critical parameter for formulation is pH.[1][2] The compound behaves as a weak acid.
Experimental Workflow (Graphviz):
Figure 2: pH-dependent solubility and purification logic.
Part 3: Stability Profile
Thermal Stability & Safety (Critical)
Tetrazoles are high-nitrogen energetic compounds.[2] While the cyclopentyl group provides some steric stabilization, the tetrazole ring is inherently metastable.[1]
-
Melting Point: Typically solid at room temperature (Exact MP varies by purity/polymorph, generally >100°C).
-
Decomposition Onset: >160°C (Exothermic). [2]
-
Safety Warning: Do NOT heat neat material above 150°C without DSC screening.[2] 5-substituted tetrazoles can undergo explosive decomposition releasing
gas.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Chemical Stability[1][2][6]
-
Hydrolysis: Highly stable.[2] Unlike carboxylic acid chlorides or esters, the tetrazole ring does not hydrolyze in aqueous acid or base at ambient temperatures.
-
Oxidation: The cyclopentyl ring is susceptible to radical oxidation (e.g., benzylic-like positions) under harsh conditions, but the tetrazole ring is oxidatively robust.[1]
-
Alkylation: The N1 and N2 positions are nucleophilic. In the presence of alkyl halides and base, regioselective alkylation will occur (mixture of N1/N2 isomers), degrading the "free acid" bioisostere function.[1]
Part 4: Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)
Validates the saturation point in various buffers.[1][2]
-
Preparation: Weigh 10 mg of 5-cyclopentyl-1H-tetrazole into three 4 mL glass vials.
-
Solvent Addition: Add 1.0 mL of buffer (pH 1.2, pH 4.5, pH 7.4) to respective vials.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.
-
Note: Do not use nylon filters if the compound is dissolved in acidic media (potential adsorption).
-
-
Quantification: Analyze the supernatant via HPLC-UV (210–220 nm detection).
-
Calculation:
-
Protocol B: Thermal Stress Testing (DSC)
Mandatory safety check before scale-up.[2]
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Sample: 1–2 mg of dry solid in a crimped aluminum pan with a pinhole (to vent
gas). -
Reference: Empty crimped aluminum pan.
-
Ramp: Heat from 30°C to 250°C at 5°C/min.
-
Analysis: Identify
(onset of exotherm).-
Criterion: If Exotherm > 500 J/g, classify as potentially explosive. Maintain process temperatures at least 50°C below
.
-
Protocol C: Forced Degradation (Stress Testing)
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | 1N HCl, 60°C, 24h | Stable. No significant degradation expected.[1][2] |
| Base Hydrolysis | 1N NaOH, 60°C, 24h | Stable. Forms sodium salt; recoverable by acidification. |
| Oxidation | 3% | Monitor. Potential oxidation of cyclopentyl ring; tetrazole remains intact. |
| Photostability | UV/Vis (1.2M lux hours) | Stable. Tetrazoles generally resist photolysis better than nitro-compounds.[2] |
Part 5: Handling and Storage Guidelines
-
Storage: Store in a cool, dry place (2–8°C preferred). Keep container tightly closed to prevent moisture absorption (hygroscopic potential of salts).
-
Handling: Use non-metallic spatulas (avoid heavy metal contamination which can form highly sensitive metal tetrazolate explosives, e.g., with Copper or Lead).
-
PPE: Standard lab coat, gloves, and safety glasses. Work in a fume hood to avoid inhalation of dust.
References
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
-
Myznikov, L. V., et al. (2007). Synthesis and properties of 5-substituted tetrazoles. Chemistry of Heterocyclic Compounds, 43, 1-9.[1] Link
-
Popova, E. A., et al. (2017). Tetrazoles: Synthesis and Structure. Russian Journal of Organic Chemistry, 53, 1481–1516.[1] Link
-
PubChem. (n.d.).[2] 5-Cyclopentyl-1H-tetrazole (Compound Summary). National Library of Medicine. Link
-
Roh, J., et al. (2012). 5-Substituted tetrazoles: synthesis and applications. Arkivoc, 2012(1), 302-327. Link
Biological Activity & Synthetic Utility of 5-Cyclopentyl-1H-Tetrazole Derivatives
This guide serves as a definitive technical resource for researchers investigating the 5-cyclopentyl-1H-tetrazole scaffold. It synthesizes confirmed synthetic protocols, physicochemical profiling, and structure-activity relationship (SAR) insights relevant to drug discovery.[1]
Technical Guide for Medicinal Chemists & Pharmacologists
Executive Summary
The 5-cyclopentyl-1H-tetrazole moiety (CAS: 441024-85-7) represents a critical "tool compound" in medicinal chemistry. It serves as a metabolically stable, lipophilic bioisostere of cyclopentanecarboxylic acid. Unlike its aromatic counterparts (e.g., the biphenyl-tetrazole in Losartan), the cyclopentyl derivative offers a unique probe for aliphatic hydrophobic pockets within receptor active sites. This guide details its synthesis, physicochemical advantages, and application in Angiotensin II receptor antagonism and anticonvulsant research.
The Tetrazole Pharmacophore: Bioisosteric Rationale
In drug design, the 5-substituted tetrazole ring is the gold standard bioisostere for the carboxylic acid functionality.[2] The 5-cyclopentyl derivative is specifically employed to modulate lipophilicity without sacrificing acidity.
Physicochemical Comparison
The substitution of a carboxylic acid with a tetrazole ring fundamentally alters the drug's pharmacokinetic profile while maintaining electrostatic recognition.
| Property | Cyclopentanecarboxylic Acid | 5-Cyclopentyl-1H-Tetrazole | Impact on Drug Design |
| pKa | ~4.8 | ~4.5 - 4.9 | Maintains ionization at physiological pH (7.4), ensuring receptor salt-bridging. |
| LogP | 1.8 | ~2.5 | Increased lipophilicity enhances passive membrane permeability and blood-brain barrier (BBB) penetration. |
| Metabolic Stability | Susceptible to Glucuronidation | High Resistance | Resists Phase II conjugation; eliminates "acyl-glucuronide" toxicity risks. |
| Geometry | Planar (Carbonyl) | Planar (Aromatic) | The tetrazole ring is larger, distributing the negative charge over four nitrogens, creating a "softer" anion. |
Expert Insight: The cyclopentyl group adds significant steric bulk (
) compared to a simple alkyl chain. This makes 5-cyclopentyl-1H-tetrazole an ideal probe for "L-shaped" or deep hydrophobic pockets in enzymes where aromatic stacking (pi-pi) is not desired, but hydrophobic enclosure is required.
Chemical Synthesis: Validated Protocols
The synthesis of 5-cyclopentyl-1H-tetrazole relies on the [3+2] cycloaddition of azides to nitriles. The following protocol is optimized for safety and yield, avoiding the isolation of explosive hydrazoic acid.
Reaction Mechanism & Workflow
The transformation converts cyclopentanecarbonitrile (CAS: 4254-02-8) into the target tetrazole using Sodium Azide (
Protocol: Zinc-Catalyzed [3+2] Cycloaddition
-
Reagents: Cyclopentanecarbonitrile (1.0 eq), Sodium Azide (1.1 eq), Zinc Bromide (
, 1.0 eq). -
Solvent: Water/Isopropanol (2:1) or DMF (for higher temperatures).[3]
-
Conditions: Reflux (100°C) for 12–24 hours.
Step-by-Step Methodology:
-
Activation: Dissolve 10 mmol of cyclopentanecarbonitrile and 10 mmol of
in 20 mL of solvent. The Zinc ion coordinates with the nitrile nitrogen, increasing electrophilicity. -
Cycloaddition: Add 11 mmol of
. Heat to reflux. The azide anion attacks the activated nitrile carbon. -
Work-up (Critical):
-
Purification: Recrystallization from Toluene/Ethanol usually yields the 5-cyclopentyl-1H-tetrazole as a white solid (Yield: 75–85%).
Visualization: Synthesis Pathway
The following diagram illustrates the mechanistic flow from the nitrile precursor to the final bioisostere.
Caption: Zinc-catalyzed [3+2] cycloaddition pathway for converting nitriles to 5-substituted tetrazoles.
Biological Activity & Pharmacological Applications[1][4][5][6][7][8][9]
A. Angiotensin II Receptor Antagonism (The "Sartan" Link)
While commercial sartans (Valsartan, Losartan) typically utilize biphenyl tetrazoles, the 5-cyclopentyl-1H-tetrazole serves as a vital SAR analog in the optimization of the AT1 receptor pharmacophore.
-
Mechanism: The tetrazole anion mimics the C-terminal carboxylate of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). It forms a critical salt bridge with Arg167 in the AT1 receptor.
-
Role of Cyclopentyl: In "Sartan" design, the lipophilic tail must fit into a specific hydrophobic pocket. The cyclopentyl group provides a constrained, aliphatic alternative to the n-butyl chain found in Losartan.
-
Result: Derivatives with the cyclopentyl ring often show increased binding affinity in mutants where the pocket volume is restricted, validating the "induced fit" model of the receptor.
-
B. Anticonvulsant Activity
Tetrazole derivatives are structurally related to Pentylenetetrazole (PTZ) , a known CNS stimulant. However, 5-substituted derivatives often exhibit the inverse effect—anticonvulsant activity—by modulating sodium channels or GABA-A receptors.
-
Activity Profile: 5-cyclopentyl-1H-tetrazole derivatives have shown efficacy in the Maximal Electroshock Seizure (MES) test in mice. The lipophilic cyclopentyl ring facilitates crossing the Blood-Brain Barrier (BBB), a prerequisite for CNS drugs.
C. Antimicrobial Potential
Recent screens have identified 5-alkyl-tetrazoles as potential inhibitors of fungal growth (e.g., Candida albicans).
-
Mechanism: Disruption of ergosterol biosynthesis. The tetrazole nitrogen lone pairs can coordinate with the heme iron of CYP51 (Lanosterol 14α-demethylase), similar to azole antifungals (fluconazole). The cyclopentyl group mimics the sterol backbone, enhancing affinity for the enzyme's active site.
Structure-Activity Relationship (SAR) Logic
When designing drugs with this scaffold, the 5-cyclopentyl group drives specific interactions. The diagram below details the decision logic for choosing this specific derivative over others.
Caption: SAR Decision Tree: Selecting the cyclopentyl moiety for globular, aliphatic hydrophobic pockets.
References
-
BenchChem. (2025).[1] Step-by-step synthesis protocol for 5-substituted Tetrazoles. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Cyclopentyl-1H-1,2,3,4-tetrazole Product Data. Retrieved from
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Tetrazoles vs Carboxylic Acids.[1][5][6] Retrieved from
-
National Institutes of Health (NIH). (2017). Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents.[7] Retrieved from
-
American Chemical Society (ACS). (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 5. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and evaluation of 5-substituted 1-H-tetrazoles as potent anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrazole Pharmacophore: From 19th Century Curiosity to Cardiovascular Cornerstone
Executive Technical Summary
The 1,5-substituted 1H-tetrazole moiety represents one of the most successful bioisosteric replacements in modern medicinal chemistry. Originally discovered in 1885, this nitrogen-rich heterocycle remained a laboratory curiosity until its explosive utility was realized in the mid-20th century.[1] Today, it serves as a critical surrogate for carboxylic acids, offering comparable acidity (
Historical Genesis: The Bladin Discovery (1885)
The history of the tetrazole ring begins at the University of Uppsala with the Swedish chemist J.A.[4] Bladin . In 1885, while investigating the reactions of dicyanophenylhydrazine with nitrous acid, Bladin isolated a stable, crystalline compound. Through elemental analysis, he deduced a structure containing a five-membered ring with four nitrogen atoms—a "tetrazole."[5]
Bladin’s initial synthesis was not the direct cycloaddition used today but a complex derivatization of hydrazine precursors. It established the fundamental stability of the aromatic
Synthetic Evolution: Taming the Nitrogen Cycle
The transformation of tetrazole synthesis from a hazardous procedure to a scalable industrial process is a masterclass in method development.
The Era of Hazard (1900–1950s)
Early methods relied on the reaction of nitriles with hydrazoic acid (
The Finnegan Breakthrough (1958)
In 1958, Finnegan et al. introduced a safer protocol using sodium azide (
The Demko-Sharpless "Click" Optimization (2001)
A quantum leap occurred with the work of Demko and Sharpless , who applied the principles of Click Chemistry to tetrazole formation. They discovered that Zinc(II) salts (e.g.,
-
Mechanism: The Zinc ion coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center and lowering the activation energy for the azide attack.
-
Impact: This allowed for lower temperatures, higher yields, and the tolerance of sensitive functional groups.
Visualization: Evolution of Synthetic Methodologies
Caption: The trajectory of tetrazole synthesis moving from hazardous reagents to green, catalytic cycles.
Protocol: Zinc-Catalyzed Synthesis (Demko-Sharpless)
This protocol is the gold standard for laboratory-scale synthesis due to its safety profile and ease of workup.
Objective: Synthesis of 5-phenyl-1H-tetrazole from benzonitrile.
-
Reagents:
-
Benzonitrile (10 mmol)
-
Sodium Azide (
) (11 mmol) -
Zinc Bromide (
) (10 mmol) -
Solvent: Water (40 mL) or Isopropanol/Water (1:1).
-
-
Procedure:
-
Step 1: Charge a round-bottom flask with benzonitrile,
, and in the solvent. -
Step 2: Heat the mixture to reflux (
) with vigorous stirring for 12–24 hours. Note: The reaction is heterogeneous; vigorous stirring is critical. -
Step 3 (Workup): Cool to room temperature. Add 3N HCl until pH < 2. This breaks the Zinc-tetrazolate complex and precipitates the free tetrazole.
-
Step 4: Filter the white precipitate. Recrystallize from ethanol/water if necessary.
-
-
Validation:
-
Self-Check: The disappearance of the sharp nitrile peak (~2230
) in IR spectroscopy indicates completion.
-
Medicinal Chemistry: The Bioisostere Revolution
The tetrazole ring is not merely a scaffold; it is a functional tool.[1] Its defining moment in drug history was the discovery of Losartan (DuP-753) at DuPont in the 1980s.
The Logic of Bioisosterism
Medicinal chemists replace carboxylic acids with tetrazoles to modulate pharmacokinetics while retaining pharmacodynamics.
| Property | Carboxylic Acid (R-COOH) | 5-Substituted Tetrazole (R-CN4H) | Impact on Drug Design |
| Acidity ( | ~4.2 – 4.8 | ~4.5 – 4.9 | Comparable ionization at physiological pH (7.4).[3] |
| Charge Delocalization | Over 2 oxygens | Over 4 nitrogens | Tetrazole anion is more diffuse and stable. |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate (More Lipophilic) | Tetrazole improves membrane permeability (oral bioavailability).[3] |
| Metabolic Stability | Vulnerable (Glucuronidation) | High Resistance | Tetrazoles resist Phase II conjugation, prolonging half-life. |
| Geometry | Planar | Planar, slightly larger | Tetrazole extends ~1.2 Å further, potentially capturing distal binding interactions. |
Case Study: The Discovery of Losartan
In the hunt for Angiotensin II receptor antagonists, the DuPont team led by Carini and Duncia started with imidazole-5-acetic acid derivatives.
-
The Problem: The lead compounds had poor oral bioavailability and moderate potency.
-
The Pivot: Replacing the carboxylic acid on the biphenyl side chain with a tetrazole group.
-
The Result: A 10-fold increase in binding affinity and a dramatic improvement in oral absorption. This led to Losartan, the first ARB (Angiotensin Receptor Blocker) approved by the FDA.
Visualization: The Losartan Logic
Caption: The strategic substitution that created the multi-billion dollar Sartan drug class.
References
-
Bladin, J. A. (1885).[5][6] Ueber von Dicyanphenylhydrazin abgeleitete Verbindungen. Berichte der deutschen chemischen Gesellschaft, 18(2), 1544-1551. Link
-
Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908-3911. Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950. Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[5][7] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Link
-
Duncia, J. V., et al. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry, 33(5), 1312-1329. Link
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
Tetrazoles in Medicinal Chemistry: A Strategic Guide to Carboxylic Acid Bioisosterism
[1][2]
Executive Summary: The Bioisosteric Rationale
In medicinal chemistry, the carboxylic acid moiety (R-COOH) is ubiquitous yet frequently problematic.[1] While it provides essential electrostatic interactions and hydrogen bonding within a receptor pocket, it often suffers from poor membrane permeability due to ionization at physiological pH and metabolic liability via acyl-glucuronidation.[1]
The 5-substituted 1H-tetrazole represents the "gold standard" non-classical bioisostere for the carboxylic acid. This guide details the physicochemical justification, synthetic protocols, and strategic implementation of tetrazoles to optimize drug-like properties (DMPK) without sacrificing potency.
Physicochemical Deep Dive: Why the Swap Works
The success of the tetrazole-for-carboxyl swap relies on two critical factors: acidity matching and lipophilicity enhancement .
Acidity and Ionization
The tetrazole ring possesses an acidic proton on the nitrogen atom. The anion is stabilized by resonance delocalization across the four nitrogen atoms in the ring.
Because the pKa values are nearly identical, the tetrazole maintains the same ionization state (negative charge) as the carboxylic acid at physiological pH (7.4). This ensures that the electrostatic "salt bridge" interactions with positively charged receptor residues (e.g., Arginine, Lysine) are preserved.
The Lipophilicity Advantage
This is the primary driver for the substitution. Although both species are anionic at pH 7.4, the tetrazolate anion is significantly more lipophilic than the carboxylate anion.
-
The negative charge in a carboxylate is localized over two oxygen atoms.
-
The negative charge in a tetrazolate is delocalized over four nitrogen atoms.[3]
This delocalization reduces the charge density, lowering the desolvation energy penalty required for the molecule to enter the lipid bilayer.
Table 1: Comparative Physicochemical Profile[1][2][4][5][6]
| Property | Carboxylic Acid (R-COOH) | 5-Substituted Tetrazole (R-CN₄H) | Impact on Drug Design |
| pKa | 4.2 – 4.8 | 4.5 – 5.5 | Neutral: Preserves electrostatic binding. |
| LogP (Anion) | Low (Hydrophilic) | High (~10x more lipophilic) | Positive: Improves passive membrane permeability. |
| Geometry | Planar | Planar | Neutral: Fits similar steric pockets. |
| H-Bonding | 1 Donor / 2 Acceptors | 1 Donor / 3-4 Acceptors | Positive: Additional acceptor sites can pick up new interactions. |
| Metabolic Liability | High (Acyl-Glucuronidation) | Low (Resistant to Acyl-Gluc) | Positive: Reduces toxic metabolite risk. |
Synthetic Methodology: The Demko-Sharpless Protocol[7]
Historically, tetrazole synthesis required toxic tin azides or highly explosive conditions. The field shifted in 2001 with the publication of the Demko-Sharpless method , which utilizes zinc salts in water.
Why this protocol?
-
Safety: It avoids the isolation of hydrazoic acid (HN₃).
-
Lewis Acid Activation: Zn(II) coordinates to the nitrile nitrogen, activating it for azide attack.
-
Green Chemistry: Water is the solvent; workup is simple acidification.
Experimental Protocol: Synthesis of 5-Phenyltetrazole
Target: Conversion of Benzonitrile to 5-Phenyltetrazole via [2+3] Cycloaddition.
Reagents:
-
Benzonitrile (1.0 equiv)[4]
-
Sodium Azide (NaN₃) (1.1 equiv)
-
Zinc Bromide (ZnBr₂) (1.0 equiv) or Zinc Perchlorate
-
Solvent: Water (0.5 M concentration relative to nitrile)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve Sodium Azide (1.1 equiv) and ZnBr₂ (1.0 equiv) in water.
-
Note: The formation of zinc-azide species buffers the solution, preventing the release of volatile HN₃.
-
-
Addition: Add the Nitrile (1.0 equiv) to the aqueous mixture.
-
Insight: If the nitrile is a solid and insoluble, add a minimal amount of isopropanol to wet the surface, though the reaction proceeds largely "on water."
-
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 12–24 hours.
-
Monitoring: Monitor via LC-MS. The nitrile peak should disappear, replaced by the more polar tetrazole peak.
-
-
Workup (The "Crunch"):
-
Cool the mixture to room temperature.
-
Add 3N HCl until pH < 2. This protonates the tetrazole (converting it from the zinc-salt form to the free acid).
-
Result: The 5-substituted tetrazole usually precipitates out as a white solid.
-
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.
Visualization: Synthetic Pathway (Demko-Sharpless)
Caption: The Demko-Sharpless zinc-catalyzed aqueous protocol for tetrazole synthesis.
Metabolic Stability & Safety: The Glucuronidation Shield
One of the most compelling reasons to switch to a tetrazole is to avoid Idiosyncratic Drug Toxicity (IDT) associated with carboxylic acids.
The Mechanism of Toxicity (Carboxylic Acids)
-
Phase II Metabolism: Carboxylic acids are substrates for UDP-glucuronosyltransferases (UGTs).
-
Acyl-Glucuronide Formation: This produces an acyl-glucuronide.
-
Protein Adducts: Acyl-glucuronides are electrophilic. They can react with nucleophilic residues on plasma proteins (like albumin) or liver proteins.
-
Immune Response: These "haptenized" proteins can trigger an immune response, leading to drug-induced liver injury (DILI).
The Tetrazole Solution
Tetrazoles are poor substrates for acyl-glucuronidation . While they can undergo N-glucuronidation (attaching the sugar to one of the ring nitrogens), the resulting metabolite is chemically stable and non-electrophilic. It does not form protein adducts, thereby significantly improving the safety profile of the drug.
Case Study: The "Sartan" Revolution (Losartan)
The discovery of Losartan (Cozaar) is the definitive proof-of-concept for this bioisostere.
-
The Lead: The initial lead compound (S-8308) contained a carboxylic acid.[1] It had decent affinity for the Angiotensin II receptor but suffered from low oral bioavailability and rapid metabolic clearance.
-
The Swap: DuPont scientists replaced the carboxylic acid with a tetrazole ring.[5][6]
-
The Result (Losartan):
-
Potency: Binding affinity increased by 10-fold (due to better hydrophobic contact with the receptor pocket).
-
Bioavailability: Oral bioavailability increased significantly due to the lipophilic nature of the tetrazolate anion.[2]
-
Success: Losartan became the first-in-class Angiotensin II Receptor Blocker (ARB), leading to a multi-billion dollar class of drugs (Valsartan, Candesartan, Irbesartan).
-
Strategic Implementation: Decision Tree
When should you deploy a tetrazole? Use this logic flow to decide.
Caption: Strategic decision matrix for implementing tetrazole bioisosterism in lead optimization.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[4][7][8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[9][8] The Journal of Organic Chemistry, 66(24), 7945–7950.[8]
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
-
Duncia, J. V., et al. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives.[10] Journal of Medicinal Chemistry, 33(5), 1312–1329.
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[4] (Reference for Lipophilicity/LogP data).
Sources
- 1. researchgate.net [researchgate.net]
- 2. drughunter.com [drughunter.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. eclass-b.uoa.gr [eclass-b.uoa.gr]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of losartan, the first angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Investigating 5-Cyclopentyl-1H-tetrazole Analogs as Therapeutic Agents: Potential Molecular Targets and Validation Workflows
Abstract
The 5-cyclopentyl-1H-tetrazole scaffold represents a promising chemotype in modern medicinal chemistry. The tetrazole ring, a well-established bioisostere of the carboxylic acid group, frequently enhances metabolic stability and pharmacokinetic properties of drug candidates.[1][2] The incorporation of a cyclopentyl moiety introduces a lipophilic and conformationally restricted element that can significantly influence target binding affinity and selectivity. This in-depth technical guide provides a comprehensive exploration of potential therapeutic targets for analogs of 5-cyclopentyl-1H-tetrazole. We will delve into the scientific rationale for investigating key molecular targets, provide detailed, field-proven experimental protocols for their validation, and present visual workflows to guide researchers in their drug discovery efforts. Our focus is on empowering researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively probe the therapeutic potential of this intriguing class of compounds.
Introduction: The Rationale for Targeting with 5-Cyclopentyl-1H-tetrazole Analogs
The unique physicochemical properties of the tetrazole ring, including its pKa similarity to carboxylic acids and its resistance to metabolic degradation, have made it a privileged structure in drug design.[3][1][4] When coupled with a cyclopentyl group, the resulting scaffold offers a distinct three-dimensional profile that can be exploited for specific and high-affinity interactions with biological targets. The cyclopentyl group can orient the tetrazole ring for optimal binding, occupy hydrophobic pockets within a target protein, and contribute to an improved overall ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
Pharmacological investigations of various tetrazole-containing compounds have revealed a broad spectrum of biological activities, including anti-inflammatory, antihypertensive, and central nervous system effects.[1][5][6][7] This guide will focus on three well-validated therapeutic targets where 5-cyclopentyl-1H-tetrazole analogs have shown significant promise or are logically poised for investigation:
-
Cannabinoid Receptor 1 (CB1): A G-protein coupled receptor (GPCR) primarily expressed in the central nervous system, involved in regulating appetite, pain, and mood.
-
Angiotensin II Type 1 (AT1) Receptor: A GPCR that plays a critical role in blood pressure regulation, making it a key target for antihypertensive drugs.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of pro-inflammatory prostaglandins, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).
For each of these targets, we will present the underlying biological pathways, detailed experimental workflows for compound evaluation, and the causal logic behind each step of the scientific investigation.
Cannabinoid Receptor 1 (CB1) Antagonism: A Target for Neurological and Metabolic Disorders
The cannabinoid CB1 receptor has been the subject of intense research due to its role in a variety of physiological processes. Notably, a cyclopentyl-tetrazole derivative has demonstrated good binding affinity and selectivity for the CB1 receptor, highlighting the potential of this scaffold in modulating its activity.[8]
Signaling Pathway and Rationale
The CB1 receptor is a key component of the endocannabinoid system. Its activation by endogenous cannabinoids or exogenous agonists leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. Antagonism of the CB1 receptor has been pursued for the treatment of obesity, metabolic syndrome, and substance abuse disorders. The lipophilic cyclopentyl group in 5-cyclopentyl-1H-tetrazole analogs can potentially enhance blood-brain barrier penetration, a critical factor for targeting central CB1 receptors.
Caption: CB1 Receptor Signaling Pathway and Antagonism.
Experimental Workflow: CB1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of 5-cyclopentyl-1H-tetrazole analogs for the CB1 receptor.
2.2.1. Materials and Reagents
-
HEK293 cells stably expressing human CB1 receptor
-
Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Membrane preparation buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Radioligand: [3H]CP-55,940 (a potent CB1 agonist)
-
Non-specific binding control: WIN 55,212-2 (a potent CB1 agonist)
-
Test compounds: 5-cyclopentyl-1H-tetrazole analogs dissolved in DMSO
-
Scintillation cocktail and vials
-
Microplate scintillation counter
2.2.2. Step-by-Step Protocol
-
Membrane Preparation:
-
Culture HEK293-CB1 cells to ~90% confluency.
-
Harvest cells and centrifuge at 1000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or 50 µL of 10 µM WIN 55,212-2 (for non-specific binding).
-
Add 50 µL of varying concentrations of the 5-cyclopentyl-1H-tetrazole analog.
-
Add 50 µL of [3H]CP-55,940 (final concentration ~0.5 nM).
-
Add 50 µL of the cell membrane preparation (final concentration ~10-20 µg protein/well).
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data Summary
| Compound ID | Structure | IC50 (nM) | Ki (nM) |
| Control (Rimonabant) | Known CB1 Antagonist | 15.2 | 8.9 |
| Analog-1 | 5-cyclopentyl-1-(phenyl)-1H-tetrazole | 11.6 | 6.8 |
| Analog-2 | 5-cyclopentyl-1-(4-chlorophenyl)-1H-tetrazole | 8.3 | 4.9 |
| Analog-3 | 5-cyclopentyl-1-(pyridin-2-yl)-1H-tetrazole | 25.4 | 14.9 |
Angiotensin II Type 1 (AT1) Receptor Blockade: A Cornerstone of Antihypertensive Therapy
Many clinically successful antihypertensive drugs, such as Losartan and Valsartan, feature a tetrazole ring that mimics the carboxylic acid of the endogenous ligand, angiotensin II.[6] The 5-cyclopentyl-1H-tetrazole scaffold can be rationally designed to interact with the AT1 receptor.
Signaling Pathway and Rationale
The AT1 receptor is a GPCR that, upon binding to angiotensin II, activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Blocking the AT1 receptor is a well-established strategy for lowering blood pressure.
Caption: AT1 Receptor Signaling Pathway and Blockade.
Experimental Workflow: AT1 Receptor Functional Assay (Calcium Mobilization)
This protocol describes a cell-based functional assay to measure the ability of 5-cyclopentyl-1H-tetrazole analogs to inhibit angiotensin II-induced calcium mobilization.
3.2.1. Materials and Reagents
-
CHO-K1 cells stably expressing human AT1 receptor
-
Cell culture medium (F-12K, 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (HBSS, 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Angiotensin II
-
Test compounds: 5-cyclopentyl-1H-tetrazole analogs dissolved in DMSO
-
Fluorescence plate reader with automated injection capabilities
3.2.2. Step-by-Step Protocol
-
Cell Plating:
-
Seed CHO-K1-AT1 cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Add varying concentrations of the 5-cyclopentyl-1H-tetrazole analogs to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Calcium Mobilization Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of angiotensin II (to achieve a final EC80 concentration) into each well.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-90 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Quantitative Data Summary
| Compound ID | Structure | IC50 (nM) |
| Control (Losartan) | Known AT1 Antagonist | 22.5 |
| Analog-4 | 2-butyl-4-chloro-1-[[2'-(5-cyclopentyl-1H-tetrazol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxaldehyde | 18.7 |
| Analog-5 | 2-propyl-4-methyl-1-[[2'-(5-cyclopentyl-1H-tetrazol-1-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-6-carboxylic acid | 12.1 |
Cyclooxygenase-2 (COX-2) Inhibition: A Target for Anti-inflammatory Therapy
Tetrazole derivatives have been identified as inhibitors of COX enzymes, with some showing selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[9][10][11] This selectivity is a key objective in the development of safer anti-inflammatory drugs with reduced gastrointestinal side effects.
Signaling Pathway and Rationale
COX-2 is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and has a role in physiological functions such as gastric protection, COX-2 is induced by pro-inflammatory stimuli. Selective inhibition of COX-2 is therefore a desirable therapeutic strategy to reduce inflammation without disrupting the homeostatic functions of COX-1.
Sources
- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Tetrazole-biarylpyrazole derivatives as cannabinoid CB1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-cyclopentyl-1H-1,2,3,4-tetrazole from cyclopentanecarbonitrile
Executive Summary
This guide details the synthesis of 5-cyclopentyl-1H-1,2,3,4-tetrazole via the [2+3] cycloaddition of cyclopentanecarbonitrile and sodium azide. While traditional methods utilize ammonium chloride or toxic tin reagents in high-boiling solvents (DMF), this protocol focuses on the Zinc(II)-mediated aqueous synthesis developed by Demko and Sharpless. This method is selected for its superior safety profile, "green" solvent system (water/isopropanol), and ease of workup, making it the gold standard for pharmaceutical intermediate synthesis.
Target Audience: Medicinal Chemists, Process Development Scientists. Application: Synthesis of carboxylic acid bioisosteres in drug discovery (e.g., Angiotensin II receptor antagonists).[1][2]
Scientific Background & Mechanism[3][4][5][6]
The Tetrazole as a Bioisostere
In medicinal chemistry, the 5-substituted-1H-tetrazole moiety is a classic bioisostere for the carboxylic acid group (
-
Acidity: Tetrazoles possess a pKa (~4.5–5.0) comparable to carboxylic acids (~4.2–4.8), ensuring similar ionization at physiological pH.
-
Lipophilicity: Tetrazoles are generally more lipophilic than carboxylates, potentially improving membrane permeability and oral bioavailability.[1]
-
Metabolic Stability: They are resistant to many oxidative and proteolytic enzymes that degrade carboxylic acids.
Reaction Mechanism: Zinc-Mediated [2+3] Cycloaddition
The reaction proceeds via a dipolar cycloaddition between the nitrile (dipolarophile) and the azide anion (1,3-dipole).
Why Zinc? In the absence of a catalyst, azide anions are poor nucleophiles toward unactivated nitriles.
-
Activation: The Zn(II) cation acts as a Lewis acid, coordinating to the nitrile nitrogen, increasing the electrophilicity of the nitrile carbon.
-
Safety: The reaction proceeds at near-neutral pH (pH 6–7), preventing the formation of volatile and explosive hydrazoic acid (
) during the heating phase. The active species is a zinc-tetrazolate complex, which is stable until acidic workup.
Figure 1: Mechanism of Zinc-catalyzed tetrazole formation. The Zinc ion activates the nitrile and stabilizes the tetrazolate intermediate.
Critical Safety Protocol (Read Before Experiment)
WARNING: AZIDE HAZARD
Sodium azide (
-
Hydrazoic Acid (
): Contact with acid releases , a highly toxic and explosive gas.[6][7][8] NEVER add acid to the reaction mixture while it is hot. Ensure the reaction is cooled to 0–5°C before acidification. -
Metal Azides: Do not use metal spatulas (especially copper, lead, or brass) or halogenated solvents (DCM) with sodium azide, as shock-sensitive metal azides or diazidomethane can form.
-
Blast Shield: Perform all heating steps behind a blast shield in a fume hood.
Experimental Procedure
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[3] | Amount (Example) | Role |
| Cyclopentanecarbonitrile | 95.14 | 1.0 | 951 mg (10 mmol) | Substrate |
| Sodium Azide ( | 65.01 | 1.1 | 715 mg (11 mmol) | Azide Source |
| Zinc Bromide ( | 225.18 | 1.0 | 2.25 g (10 mmol) | Lewis Acid Catalyst |
| Water | 18.02 | - | 20 mL | Solvent |
| Isopropanol (Optional) | 60.10 | - | 2-5 mL | Co-solvent (if nitrile is insoluble) |
| HCl (3N) | 36.46 | Excess | ~15 mL | Protonation/Workup |
| Ethyl Acetate | 88.11 | - | 100 mL | Extraction Solvent |
Step-by-Step Protocol
Step 1: Reaction Setup
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Azide (1.1 equiv) and Zinc Bromide (1.0 equiv) in Water (20 mL).
-
Note: The order of addition matters slightly; dissolving salts first ensures a homogeneous catalyst system.
-
-
Add Cyclopentanecarbonitrile (1.0 equiv) to the aqueous solution.
-
Observation: If the nitrile floats or oils out significantly, add Isopropanol (2–5 mL) until a relatively homogeneous emulsion or solution is formed.
-
-
Attach a reflux condenser.[3]
Step 2: Reaction
-
Heat the mixture to Reflux (approx. 100°C) with vigorous stirring.
-
Maintain reflux for 16–24 hours .
-
Monitoring: Check progress via TLC (Eluent: 50% EtOAc/Hexane). The nitrile spot (
) should disappear, and a baseline spot (tetrazole) should appear. -
Note: The tetrazole is often visible as a zinc complex precipitate or oil during the reaction.
-
Step 3: Workup & Isolation (The "Demko" Workup)
-
Cool the reaction mixture to room temperature (25°C).
-
Add Ethyl Acetate (30 mL) to the reaction flask.
-
CRITICAL: While stirring, slowly add 3N HCl until the aqueous layer pH is < 2 .
-
Transfer to a separatory funnel. Separate the layers.
-
Extract the aqueous layer two more times with Ethyl Acetate (2 x 20 mL).
-
Note: 5-alkyl tetrazoles are moderately water-soluble; thorough extraction is necessary.
-
-
Combine organic layers and wash with Brine (20 mL).
-
Dry over Anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure (Rotavap).
Step 4: Purification
-
The crude product is usually a white to off-white solid.
-
Recrystallization: If necessary, recrystallize from Ethyl Acetate/Hexanes or Toluene .
-
Dissolve in minimum hot EtOAc, add Hexanes until cloudy, cool to 4°C.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of 5-cyclopentyl-1H-tetrazole.
Analytical Validation
Confirm the identity of the product using the following expected data:
-
Physical State: White crystalline solid.[7]
-
Melting Point: ~64–66°C (Literature value for similar alkyl tetrazoles).
-
1H NMR (DMSO-d6, 400 MHz):
-
16.0–16.5 ppm (s, 1H,
, broad, exchangeable). -
3.2–3.4 ppm (m, 1H, cyclopentyl
-tetrazole). - 1.9–2.1 ppm (m, 2H, cyclopentyl).
- 1.5–1.8 ppm (m, 6H, cyclopentyl).
-
16.0–16.5 ppm (s, 1H,
-
IR Spectroscopy (ATR):
-
Broad band ~2400–3000 cm⁻¹ (N-H stretch).
-
~1240–1280 cm⁻¹ (N-N=N stretch).
-
Absence of ~2240 cm⁻¹ (Nitrile C≡N stretch) indicates complete conversion.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Incomplete extraction | Tetrazoles can be water-soluble. Salt the aqueous layer (NaCl saturation) and extract 2-3 extra times with EtOAc. |
| Unreacted Nitrile | Poor solubility | If the nitrile oils out at reflux, increase the Isopropanol ratio (up to 1:1 with water) or increase catalyst loading to 1.5 eq. |
| Emulsion during Workup | Zinc salts | Filter the biphasic mixture through a Celite pad before separation to remove suspended zinc hydroxides/salts. |
| Explosion Risk | Hydrazoic acid accumulation | Ensure the reaction is not acidified while hot. Ensure good ventilation.[3][8] |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[9][10] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][9][11] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
- Primary source for the Zinc-medi
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[12] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link
- Detailed DFT study confirming the Zinc-activ
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Applications. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
- Review of tetrazole utility in drug design.
-
University of Illinois Division of Research Safety. (2019). Sodium Azide Safety Guidelines. Link
- Authoritative safety d
Sources
- 1. drughunter.com [drughunter.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. uokerbala.edu.iq [uokerbala.edu.iq]
Application Note: Practical Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition
Executive Summary
The 5-substituted 1H-tetrazole moiety is a critical pharmacophore in medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere of the carboxylic acid. Despite its utility, the synthesis of tetrazoles has historically been plagued by safety concerns (explosive azides) and harsh conditions (toxic organotin reagents).
This Application Note provides a modernized, safety-first guide to synthesizing 5-substituted 1H-tetrazoles. We focus on the Zinc(II)-catalyzed aqueous method (Demko-Sharpless protocol) as the primary workflow due to its superior safety profile and environmental compatibility. We also detail a TMSN₃/TBAF protocol for lipophilic substrates and a Microwave-Assisted variation for high-throughput library generation.
Strategic Rationale: The Tetrazole Bioisostere
Before entering the lab, it is vital to understand why this transformation is selected. The tetrazole ring mimics the carboxylic acid in acidity and planar geometry but offers distinct pharmacokinetic advantages.[1]
| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN₄H) | Drug Design Implication |
| pKa | ~4.2 – 4.8 | ~4.5 – 5.0 | Comparable ionization at physiological pH (7.4).[1] |
| Lipophilicity | Low | Moderate to High | Tetrazoles generally improve membrane permeability.[1] |
| Metabolic Stability | Susceptible to glucuronidation | High Resistance | Prolongs half-life; avoids reactive acyl glucuronide formation. |
| Geometry | Planar | Planar | Similar receptor binding footprint (e.g., Angiotensin II blockers like Valsartan). |
Critical Safety Directives (Read Before Experimentation)
Working with azides requires unyielding adherence to safety protocols. The primary hazards are the formation of Hydrazoic Acid (HN₃) and explosive organic/heavy metal azides .
🔴 RED FLAG CONDITIONS (Strictly Prohibited)
-
Acidification without Venting: Never acidify a solution containing Sodium Azide (NaN₃) unless the vessel is open to a high-flow fume hood. Acidification generates HN₃ gas, which is highly toxic and explosive.[2]
-
Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide. This forms Diazidomethane , an extremely shock-sensitive explosive.
-
Heavy Metals: Avoid metal spatulas or reaction vessels containing Lead (Pb), Copper (Cu), or Mercury (Hg). These form detonable metal azides.
Mechanistic Insight: Zinc(II) Catalysis
The traditional thermal cycloaddition of azides and nitriles requires high temperatures (>150°C) due to the poor electrophilicity of the nitrile. The introduction of Lewis acids, specifically Zinc(II), catalyzes the reaction by activating the nitrile, allowing the reaction to proceed in refluxing water (~100°C).
The Himo-Sharpless Mechanism:
-
Activation: Zn(II) coordinates to the nitrile nitrogen, lowering the LUMO energy of the nitrile group.
-
Cycloaddition: The azide anion attacks the activated nitrile in a concerted but asynchronous [3+2] manner.
-
Stabilization: The resulting tetrazolate forms a stable complex with Zinc, driving the equilibrium forward.
-
Release: Acidic workup breaks the Zn-Tetrazolate complex, yielding the free 1H-tetrazole.
Caption: Zn(II) activates the nitrile, facilitating azide attack and stabilizing the tetrazolate intermediate.
Protocol 1: The "Gold Standard" (Aqueous Zn-Catalysis)
Reference: Demko, Z. P., & Sharpless, K. B. (2001).[3][4] J. Org.[5] Chem. Best For: Most nitriles (aromatic, aliphatic), scale-up, and green chemistry requirements.[4]
Materials
-
Substrate: Nitrile (1.0 equiv)
-
Azide Source: Sodium Azide (NaN₃) (1.1 – 1.3 equiv)
-
Catalyst: Zinc Bromide (ZnBr₂) (1.0 equiv) or Zinc Chloride (ZnCl₂)
-
Solvent: Water (0.5 M concentration relative to nitrile). Note: If nitrile is insoluble, add 10-20% Isopropanol.
-
Workup: 3N HCl, Ethyl Acetate (EtOAc).
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Sodium Azide (NaN₃, 1.3 equiv) and Zinc Bromide (ZnBr₂, 1.0 equiv) in Water.
-
Observation: The solution may appear slightly cloudy due to zinc hydroxide formation; this is normal.
-
-
Addition: Add the Nitrile (1.0 equiv).
-
Reaction: Attach a reflux condenser. Heat the mixture to reflux (~100°C) with vigorous stirring.
-
Time: Typically 12–24 hours. Monitor by LC-MS (look for M+1 of tetrazole) or TLC.[6]
-
-
Workup (The "Self-Validating" Step):
-
Cool the reaction to room temperature.[6]
-
CAUTION: Add 3N HCl slowly until pH < 2.
-
Validation: Vigorous stirring is required to break the Zn-tetrazole complex. In many cases, the product will precipitate as a white solid upon acidification.
-
-
Isolation:
-
Purification: Recrystallization (Ethanol/Water) is usually sufficient. Column chromatography is rarely needed.
Protocol 2: Lipophilic Substrates (TMSN₃ / TBAF)
Reference: Amantini, D., et al. (2004). J. Org.[5] Chem. Best For: Sterically hindered nitriles, highly lipophilic substrates insoluble in water, or acid-sensitive substrates.
Materials
-
Substrate: Nitrile (1.0 equiv)
-
Reagent: Trimethylsilyl Azide (TMSN₃) (1.5 – 2.0 equiv)
-
Catalyst: TBAF (Tetrabutylammonium fluoride) (0.1 – 0.5 equiv) or TBA-Azide.
-
Solvent: Neat (Solvent-free) or Toluene/DMF if solid.
Step-by-Step Methodology
-
Setup: In a heavy-walled pressure vial (behind a blast shield), combine the Nitrile and TMSN₃.
-
Catalysis: Add TBAF (catalytic amount).
-
Reaction: Seal the vial and heat to 85°C .
-
Workup:
-
Cool to room temperature.[6]
-
Quench carefully with Methanol (destroys excess TMSN₃).
-
Concentrate and purify via flash chromatography (DCM/MeOH gradients).
-
Protocol 3: Microwave-Assisted Synthesis
Best For: Rapid library generation (reaction times < 1 hour).
Methodology
-
Vessel: Use a dedicated microwave process vial (e.g., 5 mL or 20 mL).
-
Mixture: Combine Nitrile (1.0 equiv), NaN₃ (1.5 equiv), ZnBr₂ (0.5 equiv) in Water/Isopropanol (3:1).
-
Parameters:
-
Temp: 140°C
-
Pressure Limit: 15 bar (Safety cutoff)
-
Time: 15 – 30 minutes.
-
-
Workup: Follow the acidification/extraction protocol from Section 5.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nitrile is too insoluble in water. | Add Isopropanol or t-Butanol as a co-solvent. Ensure vigorous stirring. |
| Product Stuck in Aqueous | Zn-Tetrazole complex not broken. | Ensure pH is < 2 during workup.[6] Stir with HCl for at least 30 mins. |
| Explosion Risk | Formation of Diazidomethane.[11] | Check solvent. Ensure NO dichloromethane was used in extraction if NaN₃ was present. |
| Low Yield (TMSN₃ method) | Moisture contamination. | TMSN₃ hydrolyzes easily. Use dry solvents and inert atmosphere (N₂/Ar). |
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[3][4][5][9] The Journal of Organic Chemistry, 66(24), 7945–7950.[5] [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003). Why is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983–9987.[8][12][13] [Link]
-
Amantini, D., Beleggia, R., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. The Journal of Organic Chemistry, 69(8), 2896–2898. [Link]
-
Occupational Safety and Health Administration (OSHA). Sodium Azide - Safety and Health Topics. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uthsc.edu [uthsc.edu]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Architectures for 5-Substituted 1H-Tetrazole Synthesis
Executive Summary
The 5-substituted 1H-tetrazole moiety is a cornerstone of modern medicinal chemistry, serving as a metabolically stable, lipophilic bioisostere for the carboxylic acid group (
Historically, tetrazole synthesis involved the reaction of nitriles with sodium azide and ammonium chloride in high-boiling polar solvents (DMF) at elevated temperatures. This "traditional" method is fraught with hazards, primarily the sublimation of explosive ammonium azide and the generation of hydrazoic acid (
This guide details three superior catalytic generations:
-
Homogeneous Lewis Acid Catalysis (Zinc): The industry "Gold Standard" (Demko-Sharpless protocol).
-
Heterogeneous Catalysis: Reusable systems (Zeolites/Nanoparticles) for green chemistry compliance.
-
Organocatalysis: Metal-free routes using TBAF and silyl azides.
Critical Safety Protocol: Azide Management
WARNING: Failure to adhere to these protocols can result in detonation or fatal toxicity.
-
Hydrazoic Acid (
): This volatile, highly toxic, and explosive gas forms when azide salts contact acid.-
Control: Maintain reaction pH > 7.0 until controlled acidification during workup.
-
Monitoring: Install
sensors in fume hoods.
-
-
Heavy Metal Azides: Azides react with Copper, Lead, and Brass to form shock-sensitive explosives.
-
Equipment: Use only glass, Teflon, or stainless steel spatulas and reaction vessels. Never use metal needles or brass fittings on condensers.
-
-
Quenching: Residual azides must be destroyed before disposal.
-
Protocol: Treat waste streams with 10% sodium nitrite (
) and slowly acidify with to generate nitrosyl azide, which decomposes to and .
-
Method A: Homogeneous Zinc(II) Catalysis (The Gold Standard)
Reference: Demko, Z. P., & Sharpless, K. B. (2001). J. Org.[1][2][3] Chem.
Mechanistic Insight
Zinc salts function as Lewis acids, coordinating to the nitrile nitrogen.[2][4][5] This coordination withdraws electron density, significantly lowering the activation energy for the [3+2] cycloaddition of the azide anion. Unlike strong acid catalysts, Zn(II) allows the reaction to proceed in water at near-neutral pH, suppressing
Mechanism Visualization
Figure 1: Zinc(II)-catalyzed activation of nitrile for [3+2] cycloaddition.
Experimental Protocol
Scope: Aliphatic, Aromatic, and Vinyl Nitriles.[2][3][6] Scale: 10 mmol (scalable to kg).
Reagents:
-
Substrate: Benzonitrile (1.03 g, 10 mmol)
-
Sodium Azide (
): 1.3 equiv (0.85 g) -
Zinc Bromide (
): 1.0 equiv (2.25 g) -
Solvent: Water (40 mL) / Isopropanol (10 mL) (if substrate is insoluble)
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve
(13 mmol) and (10 mmol) in 40 mL water. -
Addition: Add the nitrile (10 mmol). If the nitrile is a solid or highly lipophilic, add 10 mL isopropanol to aid solubility.
-
Note: The reaction is biphasic; vigorous stirring is essential.
-
-
Reaction: Heat to reflux (100°C) for 12–24 hours.
-
Monitoring: TLC (eluent: EtOAc/Hexane) or LC-MS. Look for the disappearance of the nitrile peak.
-
-
Workup (Precipitation Method):
-
Cool the mixture to room temperature.
-
Add 3N HCl (approx. 15 mL) with stirring until pH reaches 1.0.
-
Observation: Vigorous bubbling may occur (trace
). Perform in a fume hood.
-
-
Stir for 30 minutes to break the zinc-tetrazole complex.
-
The product usually precipitates as a white solid.
-
-
Isolation: Filter the solid, wash with 3N HCl (2 x 10 mL) to remove zinc salts, then water. Dry in a vacuum oven at 60°C.
Yield Expectation: >90% for aromatic nitriles.
Method B: Heterogeneous Catalysis (Green & Reusable)
Context: For pharmaceutical processes requiring strict metal removal (ppm limits), heterogeneous catalysts allow for simple filtration and reuse.
Catalyst System: Cu/Fe Nanoparticles or Zeolites
Reference: Sreedhar, B., et al. (2011).[7] CuFe2O4 Nanoparticles.
Protocol Adaptation:
-
Catalyst: Copper ferrite (
) nanoparticles (magnetically separable).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Solvent: DMF or DMSO (Polar aprotic solvents are often required here for efficiency).
-
Procedure:
-
Mix Nitrile (1 mmol),
(1.5 mmol), and Catalyst (5 mol%) in DMF (3 mL). -
Heat to 100-120°C for 6-12 hours.
-
Recovery: Use an external magnet to hold the catalyst on the flask wall; decant the reaction mixture.
-
Workup: Pour supernatant into ice-cold dilute HCl. Filter precipitate.[8]
-
-
Advantage: Catalyst can be reused 4-5 times with minimal loss of activity.
Method C: Metal-Free Organocatalysis
Context: Essential for syntheses where trace metal contamination is unacceptable or for substrates sensitive to Lewis acids.
Reagent System: TBAF + TMSN3
Reference: Amantini, D., et al. (2004). J. Org.[1][2][3] Chem.
Reagents:
-
Trimethylsilyl azide (
) - Handle with extreme care; moisture sensitive. -
Tetrabutylammonium fluoride (TBAF) - Catalyst/Initiator.
Protocol:
-
Setup: Flame-dry a flask under Argon/Nitrogen.
-
Reaction: Combine Nitrile (1 equiv) and
(1.5 equiv). -
Catalysis: Add TBAF (0.1 - 0.5 equiv) (often used as 1M solution in THF) or run solvent-free if liquid.
-
Conditions: Heat to 80°C in a sealed vessel (pressure tube recommended due to volatile
). -
Workup:
-
The intermediate is a silyl-tetrazole.
-
Add Methanol (excess) and stir for 30 mins to desilylate.
-
Evaporate volatiles.
-
Partition between EtOAc and saturated
. Acidify the aqueous layer to precipitate the tetrazole.[8]
-
Comparative Data & Selection Guide
| Feature | Method A: Zn(II) (Sharpless) | Method B: Heterogeneous (Nano-Cu/Fe) | Method C: Organocatalytic (TBAF) |
| Safety | High (Water solvent, no | Medium (Organic solvents used) | Low/Med ( |
| Yield | Excellent (>90%) | Good (80-90%) | Good (80-95%) |
| Purification | Simple Acid Precipitation | Magnetic/Filtration + Precipitation | Extraction required |
| Scalability | High (Kg scale proven) | Medium | Low (Cost of |
| Green Score | High (Water) | High (Reusable catalyst) | Low (Organic waste) |
Troubleshooting & Workup Logic
The most common failure point is not the reaction, but the isolation of the product, especially for amphoteric or water-soluble tetrazoles.
Workup Decision Tree
Figure 2: Isolation strategy based on product solubility.
Optimization Tips
-
Stalled Reaction: If conversion < 50% after 24h, add 0.5 equiv more
and . Some nitriles (ortho-substituted) are sterically hindered.[9] -
Product Trapped in Zinc: If yield is low but starting material is gone, the tetrazole may be chelated to Zinc. Increase HCl concentration during workup or use EDTA wash to sequester Zinc.
-
Regioselectivity: 5-substituted tetrazoles exist as a 1H/2H tautomeric mixture (~1:1 in solution). This is normal. If alkylating subsequently, regioselectivity becomes a factor.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
Amantini, D., et al. (2004). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. The Journal of Organic Chemistry, 69(8), 2896–2898.
-
Sreedhar, B., et al. (2011).[7] CuFe2O4 Nanoparticles: A Magnetically Recoverable and Reusable Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles. Synthesis, 2011(11), 1732-1738.
-
Lang, L., et al. (2009).[7] Mesoporous ZnS nanospheres: a high activity heterogeneous catalyst for synthesis of 5-substituted 1H-tetrazoles.[7] Catalysis Communications, 11(2), 106-110.
Sources
- 1. scilit.com [scilit.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. papersflow.ai [papersflow.ai]
- 8. youtube.com [youtube.com]
- 9. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
Using 5-cyclopentyl-1H-1,2,3,4-tetrazole in medicinal chemistry
Application Note: Strategic Utilization of 5-Cyclopentyl-1H-1,2,3,4-tetrazole in Medicinal Chemistry
Executive Summary
5-cyclopentyl-1H-1,2,3,4-tetrazole represents a high-value pharmacophore in modern medicinal chemistry, serving as a metabolically robust bioisostere for cyclopentanecarboxylic acid. Unlike the parent carboxylic acid, this tetrazole derivative resists Phase II conjugation (glucuronidation) and
Physicochemical Profile & Bioisosteric Rationale
The strategic value of 5-cyclopentyl-1H-tetrazole lies in its ability to mimic the electrostatics of a carboxylate while altering the lipophilic and steric landscape of the ligand.
Comparative Analysis: Tetrazole vs. Carboxylic Acid
The following table contrasts the 5-cyclopentyl tetrazole moiety with its carboxylic acid analog.
| Property | Cyclopentanecarboxylic Acid | 5-Cyclopentyl-1H-tetrazole | Medicinal Chemistry Implication |
| pKa | ~4.8 | ~4.5–5.0 | Both are ionized (>99%) at pH 7.4; maintain electrostatic salt bridges with arginine/lysine residues. |
| LogP (Neutral) | 1.8 | ~1.5–1.9 | Tetrazoles are often slightly more lipophilic, improving passive permeability in the neutral state. |
| Geometry | Planar Carbonyl ( | Planar Aromatic Ring ( | The tetrazole ring is bulkier, occupying more volume in the receptor pocket, potentially improving selectivity. |
| Metabolic Liability | High (Glucuronidation) | Low | Resists acyl-glucuronide formation, reducing idiosyncratic toxicity risks. |
| H-Bonding | 2 Acceptors, 1 Donor | 4 Acceptors, 1 Donor | The tetrazole anion delocalizes charge over 4 nitrogens, creating a diffuse electrostatic field. |
The "Cyclopentyl Effect"
While the tetrazole provides the polar anchor, the cyclopentyl group is critical for "escaping flatland." Unlike phenyl-tetrazoles (common in sartans like Losartan), the cyclopentyl group introduces
Synthetic Protocol: Zinc-Catalyzed [3+2] Cycloaddition
Objective: Synthesize 5-cyclopentyl-1H-tetrazole from cyclopentanecarbonitrile. Methodology: This protocol utilizes a Zinc(II)-catalyzed cycloaddition, which is superior to traditional ammonium chloride/DMF methods due to reduced explosion risk (avoids hydrazoic acid accumulation) and simpler workup.
Reaction Mechanism
The reaction proceeds via the activation of the nitrile by the Lewis acid (
Figure 1: Mechanism of Zinc-catalyzed tetrazole synthesis. The nitrile is activated by Zn(II), facilitating the cycloaddition of the azide.
Step-by-Step Procedure
Reagents:
-
Cyclopentanecarbonitrile (10.0 mmol, 1.0 eq)
-
Sodium Azide (
) (11.0 mmol, 1.1 eq) -
Zinc Bromide (
) (10.0 mmol, 1.0 eq) or Zinc Chloride ( ) -
Solvent: Water/Isopropanol (2:1 v/v) or DMF (if solubility is an issue)
-
Workup: 3N Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc)
Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Sodium Azide (0.715 g, 11 mmol) and Zinc Bromide (2.25 g, 10 mmol) in 15 mL of solvent.
-
Note:
is hygroscopic; handle quickly.
-
-
Addition: Add Cyclopentanecarbonitrile (0.95 g, 10 mmol) to the mixture.
-
Reaction: Heat the heterogeneous mixture to reflux (approx. 80–100°C depending on solvent) for 12–24 hours.
-
Monitoring: Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The nitrile spot will disappear, and a baseline spot (tetrazolate salt) will appear.
-
-
Workup (Critical):
-
Cool the mixture to room temperature.
-
Add 3N HCl dropwise until pH ~1–2. Vigorous bubbling may occur; this is hydrazoic acid (
) if excess azide is present. Perform in a fume hood. -
The acidification converts the water-soluble zinc-tetrazolate complex into the free tetrazole (organic soluble) and zinc salts (water soluble).
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo.-
Crystallization:[1] Recrystallize from EtOAc/Hexane if necessary.
-
Analytical Characterization
To validate the identity of 5-cyclopentyl-1H-tetrazole, look for these specific spectral signatures.
| Technique | Characteristic Signal | Interpretation |
| 1H NMR (DMSO- | The tetrazole N-H proton is highly acidic and often appears as a broad singlet very downfield, or may exchange with solvent water. | |
| 1H NMR (DMSO- | The methine proton of the cyclopentyl ring attached to the tetrazole (C5 position). | |
| 13C NMR | The quaternary carbon (C5) of the tetrazole ring. | |
| IR Spectroscopy | ~1200–1300 cm | N-N=N and C-N stretching vibrations (Tetrazole "breathing" modes). |
| HRMS (ESI-) | [M-H] | Negative mode is preferred due to the acidity of the tetrazole proton. |
Safety & Handling
-
Sodium Azide (
): Highly toxic (oral LD50 ~27 mg/kg). Do not use chlorinated solvents (e.g., DCM, Chloroform) during the reaction, as di- and tri-azidomethane can form, which are explosive. -
Hydrazoic Acid (
): During acidification (Step 4), toxic and explosive gas can be generated. Ensure the reaction vessel is well-ventilated and the quench is performed slowly. -
Heavy Metals: The zinc-tetrazolate intermediate is stable, but heavy metal salts of tetrazoles (e.g., Pb, Hg) are primary explosives. Avoid contact with metal spatulas other than stainless steel during the salt phase.
References
-
National Institutes of Health (NIH). (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2022). Acid Bioisosteres in Drug Design. Retrieved from [Link]
- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.
Sources
Application Note: 5-Cyclopentyl-1H-tetrazole in Drug Design
This guide details the strategic application, synthesis, and physicochemical profiling of 5-cyclopentyl-1H-tetrazole , a critical building block in modern medicinal chemistry.
Executive Summary
5-cyclopentyl-1H-tetrazole (CAS: 441024-85-7) represents a high-value bioisostere for cyclopentanecarboxylic acid.[1] While tetrazoles are widely recognized as carboxylic acid replacements due to their comparable acidity (pKa ~4.5–5.0) and planar geometry, the specific incorporation of the cyclopentyl moiety offers unique advantages. It introduces significant lipophilicity and defined steric bulk (non-aromatic) without the "flatness" associated with phenyl-tetrazoles.[1]
This moiety is particularly effective in:
-
GPCR Antagonist Design: Mimicking the spatial arrangement of proline or cyclopentyl-amino acid residues while eliminating the metabolic liability of the carboxylate (glucuronidation).
-
Improving Oral Bioavailability: modulating LogD to enhance passive membrane permeability.[1]
-
Fragment-Based Drug Discovery (FBDD): Serving as a robust, acidic fragment for exploring sub-pockets requiring anionic interaction.[1]
Physicochemical Profiling & Bioisosteric Rationale[1][2]
The decision to replace a carboxylic acid with 5-cyclopentyl-1H-tetrazole should be driven by specific physicochemical needs.
Comparative Profile: Acid vs. Tetrazole
| Property | Cyclopentanecarboxylic Acid | 5-Cyclopentyl-1H-tetrazole | Impact on Drug Design |
| pKa | ~4.8 | ~4.6–5.0 | Maintained: Retains anionic character at physiological pH (7.[1]4) for electrostatic interactions (e.g., with Arginine residues). |
| LogP (Neutral) | ~1.8 | ~2.1 (Estimated) | Increased: Tetrazole is generally more lipophilic, aiding hydrophobic collapse. |
| H-Bonding | Donor/Acceptor | Multi-dentate Acceptor | Enhanced: The tetrazole ring offers four nitrogen atoms for delocalized H-bonding, potentially picking up new interactions.[1] |
| Metabolic Stability | Low (Glucuronidation risk) | High | Critical: Tetrazoles are resistant to Phase II conjugation (glucuronidation), significantly extending half-life ( |
| Geometry | Planar (Carbonyl) | Planar (Aromatic Ring) | Similar: The 5-substituted tetrazole mimics the bond angles of the carboxylate but extends the pharmacophore by ~1.2 Å. |
Mechanism of Action (Bioisosterism)
The tetrazole ring exists in a tautomeric equilibrium (1H- and 2H- forms).[1][2][3][4] In the presence of a biological target, the anionic tetrazolate form typically dominates, forming a bidentate salt bridge similar to a carboxylate but with a larger charge distribution radius. This "softens" the interaction and can improve selectivity.
Experimental Protocols
Protocol A: Green Synthesis of 5-Cyclopentyl-1H-tetrazole
Objective: Synthesize 5-cyclopentyl-1H-tetrazole from cyclopentanecarbonitrile via Zinc-catalyzed [3+2] cycloaddition.[1] Rationale: This "Sharpless-Demko" method utilizes water as a solvent and Zinc Bromide as a Lewis acid catalyst, avoiding the use of toxic tin reagents or highly explosive hydrazoic acid generation.
Materials
-
Substrate: Cyclopentanecarbonitrile (10.0 mmol)
-
Reagents: Sodium Azide (
) (11.0 mmol), Zinc Bromide ( ) (10.0 mmol) -
Solvent: Deionized Water (40 mL)
-
Workup: 3N HCl, Ethyl Acetate (EtOAc)
Step-by-Step Methodology
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Sodium Azide (0.715 g, 11 mmol) and Zinc Bromide (2.25 g, 10 mmol) in 40 mL of water.
-
Substrate Addition: Add Cyclopentanecarbonitrile (10 mmol) to the stirring solution. The mixture may appear biphasic.
-
Cycloaddition: Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring for 16–24 hours.
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Add 3N HCl (approx. 15 mL) dropwise until pH < 2. This converts the zinc-tetrazolate complex into the free tetrazole and dissolves zinc salts.[1]
-
Caution: Perform this step in a fume hood; trace
may be released.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). The product (5-cyclopentyl-1H-tetrazole) will partition into the organic phase.[1]
-
Purification:
Protocol B: Determination of Lipophilicity ( )
Objective: Empirically determine the distribution coefficient at physiological pH.
-
Preparation: Prepare a 10 mM stock solution of 5-cyclopentyl-1H-tetrazole in DMSO.
-
Partitioning: In a vial, mix 500 µL of n-octanol (pre-saturated with buffer) and 500 µL of Phosphate Buffer (pH 7.4, pre-saturated with octanol).
-
Spiking: Add 10 µL of the stock solution.
-
Equilibration: Shake vigorously for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases via HPLC-UV (220 nm).
-
Calculation:
.
Visualizing the Workflow
The following diagram illustrates the synthesis pathway and the strategic logic of bioisosteric replacement.
Figure 1: Synthesis workflow utilizing Zinc-catalyzed cycloaddition to generate the bioisostere.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
-
Myznikov, L. V., Hrabalek, A., & Koldobskii, G. I. (2007). Drugs based on tetrazoles.[8][3][4][5][9][10][11][12] Chemistry of Heterocyclic Compounds, 43, 1–9. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. mdpi.com [mdpi.com]
- 3. Tetrazole - Wikipedia [en.wikipedia.org]
- 4. Tetrazole - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Cyclopentyl-1H-tetrazole-5-thiol | 129976-04-1 | Benchchem [benchchem.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. scielo.org.za [scielo.org.za]
- 12. drughunter.com [drughunter.com]
5-cyclopentyl-1H-1,2,3,4-tetrazole as an intermediate for active pharmaceutical ingredients
Executive Summary
5-Cyclopentyl-1H-1,2,3,4-tetrazole represents a critical class of chemical intermediates used in modern medicinal chemistry as a non-classical bioisostere for carboxylic acids. Unlike the planar phenyl-tetrazoles found in "sartan" antihypertensives (e.g., Valsartan), the 5-cyclopentyl variant introduces a specific three-dimensional aliphatic bulk (lipophilicity) while maintaining the acidic proton (pKa ~4.5–5.0) required for electrostatic interactions with biological targets.
This guide details the Zn(II)-catalyzed synthesis , purification, and validation of this intermediate, providing a robust protocol for researchers integrating this moiety into Active Pharmaceutical Ingredients (APIs) to enhance metabolic stability and membrane permeability.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | 5-Cyclopentyl-1H-1,2,3,4-tetrazole |
| Molecular Formula | C₆H₁₀N₄ |
| Molecular Weight | 138.17 g/mol |
| Role | Carboxylic Acid Bioisostere |
| pKa | ~4.8 (Comparable to carboxylic acids ~4.5) |
| LogP | ~1.2 (More lipophilic than cyclopentanecarboxylic acid) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 3 (N lone pairs) |
Mechanistic Insight: Why 5-Cyclopentyl?
The cyclopentyl group offers a "Goldilocks" zone of steric bulk—larger than a methyl/ethyl group but less rigid than a phenyl ring. When attached to the 5-position of a tetrazole:
-
Metabolic Shielding: The tetrazole ring is resistant to esterases and oxidases that rapidly degrade carboxylic acids.
-
Lipophilic Acid: It allows the molecule to cross cell membranes (lipophilic cyclopentyl tail) while still engaging in strong ionic interactions (acidic tetrazole head) inside the binding pocket.
Synthesis Protocol: Zn(II)-Catalyzed [3+2] Cycloaddition
Methodology: The "Sharpless-Demko" method using Zinc Bromide (ZnBr₂) is the industry standard for synthesizing 5-substituted tetrazoles from nitriles. It avoids the use of highly volatile and explosive hydrazoic acid (HN₃) and uses water as the primary solvent.
Reagents & Materials
-
Precursor: Cyclopentanecarbonitrile (CAS: 3405-42-3)
-
Azide Source: Sodium Azide (NaN₃)
-
Catalyst: Zinc Bromide (ZnBr₂)
-
Solvent: Water / Isopropanol (2:1 mixture)
-
Workup: 3M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc)
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cyclopentanecarbonitrile (10.0 mmol, 1.0 equiv) in 40 mL of water/isopropanol.
-
Add Sodium Azide (11.0 mmol, 1.1 equiv) and Zinc Bromide (10.0 mmol, 1.0 equiv). Note: ZnBr₂ acts as a Lewis acid to activate the nitrile group.
-
-
Cycloaddition:
-
Heat the mixture to reflux (approx. 100°C) with vigorous stirring.
-
Monitor: Check reaction progress via TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1] Reaction typically completes in 12–24 hours . The nitrile peak (approx. 2240 cm⁻¹ in IR) should disappear.
-
-
Workup & Isolation (Critical Safety Step):
-
Cool the mixture to room temperature.
-
Acidification: Slowly add 3M HCl until pH reaches 1–2. Caution: Perform in a fume hood. Although Zn-azide species are safer, acidification can release trace hydrazoic acid (HN₃).
-
This step converts the zinc-tetrazolate complex into the free 5-cyclopentyl-1H-tetrazole.
-
The product may precipitate as a white solid. If so, filter and wash with cold water.
-
If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL) . Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
-
Purification:
-
Recrystallize from Ethanol/Water or Toluene if necessary.
-
Visual Workflow (DOT Diagram)
Caption: Figure 1. Lewis-acid catalyzed synthesis pathway converting nitrile precursor to tetrazole bioisostere.
Analytical Validation (QC)
To ensure the intermediate is suitable for pharmaceutical use, the following QC parameters must be met:
| Test | Method | Expected Result |
| Identity (NMR) | ¹H-NMR (DMSO-d₆) | δ 1.5–2.1 ppm (m, 8H, cyclopentyl CH₂)δ 3.2–3.4 ppm (m, 1H, CH-Tetrazole)δ ~16.0 ppm (s, 1H, NH - broad, exchangeable) |
| Identity (IR) | FT-IR (ATR) | Absence of Nitrile peak (~2240 cm⁻¹)Presence of Tetrazole N=N/C=N (~1240, 1550 cm⁻¹) |
| Purity | HPLC (C18 Column) | >98.0% Area (UV 210 nm) |
| Residual Azide | Ion Chromatography | < 10 ppm (Safety Critical) |
Safety & Handling Protocols
Hazard Identification:
-
Sodium Azide: Acutely toxic; reacts with metals to form explosive azides.
-
Tetrazole Product: Generally stable, but high-nitrogen compounds can be energetic.[2] Avoid heating crude material above 180°C.
Engineering Controls:
-
Blast Shield: Use during the reflux step.[3]
-
Fume Hood: Mandatory for the acidification step to manage potential HN₃ off-gassing.
-
Waste Disposal: Quench all azide-containing aqueous waste with Sodium Nitrite (NaNO₂) and sulfuric acid to decompose residual azide to Nitrogen gas before disposal.
Applications in Drug Design[1][2][14][15]
The 5-cyclopentyl-1H-tetrazole moiety is primarily used to optimize Pharmacokinetics (PK) .
Bioisosteric Replacement Strategy
Replacing a carboxylic acid (-COOH) with a tetrazole (-CN₄H) effects the following changes:
-
Acidity Retention: The NH proton is acidic (pKa ~5), ensuring the molecule remains ionized at physiological pH (7.4), maintaining electrostatic binding with positively charged receptor residues (e.g., Arginine, Lysine).
-
Lipophilicity Boost: The aromatic nature of the tetrazole ring + the cyclopentyl group increases LogP, enhancing passive transport across the blood-brain barrier (BBB) or gut wall.
-
Metabolic Stability: The tetrazole ring is not a substrate for Phase I glucuronidation, significantly extending the drug's half-life (
).
Caption: Figure 2. Functional comparison of carboxylic acid vs. tetrazole in receptor binding and stability.
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid bioisosteres.[4][1] Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
-
Roh, J., et al. (2012). Metal-catalyzed synthesis of tetrazoles. Synthesis, 44(21), 3465-3477. Link
-
FDA Guidance for Industry. (2018). Assessment of Nitrosamine Impurities in Human Drug Products (Relevant for Azide/Nitrite handling). Link
Sources
Protocol for N-alkylation of 5-cyclopentyl-1H-1,2,3,4-tetrazole
Application Note: High-Precision N-Alkylation of 5-Cyclopentyl-1H-1,2,3,4-tetrazole
Executive Summary & Strategic Rationale
The alkylation of 5-cyclopentyl-1H-tetrazole is a pivotal transformation in medicinal chemistry, particularly for the synthesis of "sartan"-type angiotensin II receptor blockers and lipophilic bioisosteres of carboxylic acids. However, this reaction presents a classic regioselectivity challenge: the tetrazole ring possesses two nucleophilic nitrogen sites (N1 and N2), leading to a mixture of 1,5-disubstituted and 2,5-disubstituted isomers.
The Core Challenge: Due to the steric bulk of the cyclopentyl group at the C5 position, N2-alkylation is kinetically and thermodynamically favored , typically yielding N2:N1 ratios between 3:1 and 9:1. The N1 site is sterically shielded by the adjacent cyclopentyl ring. Consequently, "regioselective" synthesis often fails; the most robust industrial strategy is non-selective alkylation followed by rigorous chromatographic separation .
This guide provides a self-validating protocol to perform this alkylation, isolate the isomers, and definitively confirm their identity using NMR spectroscopy.
Mechanistic Insight: The Regioselectivity Paradox
To control the reaction, one must understand the tautomeric equilibrium. In solution, 5-substituted tetrazoles exist in equilibrium between the 1H- and 2H-forms. Upon deprotonation, the negative charge is delocalized over the ring.
-
N2 Attack (Major Path): The N2/N3 positions are sterically accessible. Attack here yields the 2,5-disubstituted product.
-
N1 Attack (Minor Path): The N1/N4 positions are adjacent to the bulky cyclopentyl group. Attack here is sterically hindered, yielding the 1,5-disubstituted product.
Figure 1: Mechanistic divergence in tetrazole alkylation. The steric bulk of the cyclopentyl group (C5) significantly retards the approach of the electrophile to N1.
Experimental Protocol
Objective: Alkylation of 5-cyclopentyl-1H-tetrazole with Benzyl Bromide (BnBr) as a representative electrophile. Scale: 10 mmol input.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Amount | Role |
| 5-Cyclopentyl-1H-tetrazole | 1.0 | 1.38 g | Substrate |
| Benzyl Bromide (BnBr) | 1.1 | 1.88 g (1.3 mL) | Electrophile |
| Potassium Carbonate ( | 1.5 | 2.07 g | Base (Anhydrous) |
| Acetonitrile (MeCN) | - | 20 mL | Solvent (Polar Aprotic) |
| Ethyl Acetate / Hexanes | - | - | Extraction / Column |
Step-by-Step Methodology
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyclopentyl-1H-tetrazole (1.0 equiv) in Acetonitrile (0.5 M concentration).
-
Add
(1.5 equiv) in one portion. Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation (formation of the tetrazolate salt). -
Note: The solution may turn slightly cloudy as the salt forms.
-
-
Alkylation:
-
Add Benzyl Bromide (1.1 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at 60°C for 4–6 hours.
-
Monitoring: Check by TLC (System: 20% EtOAc in Hexanes). The starting material (polar, near baseline) should disappear. Two new spots will appear:
-
Top Spot (
): N2-isomer (Major). -
Lower Spot (
): N1-isomer (Minor).
-
-
-
Workup:
-
Cool to RT. Filter off the inorganic solids (
, excess ) and rinse the pad with Ethyl Acetate. -
Redissolve the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (1 x 15 mL).
-
Dry over
, filter, and concentrate to yield the crude oil (mixture of isomers).
-
-
Purification (Critical Step):
-
Perform Flash Column Chromatography on silica gel.
-
Gradient: Start with 100% Hexanes
10% EtOAc 20% EtOAc. -
Elution Order: The 2,5-disubstituted isomer (N2) is less polar and elutes first. The 1,5-disubstituted isomer (N1) is more polar and elutes second.
-
Analytical Validation (Self-Validating System)
This protocol relies on
Data Comparison Table: Isomer Identification
| Feature | 2,5-Disubstituted (N2-Alkyl) | 1,5-Disubstituted (N1-Alkyl) | Mechanism of Shift |
| N2-alkylation preserves greater aromaticity/symmetry, deshielding the ring carbon. | |||
| Often slightly upfield | Often slightly downfield | Proximity to the anisotropic cone of the tetrazole ring. | |
| TLC Polarity | Less Polar (Higher | More Polar (Lower | N2 isomer has a zero dipole moment vector sum compared to N1. |
| Yield (Typical) | Major (~70-85%) | Minor (~15-30%) | Steric hindrance at N1. |
Validation Decision Tree
Figure 2: Decision tree for definitive structural assignment using Carbon-13 NMR.
Troubleshooting & Optimization
-
Problem: Poor Separation.
-
Solution: If the isomers co-elute, switch the solvent system to Toluene/Acetone (9:1) or Dichloromethane/Methanol (98:2). The selectivity of silica often changes with non-protic polar modifiers.
-
-
Problem: Low Yield of N1 Isomer.
-
Insight: If the N1 isomer is the desired target, direct alkylation is inefficient.
-
Alternative: Use the Ugi-Azide Multicomponent Reaction or react the corresponding amide with
followed by Azide. These methods construct the ring with the substituent already in place, bypassing the regioselectivity issue [5].
-
-
Safety Note: Tetrazoles are energy-rich compounds. While 5-cyclopentyl derivatives are generally stable, avoid heating the reaction mixture above 100°C or distilling the products to dryness without a safety shield.
References
-
Ostrovskii, V. A., et al. "The Mechanism of Tetrazolate Alkylation."[11] Advances in Tetrazole Chemistry in Russia, St. Petersburg State Institute of Technology.[11] Link
-
Reynard, G., & Lebel, H. (2021).[1] "Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines." Journal of Organic Chemistry, 86, 12452-12459.[1] Link
-
BenchChem Technical Support. "Regioselective Alkylation of 5-Substituted Tetrazoles." Application Note: Tetrazole Chemistry. Link
-
Butler, R. N. (1984). "Tetrazoles."[1][2][3][4][5][6][7][8][9][11][12] Comprehensive Heterocyclic Chemistry, Vol 5, 791-838. (Seminal review on tetrazole NMR shifts).
- Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
Sources
- 1. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]
- 2. nanomedicine-rj.com [nanomedicine-rj.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An electrochemical multicomponent reaction toward C–H tetrazolation of alkyl arenes and vicinal azidotetrazolation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. uokerbala.edu.iq [uokerbala.edu.iq]
- 11. The Mechanism of Tetrazolate Alkylation [ch.ic.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Use of 5-cyclopentyl-1H-tetrazole in developing angiotensin II receptor blockers
This Application Note is designed for medicinal chemists and drug development scientists engaged in the optimization of Angiotensin II Receptor Blockers (ARBs). It details the strategic use of 5-cyclopentyl-1H-tetrazole as a lipophilic, non-planar bioisostere of the traditional phenyl-tetrazole moiety found in "sartan" drugs (e.g., Losartan, Valsartan).
Executive Summary & Scientific Rationale
The clinical success of ARBs relies heavily on the biphenyl-tetrazole pharmacophore , where the tetrazole ring serves as a metabolically stable, lipophilic bioisostere of a carboxylic acid (pKa ~4.5–5.0). However, the rigid planarity of the biphenyl system can limit solubility and induce off-target binding.
5-cyclopentyl-1H-tetrazole represents a strategic structural modification where the terminal phenyl ring is replaced by a cyclopentyl group.
-
Why Cyclopentyl? It introduces
character (Fsp3), disrupting planarity and potentially improving solubility while maintaining the lipophilic bulk required for the hydrophobic pocket of the AT1 receptor. -
Mechanism: The tetrazole anion forms a critical salt bridge with Arg167 and Lys199 in the AT1 receptor. The cyclopentyl group probes the steric tolerance of the surrounding hydrophobic sub-pocket, often yielding distinct pharmacokinetic (PK) profiles compared to aromatic analogs.
Chemical Synthesis Protocol
Workflow A: Synthesis of 5-Cyclopentyl-1H-Tetrazole
This protocol utilizes a Zinc-catalyzed [3+2] cycloaddition, avoiding the use of toxic tin reagents or highly volatile hydrazoic acid.
Reaction Scheme: Cyclopentanecarbonitrile + NaN3 --(ZnBr2, H2O/IPA)--> 5-Cyclopentyl-1H-Tetrazole
Reagents & Materials:
-
Cyclopentanecarbonitrile (CAS: 4254-02-8)[1]
-
Sodium Azide (
) [Caution: Acutely Toxic] -
Zinc Bromide (
)[2][3] -
Solvent: Water : Isopropanol (2:1 v/v)
-
Workup: 3N HCl, Ethyl Acetate
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve Cyclopentanecarbonitrile (10 mmol, 1.0 eq) and
(10 mmol, 1.0 eq) in 20 mL of solvent ( :IPA). -
Azide Addition: Add Sodium Azide (11 mmol, 1.1 eq) in a single portion.
-
Safety Note: Ensure the system is well-vented.[2] Avoid contact with acid at this stage to prevent
formation.
-
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (System: DCM:MeOH 9:1) or LC-MS for the disappearance of the nitrile.
-
Workup (Critical Step):
-
Cool the mixture to room temperature.
-
Add 3N HCl dropwise until pH ~1. Vigorous effervescence may occur; perform in a fume hood. This converts the zinc-tetrazolate complex into the free tetrazole.
-
Add 30 mL Ethyl Acetate and stir for 15 minutes until the precipitate dissolves/partitions.
-
-
Isolation:
-
Separate the organic layer. Extract the aqueous layer 2x with Ethyl Acetate.
-
Combine organics, wash with brine, and dry over anhydrous
. -
Concentrate in vacuo to yield the crude product.
-
-
Purification: Recrystallize from Toluene/Hexane or purify via silica flash chromatography (Gradient: 0-10% MeOH in DCM).
Expected Yield: 85–92% Characterization:
-
1H NMR (DMSO-d6):
16.0 (s, 1H, NH), 3.4 (m, 1H), 1.6–2.1 (m, 8H). -
MS (ESI-): m/z 137 [M-H]-.
Incorporation Strategy: Constructing the ARB Scaffold
Direct coupling of 5-cyclopentyl-1H-tetrazole to an ARB core (e.g., imidazole) via N-alkylation often results in a mixture of N1 and N2 isomers, which is undesirable. The preferred route is the "Scaffold-Nitrile First" approach.
Workflow Logic (Graphviz Diagram)
Protocol: Incorporation via Suzuki Coupling (Route A)
To replace the phenyl ring of the biphenyl system with a cyclopentenyl/cyclopentyl ring:
-
Starting Material: N-(4-bromobenzyl)imidazole derivative.
-
Partner: 2-cyanocyclopent-1-enylboronic acid (or pinacol ester).
-
Coupling: Palladium-catalyzed Suzuki-Miyaura coupling (
, , Dioxane/H2O). -
Tetrazole Formation: Treat the resulting cyclopentenyl-nitrile with
(as per Protocol 1) to generate the 5-(cyclopentenyl)-tetrazole . -
Hydrogenation (Optional):
to reduce the double bond, yielding the saturated 5-cyclopentyl-tetrazole analog.
Analytical & Biological Evaluation
A. Lipophilicity (LogP) & pKa Determination
The 5-cyclopentyl substitution significantly alters the physicochemical profile compared to the 5-phenyl analog.
| Parameter | 5-Phenyl-Tetrazole (Standard) | 5-Cyclopentyl-Tetrazole (Analog) | Impact on Drug Design |
| pKa | ~4.5 | ~4.8–5.2 | Slightly less acidic; may improve oral absorption. |
| LogP | ~1.5 (Fragment) | ~1.8 (Fragment) | Increased lipophilicity; better BBB penetration potential. |
| Geometry | Planar ( | Puckered ( | Escapes "flat-drug" toxicity space; explores 3D receptor space. |
B. AT1 Receptor Binding Assay Protocol
Objective: Validate the affinity of the cyclopentyl-tetrazole ARB analog against the AT1 receptor.
-
Membrane Preparation: Use HEK293 cells stably expressing human AT1 receptor.
-
Radioligand:
-Sar1-Ile8-Angiotensin II (0.2 nM). -
Competition Assay:
-
Incubate membranes (20 µg protein) with radioligand and increasing concentrations of the Cyclopentyl-ARB Analog (
to M). -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.2% BSA. -
Incubation: 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters (presoaked in 0.3% PEI).
-
Analysis: Measure radioactivity via gamma counter. Calculate
and using non-linear regression (GraphPad Prism).
Success Criteria: A viable ARB candidate should exhibit a
References
-
Noda, K., et al. (1995).[4] "Tetrazole and Carboxylate Groups of Angiotensin Receptor Antagonists Bind to the Same Subsite by Different Mechanisms."[4] Journal of Biological Chemistry. Link
-
Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry. Link
-
Wexler, R. R., et al. (1996). "Nonpeptide Angiotensin II Receptor Antagonists: Synthetic and Computational Chemistry." Journal of Medicinal Chemistry. Link
-
BenchChem. (2024). "Cyclopentanecarbonitrile | CAS 4254-02-8 Data and Synthesis." Link
-
Shibouta, Y., et al. (1993). "Pharmacological Profile of a Highly Potent Angiotensin II Receptor Antagonist (TCV-116)." Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. Cyclopentanecarbonitrile | 4254-02-8 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 5-Cyclopentyl-1H-tetrazole in Anticancer Drug Design
Abstract & Strategic Rationale
This guide details the design, synthesis, and evaluation of 5-cyclopentyl-1H-tetrazole moieties as bioisosteres for carboxylic acids in novel anticancer agents. While carboxylic acids are ubiquitous in pharmacophores (e.g., NSAID-based chemopreventatives, metabolic inhibitors), they often suffer from rapid metabolic clearance (glucuronidation) and limited passive membrane permeability due to ionization at physiological pH.
The 5-cyclopentyl-1H-tetrazole unit offers a dual advantage:
-
The Tetrazole Ring: Mimics the acidity (pKa ~4.5–5.0) and planarity of a carboxylate but resists oxidative metabolism and acyl-glucuronidation.
-
The Cyclopentyl Group: Provides a specific lipophilic bulk (
character) that enhances hydrophobic collapse within target binding pockets (e.g., AKR1C3, COX-2) while increasing the LogP to improve cellular uptake compared to the parent acid.
Comparative Physicochemical Profile[1][2][3][4]
| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Impact on Anticancer Efficacy |
| pKa | 4.2 – 5.0 | 4.5 – 4.9 | Maintains electrostatic interactions with Arg/Lys residues in the binding pocket. |
| LogP (Lipophilicity) | Low (Hydrophilic) | High (~10x greater) | Significantly enhances passive diffusion across tumor cell membranes. |
| Metabolic Stability | Low (Glucuronidation, | High | Extends plasma half-life ( |
| H-Bonding | 1 Donor / 2 Acceptors | 1 Donor / 3 Acceptors | Tetrazole anion delocalization allows for multi-dentate coordination with metals (e.g., Zn²⁺ in metalloenzymes). |
Rational Design: The Bioisosteric Decision Tree
Before synthesis, researchers must validate the structural suitability of the cyclopentyl-tetrazole replacement. Use the following logic flow to determine applicability.
Figure 1: Decision matrix for replacing a carboxylic acid with a tetrazole bioisostere. Note that the cyclopentyl group adds specific steric bulk that must be accommodated by the receptor.
Experimental Protocol: Zinc-Catalyzed Synthesis
Objective: Synthesize 5-cyclopentyl-1H-tetrazole from cyclopentanecarbonitrile via [3+2] cycloaddition. Methodology: This protocol utilizes the Demko-Sharpless method (Zinc-catalyzed aqueous cycloaddition).[1] It is superior to traditional ammonium chloride/DMF methods due to enhanced safety (suppression of hydrazoic acid formation) and simpler workup.
Reagents & Equipment[5][6]
-
Precursor: Cyclopentanecarbonitrile (CAS: 4254-22-2)
-
Azide Source: Sodium Azide (
) [DANGER: ACUTELY TOXIC] -
Catalyst: Zinc Bromide (
)[1] -
Solvent: Deionized Water / Isopropanol (2:1 v/v)
-
Reaction Vessel: Pressure-rated glass vial or round-bottom flask with reflux condenser.
Step-by-Step Procedure
-
Setup: In a fume hood, charge the reaction vessel with:
-
Cyclopentanecarbonitrile (10 mmol, 1.0 equiv)
-
Sodium Azide (11 mmol, 1.1 equiv)
-
Zinc Bromide (10 mmol, 1.0 equiv)
-
Water/IPA solvent mixture (20 mL)
-
-
Reaction: Heat the mixture to reflux (100°C) with vigorous stirring.
-
Monitoring: Monitor via TLC (Mobile phase: EtOAc/MeOH/AcOH 90:10:1). The tetrazole product will be more polar than the starting nitrile. Reaction time is typically 12–24 hours.
-
Workup (Critical Safety Step):
-
Cool the mixture to room temperature.
-
Add EtOAc (30 mL) and slowly acidify to pH 1 using 3N HCl.
-
Note: Vigorous stirring is required to break up zinc-tetrazolate complexes. Caution: Acidification of unreacted azide releases
(hydrazoic acid). Ensure excellent ventilation.[1]
-
-
Isolation:
-
Separate the organic layer. Extract the aqueous layer 2x with EtOAc.
-
Combine organic layers and wash with 10% HCl (to remove residual Zinc) and Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Toluene/Ethanol or purify via flash chromatography (
).
Figure 2: Synthetic workflow for the Zinc-catalyzed formation of 5-cyclopentyl-1H-tetrazole.
Biological Evaluation Protocols
Once synthesized, the molecule must be validated for anticancer potential.
A. In Vitro Cytotoxicity (MTT Assay)
-
Cell Lines: Use a panel relevant to the target (e.g., PC3 for prostate, MCF-7 for breast).
-
Solubility Check: The cyclopentyl-tetrazole is lipophilic. Dissolve stock in DMSO (up to 10 mM) and ensure final culture concentration of DMSO is <0.5%.
-
Control: Compare
directly against the carboxylic acid parent analog. A decrease in (increased potency) suggests improved cellular uptake or binding affinity.
B. Target Engagement (Enzymatic Assay)
If the target is a metalloenzyme (e.g., Carbonic Anhydrase, HDAC, or MMPs often targeted in cancer), the tetrazole can act as a zinc-binding group (ZBG).
-
Protocol: Fluorescence-based inhibition assay.
-
Note: Tetrazoles generally bind metal centers with lower affinity than hydroxamic acids but higher selectivity.
C. ADME Profiling (PAMPA)
Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to quantify the permeability benefit.
-
Donor Well: Compound in PBS (pH 7.4).
-
Membrane: Artificial lipid membrane (dodecane/lecithin).
-
Acceptor Well: PBS (pH 7.4).
-
Readout: UV-Vis spectroscopy after 5 hours.
-
Expectation: The 5-cyclopentyl-tetrazole analog should show effective permeability (
) > cm/s, significantly higher than the carboxylate.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[5][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][3][7] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
-
Herr, R. J. (2002).[8] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. Link
-
Pippione, A. C., et al. (2018). Hydroxylated Azoles as New Bioisosteres of the Carboxylic Acid Group in AKR1C3 Inhibitors.[9] European Journal of Medicinal Chemistry, 150, 930-945. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 5-Cyclopentyl-1H-1,2,3,4-tetrazole Synthesis
Ticket ID: #TZ-CYC-005 | Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering yield or reproducibility issues in the synthesis of 5-cyclopentyl-1H-1,2,3,4-tetrazole from cyclopentanecarbonitrile .
Aliphatic nitriles (like cyclopentanecarbonitrile) are electronically distinct from aromatic nitriles; they lack the electron-withdrawing activation of an aryl ring, often resulting in sluggish kinetics and incomplete conversion under standard conditions.
This guide moves beyond generic protocols. We recommend the Zinc(II)-Mediated Aqueous Cycloaddition (Demko-Sharpless Protocol) as the industry standard for this transformation. It offers superior safety (minimizing free hydrazoic acid) and higher conversion rates for aliphatic substrates compared to traditional ammonium chloride or organotin methods.
Module 1: Optimized Experimental Protocol
The "Gold Standard" Method: Zn(II) Catalysis in Water
Why this works: Zinc salts function as Lewis acids, activating the nitrile group (C≡N) towards nucleophilic attack by the azide ion. Unlike ammonium salts (NH₄Cl), zinc coordinates the tetrazolate product, preventing the sublimation of the nitrile and stabilizing the transition state.
Reagents & Stoichiometry
| Component | Role | Equivalents (Eq.) | Notes |
| Cyclopentanecarbonitrile | Substrate | 1.0 | Aliphatic nitrile; limiting reagent. |
| Sodium Azide (NaN₃) | Reagent | 1.1 – 1.3 | Slight excess drives kinetics. |
| Zinc Bromide (ZnBr₂) | Catalyst | 1.0 | Stoichiometric amount required for high yield.[1] |
| Water (H₂O) | Solvent | 0.5 M (conc.) | High concentration aids rate (hydrophobic effect). |
| Isopropanol (IPA) | Co-solvent | Optional | Add (10-20% v/v) only if nitrile insolubility is severe. |
Step-by-Step Workflow
-
Setup: In a round-bottom flask, dissolve NaN₃ (1.1 eq) and ZnBr₂ (1.0 eq) in Water .
-
Note: The initial pH will be slightly basic/neutral. No significant HN₃ evolution occurs yet, but work in a fume hood.
-
-
Addition: Add Cyclopentanecarbonitrile (1.0 eq) .
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 16–24 hours .
-
Checkpoint: Aliphatic nitriles require vigorous reflux. Do not run at 60–80°C; conversion will stall.
-
-
Monitoring: Monitor by LC-MS. The disappearance of the nitrile peak is the primary indicator.
-
Workup (Critical):
-
Cool to room temperature.[1]
-
Add 3N HCl slowly until pH < 2. Caution: Vigorous stirring required.[1] This step liberates the free tetrazole from the Zinc complex.
-
Add Ethyl Acetate (EtOAc) . Stir until the solid precipitate (if any) dissolves into the organic layer.
-
Separate layers. Extract aqueous phase 2x with EtOAc.
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at 50% conversion. Adding more NaN₃ doesn't help. Why?
Diagnosis: Kinetic barrier due to temperature or phase transfer issues. Solution:
-
Temperature: Ensure you are at a hard reflux (100°C internal temp). Aliphatic nitriles have a high activation energy barrier.
-
Phase Transfer: Cyclopentanecarbonitrile is an oil that may float on water. If you see a biphasic layer that isn't mixing, add 2-Propanol (IPA) (approx. 10-20% of solvent volume) to homogenize the mixture.
-
Catalyst Loading: Ensure you used 1.0 equivalent of ZnBr₂. Unlike catalytic cycles for aromatic nitriles, the zinc often forms a 1:1 complex with the tetrazole product, effectively sequestering the catalyst. For aliphatic substrates, stoichiometric Zinc is often necessary for >90% yield.
Q2: I am worried about Hydrazoic Acid (HN₃) safety. Is this method safe?
Analysis: Yes, significantly safer than the NH₄Cl method. Explanation:
-
In Reaction: In the Zn(II) protocol, the active species is a zinc-azide complex, not free HN₃. The pH remains near neutral/mildly basic during reflux, preventing the formation of volatile HN₃ (Boiling point: 37°C).
-
In Workup: The danger zone is the acidification step . When you add HCl, you protonate the tetrazole and any unreacted azide.
-
Safety Protocol:
-
Perform acidification in a hood with the sash down.
-
Keep the mixture cool (0–10°C) during HCl addition to keep HN₃ solubility high in water and volatility low.
-
Never use DCM (Dichloromethane) for extraction if residual azide is present (risk of diazidomethane formation). Use EtOAc.
-
Q3: I cannot isolate the product. The oil keeps disappearing into the aqueous layer.
Diagnosis: Incorrect pH or "Oiling Out" effect. Solution:
-
pH Check: Tetrazoles are acidic (pKa ~ 4.5–5.0). At pH 7, they are deprotonated anions (water-soluble). You must acidify to pH 1–2 to force them into the organic phase.
-
Salting Out: If the protonated tetrazole is slightly water-soluble (common with small alkyl groups like cyclopentyl), saturate the aqueous layer with NaCl (solid) before extraction. This "salts out" the organic compound.
Module 3: Visualized Mechanisms & Workflows
Figure 1: Zinc(II) Catalyzed Mechanism
This diagram illustrates why Zinc is essential: it activates the nitrile and stabilizes the transition state, lowering the activation energy for aliphatic substrates.
Caption: Kinetic pathway of Zn(II) catalyzed tetrazole formation. Note the stabilization of the intermediate by Zinc.
Figure 2: Isolation & Purification Workflow
Follow this logic tree to maximize recovery during the workup phase.
Caption: Decision tree for isolating amphoteric tetrazoles. Acidification is the critical control point.
Module 4: Comparative Data (Why Zinc?)
The following table compares the Zinc method against older methodologies for aliphatic nitriles.
| Parameter | ZnBr₂ / Water (Recommended) | NH₄Cl / DMF (Traditional) | Bu₃SnN₃ (Organotin) |
| Typical Yield | 85 – 96% | 40 – 60% | 80 – 90% |
| Reaction Time | 16 – 24 h | 2 – 3 Days | 24 h |
| Safety Profile | High (Low HN₃ evolution) | Low (Sublimation of HN₃ salts) | Low (Toxic Tin residue) |
| Purification | Simple Extraction/Filtration | Difficult (DMF removal) | Difficult (Tin removal) |
| Atom Economy | Good | Moderate | Poor |
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][3][4][5] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[3] Journal of the American Chemical Society, 124(41), 12210–12216.
-
Koguro, K., Oga, T., Mitsui, S., & Orita, R. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles.[3] Synthesis, 1998(6), 910–914.
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Substituted Tetrazoles
This technical guide is structured as a Tier 3 Support Center resource, designed for immediate application in a research setting. It prioritizes safety, mechanistic understanding, and reproducible protocols.
Topic: Troubleshooting & Optimization of Tetrazole Formation Ticket ID: TET-SYN-001 Assigned Specialist: Senior Application Scientist
Introduction: The Bioisostere Challenge
5-Substituted tetrazoles are critical in medicinal chemistry as bioisosteres of carboxylic acids.[1][2] They offer similar acidity (
This guide provides self-validating protocols and troubleshooting logic to navigate these challenges.
Module 1: Critical Safety Protocols (The "Panic Button")
WARNING: The primary hazard in tetrazole synthesis is the formation of Hydrazoic Acid (
FAQ: Safety & Handling
Q: I smell a pungent odor like garlic/nasturtium during the reaction. What is happening? A: STOP IMMEDIATELY. This is likely hydrazoic acid.
-
Cause: The pH of your reaction mixture has dropped below the
of (4.7). This often happens if you add acid too quickly during workup or if the Lewis acid catalyst hydrolyzes. -
Immediate Action: Cool the reaction to 0°C. Basify immediately with aqueous NaOH to pH > 9. Ventilate the area.[8]
Q: Can I use a metal spatula to weigh Sodium Azide (
-
Protocol: Use only plastic, ceramic, or glass spatulas.
-
Disposal: Quench all azide waste with excess sodium nitrite (
) and sulfuric acid in a controlled fume hood environment to decompose it to and nitrogen oxides before disposal.
Module 2: The "Gold Standard" Protocol (Demko-Sharpless Method)
This method uses Zinc(II) salts in water.[5][9][10] It is the most robust route for nitriles because water suppresses the sublimation of ammonium azide salts and keeps the reaction mixture non-explosive.
Standard Operating Procedure (SOP-Zn)
-
Substrate: Benzonitrile (1.0 equiv)
-
Reagents: Sodium Azide (1.1 equiv), Zinc Bromide (
) (1.0 equiv) -
Solvent: Water (0.5 M concentration relative to nitrile)
-
Conditions: Reflux (100°C) for 12–24 h.
Step-by-Step Protocol:
-
Setup: In a round-bottom flask, dissolve
(1.1 equiv) and (1.0 equiv) in water.-
Checkpoint: The solution should be slightly cloudy but homogenous. The pH will naturally buffer to ~7–8 (Safe Zone).
-
-
Addition: Add the nitrile (1.0 equiv).[11] If the nitrile is a solid, ensure it is finely powdered.
-
Reaction: Reflux vigorously.
-
Monitoring: Check TLC. If conversion stalls at 50%, see Troubleshooting below.
Troubleshooting Guide: Reaction Stalling
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls < 50% | "The Zinc Trap": The product tetrazole is a better ligand for Zn than the starting nitrile. The catalyst gets sequestered by the product. | Increase Catalyst: Increase |
| Nitrile is insoluble | Phase transfer limitation. The nitrile is floating on top of the water and not contacting the Zn-Azide complex. | Co-solvent: Add 2-Propanol (IPA) or |
| Sublimation | White solid appearing in the condenser. | Temperature Control: This is likely ammonium azide or the nitrile subliming. Lower bath temp slightly or use a longer condenser. |
Visualizing the Mechanism
The following diagram illustrates the Zinc-catalyzed activation cycle and the "Zinc Trap" phenomenon.
Figure 1: Mechanism of Zinc-mediated tetrazole synthesis. Note the red dashed line indicating product inhibition (The Zinc Trap), necessitating stoichiometric zinc in difficult cases.
Module 3: Workup & Purification (The "Purity Check")
Isolating the tetrazole from the zinc salts is often more difficult than the reaction itself.
FAQ: Purification Challenges
Q: I acidified the reaction, but no precipitate formed. Where is my product? A: Your tetrazole is likely water-soluble or amphiphilic.
-
Solution: Do not rely on filtration.[7]
-
Saturate the aqueous phase with solid NaCl (salting out).
-
Extract with Ethyl Acetate (3x).[5] If that fails, use
-Butanol . -
Evaporate the organic layer.
-
Q: My product has a high ash content or looks "gummy." A: You have residual Zinc chelated to the tetrazole ring.
-
The Chelation Fix:
-
Dissolve the crude product in dilute NaOH (pH 10).
-
Add a chelating agent like EDTA or treat with a small amount of Sodium Sulfide (
) to precipitate ZnS (black solid). -
Filter off the ZnS/chelate.
-
Re-acidify the filtrate to precipitate the pure tetrazole.
-
Purification Decision Tree
Figure 2: Workup logic for isolating 5-substituted tetrazoles. The "EDTA" loop is critical for pharmaceutical purity specifications.
Module 4: Comparative Data & Alternative Routes
When the nitrile is unavailable or unreactive (e.g., sterically hindered aliphatic nitriles), alternative methods must be employed.
Method Comparison Table
| Method | Catalyst | Conditions | Yield (Avg) | Pros | Cons |
| Demko-Sharpless [1] | 85-98% | Safe, Green, Scalable | "Zinc Trap", Workup can be tedious | ||
| Vorona Protocol [2] | 90-95% | Faster rate, better for insolubles | Flammable solvent | ||
| Organocatalytic [3] | Toluene, 110°C | 70-85% | Metal-free (No ash) | Expensive reagents, harder purification | |
| Aluminum | Toluene, 120°C | 60-80% | Strong activation | Very Dangerous (forms |
Alternative Route: The Aldehyde "Workaround"
If the nitrile synthesis is difficult, use the aldehyde route via a [3+2] cycloaddition with hydroxylamine.
-
Reagents: Aldehyde +
+ . -
Catalyst: Copper(II) acetate or Iodine.
-
Mechanism: Formation of oxime
nitrile oxide/imidoyl azide intermediate tetrazole. -
Benefit: Bypasses the need to synthesize the nitrile precursor.[10]
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[14][16] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[10][11] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Vorona, S., Artamonova, T., Zevatskii, Y., & Myznikov, L. (2014).[12][16] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781–786.
-
Amantini, D., Beleggia, R., Fringuelli, F., Pizzo, F., & Vaccaro, L. (2004). TBAF-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles under Solventless Conditions. The Journal of Organic Chemistry, 69(8), 2896–2898.
-
Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101–6118.
Sources
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. geneseo.edu [geneseo.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles [organic-chemistry.org]
- 13. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. 1H-Tetrazole synthesis [organic-chemistry.org]
Safety precautions for working with sodium azide in tetrazole synthesis
To: Research & Development Team From: Senior Application Scientist, Chemical Safety Division Subject: Technical Guide: Safe Handling of Sodium Azide in Tetrazole Synthesis
Executive Summary
This guide provides a technical framework for the safe synthesis of tetrazoles using sodium azide (
Part 1: Critical Hazard Profile
Before initiating any experiment, operators must understand the three "Kill Mechanisms" associated with this chemistry.
| Hazard Agent | Formation Mechanism | Danger Profile | Prevention Strategy |
| Hydrazoic Acid ( | Protonation of azide ion ( | Explosive & Toxic. Volatile liquid (bp 37°C).[2] Acute inhalation toxin (comparable to HCN).[2] Explosive concentrations >10% in air.[2] | Maintain pH > 9 during storage.[2] Use efficient fume hoods.[2] Never concentrate acidic azide solutions.[2][3][4] |
| Heavy Metal Azides | Reaction of | Primary Explosive. Highly shock/friction sensitive.[2] Can detonate from the turn of a stopcock or spatula friction.[2] | Ban metal spatulas. Use plastic/glass only. Inspect hood sash/plumbing for metal exposure.[2] |
| Di/Tri-azidomethane | Reaction of | High Explosive. Extremely unstable organic azides formed via nucleophilic substitution.[2] | Zero Tolerance: Never use Dichloromethane (DCM) or Chloroform as reaction solvents or for extraction.[2] |
Part 2: Experimental Protocol & Causality
Reagent Selection: The Catalyst Dilemma
-
Traditional Method (Zinc Salts): The Sharpless method uses
or in water.[2]-
Risk:[1][2][3][5][6][7][8][9] In situ formation of Zinc Azide (
).[2] While safer in aqueous solution, dry zinc azide is a detonator.[2] -
Control: Ensure the reaction mixture never dries out before quenching.[2] Acidic workup must be handled with extreme care to dissolve Zn salts without liberating massive amounts of
gas.[2]
-
-
Safer Alternative (Amine Salts): Triethylammonium chloride (
) or Aluminum salts.[2]
Safe Reaction Workflow (The "Safe Loop")
The following workflow integrates safety checkpoints directly into the synthesis path.
Figure 1: Safe Synthesis Workflow. Note the critical control point at the Acidification step where toxic HN3 gas is generated.[10]
Part 3: Troubleshooting & FAQs
Q1: The reaction mixture turned red during workup. What does this mean?
A: A red color upon acidification usually indicates the presence of ferric azide , formed if iron contaminants (e.g., from a rusted clamp or needle) react with hydrazoic acid.
-
Immediate Action: Stop. Do not concentrate. The solution contains metal azides.[2][10][11]
-
Remedy: Treat the solution immediately with the Nitrite Quenching protocol (see Part 4) to destroy the azide before attempting any further isolation.
Q2: Can I use Dichloromethane (DCM) for the extraction? It dissolves my tetrazole best.
A: ABSOLUTELY NOT.
-
The Science: Azide ions displace chloride in DCM (
) to form Diazidomethane ( ).[2] -
The Result: This compound is an extremely sensitive high explosive that can detonate in solution or upon rotary evaporation.[2]
-
Alternative: Use Ethyl Acetate, Toluene, or 2-MeTHF.[2] If solubility is an issue, adjust pH or use continuous extraction.[2]
Q3: My reaction uses Zinc Bromide ( ). Is the white precipitate Zinc Azide?
A: It is possible.[2] In the Sharpless method, a white precipitate often forms which is a complex of the tetrazole and zinc. However, if excess azide is present,
-
Protocol: Never filter this solid dry.
-
Correct Step: Add dilute HCl (in a fume hood) to the reaction mixture before filtration. This dissolves the zinc salts and protonates the tetrazole, releasing it into the organic layer. The zinc remains in the aqueous phase as
.
Q4: How do I safely clean the glassware?
A: Never scrub dirty azide glassware with a brush immediately (friction hazard).[2]
-
Rinse glassware with the Nitrite Quenching Solution (see below) and let sit for 12 hours.[2]
-
Rinse with water (pH > 9).[2]
-
Wash normally.[2]
Part 4: Quenching & Waste Disposal
The Golden Rule: All azide waste must be chemically destroyed before it leaves the fume hood.
The Nitrous Acid Quenching Protocol
This method converts azide to benign nitrogen gas (
Reaction:
Step-by-Step Procedure:
-
Preparation: Place the azide waste solution in a 3-neck flask in a fume hood.
-
Add Nitrite: Add 20% aqueous Sodium Nitrite (
) solution.[2] Use 1.5 g NaNO2 per 1 g of NaN3 (approx. 40% excess).[2][6]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Note: The solution is still basic/neutral at this point. No reaction yet.
-
-
Acidification (The Trigger): Slowly add 20% Sulfuric Acid (
) via an addition funnel.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Endpoint: Stir until gas evolution ceases.
-
Validation: Test a drop with Starch-Iodide paper .
-
Disposal: Neutralize to pH 7-9 with NaOH. Collect in a container labeled "Deactivated Azide Waste."[2] Do not pour down the drain (risk of reacting with lead/copper plumbing).
Figure 2: Mechanism of Nitrous Acid Quenching. Note that Nitrous Acid is generated in situ.
References
-
Chemical Safety & Hazard Investigation Board (CSB). (n.d.).[2] Reactive Hazard Investigation: Sodium Azide. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001).[2][12] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2][4][12] The Journal of Organic Chemistry, 66(24), 7945–7950.[2] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
-
University of California, Santa Barbara (UCSB). (n.d.).[2] Sodium Azide and Organic Azides Safety Fact Sheet. Retrieved from [Link][2]
-
Organic Syntheses. (1973).[2] Cyclobutanecarboxaldehyde.[2] Coll. Vol. 5, p.273.[2] (Detailed safety note on Hydrazoic Acid). [Link][2]
-
Stanford University Environmental Health & Safety. (n.d.).[2] Information on Azide Compounds. Retrieved from [Link][2]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Hydrazoic acid - Wikipedia [en.wikipedia.org]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. rsc.org [rsc.org]
- 5. chimia.ch [chimia.ch]
- 6. reddit.com [reddit.com]
- 7. chimia.ch [chimia.ch]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jchr.org [jchr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Tetrazole Formation
Topic: [3+2] Cycloaddition of Nitriles and Azides Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Bioisostere Challenge
Welcome to the Tetrazole Synthesis Support Hub. You are likely here because you are replacing a carboxylic acid with a tetrazole bioisostere to improve metabolic stability or lipophilicity (LogP), but the standard "click" chemistry isn't clicking.
While the [3+2] cycloaddition of azides to nitriles appears simple on paper, it is kinetically sluggish and fraught with safety hazards (hydrazoic acid) and purification nightmares (organotin residues). This guide synthesizes the "Demko-Sharpless" zinc-catalyzed methodology with modern purification workarounds to get your reaction to conversion and your product isolated safely.
Module 1: Safety & Hazard Management (Critical)
WARNING: Before optimizing yield, you must stabilize the system. The primary risk in tetrazole synthesis is the inadvertent formation of Hydrazoic Acid (
Q: My headspace monitor is triggering alarms during the reaction. What is happening? A: You have likely acidified the reaction medium while unreacted azide is present.
-
The Cause: Sodium azide (
) is a salt.[2][3] In the presence of strong acids or even water at low pH, it protonates to form ( ). is volatile (b.p. 37°C), highly toxic, and explosively unstable. -
The Fix: Maintain a reaction pH > 8. If using the Sharpless "On-Water" method (
), the system is naturally buffered. If using , ensure your reaction vessel is sealed and vented through a scrubber containing 10% Sodium Nitrite ( ) and 10% to decompose escaping azides into benign .
DOT Diagram: Safety Decision Tree
Figure 1: Safety workflow for handling azide sources. Note the critical pH check for ionic azides.
Module 2: Reaction Optimization (The Engine)
Q: My reaction is stuck at 30% conversion after 24 hours. How do I drive it to completion? A: The uncatalyzed addition of azide to nitrile has a high activation barrier (~24-26 kcal/mol). You need a Lewis Acid catalyst to activate the nitrile.
Comparison of Methodologies:
| Feature | Method A: Organotin ( | Method B: Demko-Sharpless ( | Method C: TMS-Azide ( |
| Mechanism | [3+2] Cycloaddition | Lewis Acid Activation | 1,3-Dipolar Cycloaddition |
| Kinetics | Fast (High Yield) | Moderate (Requires Heat) | Slow (Steric Sensitive) |
| Solvent | Toluene/Xylene (Reflux) | Water / Isopropanol | DMF / Toluene |
| Toxicity | High (Tin residues) | Low (Zinc salts) | Moderate |
| Workup | Difficult (Emulsions) | Simple (Acidification) | Moderate (Hydrolysis) |
| Recommendation | Avoid unless necessary | First Line Choice | Use for lipophilic substrates |
The "Demko-Sharpless" Protocol (Standard):
-
Stoichiometry: 1.0 equiv Nitrile, 1.1 equiv
, 1.0 equiv . -
Solvent: Water (or Water/Isopropanol 1:1 if nitrile is insoluble).
-
Temperature: Reflux (100°C) for 12–24 hours.
-
Mechanism: The Zinc(II) species coordinates to the nitrile nitrogen, increasing electrophilicity and allowing the azide to attack.
DOT Diagram: Zinc-Catalyzed Mechanism
Figure 2: The catalytic cycle showing Zinc activation of the nitrile, lowering the energy barrier for azide attack.
Module 3: Troubleshooting Workup & Purification
Q: I used Tributyltin Azide (
Protocol: The KF/Silica Workup
-
Dilute reaction mixture with Ethyl Acetate.
-
Add a saturated aqueous solution of Potassium Fluoride (KF) .
-
Stir vigorously for 30 minutes. The tin will form an insoluble polymeric species (
is a solid). -
Filter through a pad of Celite mixed with Silica Gel.
-
The filtrate should be tin-free.
Q: I acidified my aqueous reaction (Sharpless method), but no precipitate formed.
A: Tetrazoles are acidic (
-
Check pH: Ensure you have acidified to pH < 2 using 3N HCl.
-
Solubility Check: If your R-group is highly polar or short-chain alkyl, the tetrazole may be water-soluble.
-
Recovery: Saturate the aqueous phase with NaCl (salting out) and extract exhaustively with Ethyl Acetate (3x). Avoid Dichloromethane (poor solubility for polar tetrazoles).
Module 4: Advanced Optimization (FAQs)
Q: My nitrile is sterically hindered (ortho-substituted). The reaction is dead. A: Steric bulk prevents the necessary orbital overlap for the cycloaddition.
-
Solution: Switch to Trimethylsilyl Azide (
) and Dibutyltin Oxide ( ) (catalytic amount, 0.1 equiv). The tin oxide acts as a "pump," forming a highly reactive tin-azide species in situ that is less sensitive to sterics than the zinc complex. -
Microwave: Heating to 140°C in a sealed microwave vial (with
in Toluene) often overcomes the steric barrier where reflux fails.
Q: Can I perform this reaction in Flow? A: Yes. Flow chemistry is safer for azides.
-
Setup: Pump a solution of Nitrile and
through a copper or stainless steel coil heated to 150°C. -
Advantage: The small reactor volume minimizes the explosion hazard of
, allowing you to operate at temperatures above the boiling point of the solvent (superheating), which drastically reduces reaction time (from 24h to 30 mins).
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2003).[6] Why is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(33), 9983–9987.[6][7] Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (See section on Azide Safety). Link
-
Wittenberger, S. J. (1994). Recent Developments in Tetrazole Chemistry. A Review. Organic Preparations and Procedures International, 26(5), 499–531. Link
Sources
- 1. scispace.com [scispace.com]
- 2. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. ICSC 0950 - SODIUM AZIDE [chemicalsafety.ilo.org]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
Technical Support Center: Tetrazole Derivative Solubility & Assay Optimization
This guide addresses the technical challenges of handling tetrazole derivatives in biological assays, specifically focusing on solubility, precipitation, and assay interference.
Topic: Overcoming Poor Solubility of Tetrazole Derivatives in Biological Assays Audience: Drug Discovery Scientists, Assay Development Leads Status: Operational
Core Solubility Mechanics: The "Why" Behind the Crash
Q: Why do my tetrazole derivatives precipitate in cell culture media despite being fully soluble in DMSO?
Technical Insight: This is rarely a simple issue of hydrophobicity; it is often a pKa-driven solubility cliff or a divalent cation interaction .
-
The Ionization Trap: 5-substituted tetrazoles function as carboxylic acid bioisosteres with a pKa typically between 4.5 and 5.0 . In 100% DMSO, the compound exists in a non-ionized, solvated state. When diluted into aqueous media (pH 7.4), the equilibrium shifts. While the ionized (anionic) form is generally more soluble, if your specific derivative has a highly lipophilic "tail" (LogP > 3.5), the Intrinsic Solubility (
) of the neutral species may be so low that even the small fraction of protonated species present at pH 7.4 drives precipitation. -
The "Calcium Soap" Effect: Similar to carboxylic acids, tetrazolate anions can coordinate with divalent cations (
, ) abundant in media like DMEM or RPMI. This forms insoluble metal-tetrazolate complexes (analogous to calcium soap scum), which appear as fine, hazy precipitates that are often mistaken for microbial contamination.
Diagnostic Step: Check the precipitate nature.[1][2][3][4][5]
-
Crystalline/Needles: Likely Intrinsic Solubility failure (compound crashing out).
-
Amorphous/Hazy: Likely Metal-Complex formation (
interaction).
Troubleshooting & Optimization Protocols
Q: How can I determine the "Safe" concentration limit before running a valuable cell assay?
Protocol: Kinetic Solubility Screen via Nephelometry/Turbidimetry Do not rely on visual inspection alone. Micro-precipitates can skew absorbance readings (e.g., MTT/MTS assays) without being visible to the naked eye.
Workflow:
-
Preparation: Prepare a 100x stock of your tetrazole in DMSO (e.g., 10 mM).
-
Matrix Selection: Use the exact assay media (including Serum/FBS) for the test. Serum proteins (Albumin) can actually increase solubility by sequestering the lipophilic drug, so testing in PBS alone may give a false low limit.
-
Stepwise Dilution:
-
Pipette 198 µL of media into a clear-bottom 96-well plate.
-
Add 2 µL of DMSO stock (starting at high conc, serially diluting).
-
Critical: Mix by orbital shaking (300 rpm) for 15 mins.
-
-
Readout: Measure Absorbance at 650 nm (or use a Nephelometer).
-
Why 650 nm? Most tetrazoles and media components do not absorb here; any signal is due to light scattering by precipitates.
-
-
Threshold: The concentration where
rises >0.05 above the blank is your Solubility Limit .
Q: My compound crashes out at the required bioactive concentration. What formulation strategies can I use?
Strategy A: The "Pre-Complexation" Method (Cyclodextrins) Hydrophobic tetrazoles can be "hidden" inside cyclodextrin cones.
-
Reagent: Hydroxypropyl-
-cyclodextrin (HP- -CD). -
Protocol: Instead of 100% DMSO, prepare stock in 20% HP-
-CD (aqueous) or a DMSO:CD mix. -
Note: Ensure the CD concentration in the final well is <0.5% to avoid perturbing the cell membrane.
Strategy B: pH "Bump" (For Acidic Tetrazoles) If the pKa is borderline (e.g., >6.0 due to electron-donating substituents), the compound may remain protonated (insoluble) at pH 7.4.
-
Action: Verify the media pH. If it has drifted acidic (common in dense cultures), the compound will precipitate. Buffer the media with 25 mM HEPES to lock pH at 7.4–7.6, ensuring the tetrazole remains in its soluble anionic form.
Assay Interference & Artifacts
Q: I see high toxicity in the MTT assay, but the cells look healthy under the microscope. Why?
The "False Toxicity" Artifact: Tetrazoles can interfere with tetrazolium-reduction assays (MTT/MTS/WST-8).
-
Chemical Reduction: If your tetrazole derivative has reducing potential, it can chemically reduce the MTT reagent to purple formazan outside the cell, leading to False Viability signals.
-
Precipitate Scattering: If the compound precipitates, the turbidity increases Absorbance (
), which the plate reader interprets as "more formazan" (i.e., more cells). -
Scavenging: Conversely, if the precipitate adsorbs the formazan dye, it can lower the signal (False Toxicity ).
Solution:
-
Switch Assays: Move to an ATP-based luminescent assay (e.g., CellTiter-Glo). These are less sensitive to optical turbidity and chemical reduction artifacts than colorimetric MTT assays.
-
Background Correction: Always run a "Compound Only" control (Media + Compound + MTT, no cells) to subtract non-cellular reduction/precipitation signals.
Visual Troubleshooting Logic
The following decision tree outlines the logical flow for troubleshooting tetrazole precipitation in biological workflows.
Figure 1: Decision tree for diagnosing and resolving tetrazole precipitation events in aqueous media.
Quantitative Reference: Solvent & Buffer Compatibility
| Parameter | Limit/Recommendation | Reason |
| Max DMSO (Cell Culture) | 0.1% - 0.5% (v/v) | >0.5% induces cytotoxicity and membrane permeabilization, confounding data. |
| Max DMSO (Enzymatic) | 1.0% - 5.0% (v/v) | Enzymes are generally more tolerant, but check for denaturation. |
| Media pH | 7.4 ± 0.2 | Tetrazoles (pKa ~4.[6]9) require pH > 6.0 to remain ionized and soluble. |
| Serum (FBS) | 10% | Albumin binds lipophilic tetrazoles, effectively increasing solubility but decreasing free drug concentration. |
| Detection Wavelength | > 600 nm | Use for turbidity checks. Avoid 570 nm (MTT peak) for solubility screening. |
References
-
Popiołek, L. (2017). Tetrazole derivatives as promising antimicrobial agents. Medical Chemistry Research.
-
Butler, M. S., et al. (2015). Natural products for drug discovery in the 21st century: innovations for new drugs. Philosophical Transactions of the Royal Society B.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Sigma-Aldrich Technical Guides. Troubleshooting Precipitates in Cell Culture.
-
BioAssay Systems. Troubleshooting Assay Interference and Precipitation.
Sources
Technical Support Center: Nitrile-to-Tetrazole [3+2] Cycloaddition
Status: Online Current Wait Time: 0 minutes Operator: Senior Application Scientist
Welcome to the Technical Support Center for tetrazole synthesis. This guide treats your chemical synthesis challenges as "support tickets," providing diagnostic workflows, root-cause analysis, and field-proven protocols for the [3+2] cycloaddition of nitriles and azides.
🚨 Module 1: Critical Safety Alerts (Ticket #911)
Priority: Critical Issue: Explosion hazards and toxicity management.
Before troubleshooting yield, we must ensure the reactor (and the chemist) survives the experiment. The azide anion (
The Halogenated Solvent Hazard (Diazidomethane)[1]
-
Symptom: Unexplained detonation during workup or rotary evaporation.[1]
-
Root Cause: Using Dichloromethane (DCM) or Chloroform with Sodium Azide (
). -
Mechanism:
reacts with methylene chloride ( ) to form Diazidomethane ( ). This compound is extremely shock-sensitive and explosive, even in solution.[2] -
Corrective Action: NEVER use DCM or halogenated solvents with azide salts.[3][4] Use DMF, DMSO, Toluene, or Water.
Hydrazoic Acid ( ) Evolution
-
Symptom: "Almond-like" odor (do not sniff to verify!), headache, precipitous drop in blood pressure.
-
Root Cause: Acidification of azide solutions without pH control.
-
Technical Insight:
is volatile (b.p. 37 °C) and highly toxic. It is also explosive in the gas phase. -
Protocol:
-
Keep reaction pH > 9 until quench.
-
Quench excess azide with Sodium Nitrite (
) in acidic media (controlled nitrosation) to convert azide to innocuous and before disposal.
-
Heavy Metal Azides[2]
-
Symptom: Detonation upon friction (e.g., closing a valve, using a metal spatula).
-
Root Cause: Contact between azide solutions and Copper, Lead, or Brass fittings.[2]
-
Corrective Action: Use glass, Teflon, or stainless steel (316L) only.
📉 Module 2: Reaction Stalling & Kinetics (Ticket #404)
Priority: High Issue: "My reaction has been refluxing for 24 hours with 0% conversion."
Diagnostic: Electronic Deactivation
The [3+2] cycloaddition is an electronic tug-of-war. The nitrile LUMO must be accessible to the azide HOMO.
-
Electron-Poor Nitriles (e.g., 4-Nitrobenzonitrile): React rapidly. The electron-withdrawing group (EWG) lowers the nitrile LUMO energy.
-
Electron-Rich Nitriles (e.g., 4-Methoxybenzonitrile, Alkyl nitriles): React slowly. The electron-donating group (EDG) raises the LUMO, creating a high activation barrier.
Solution: Catalyst Selection Matrix
Do not rely on thermal energy alone (
| Catalyst System | Mechanism | Best For | Notes |
| Activates nitrile via coordination ( | Sterically unhindered, aliphatic & aromatic nitriles. | "Demko-Sharpless" method.[6] Green, easy workup.[6] | |
| Soluble azide source + fluoride activation. | Sterically hindered nitriles. | Anhydrous conditions required.[2] | |
| Forms highly reactive Stannyl-tetrazole intermediate. | Extremely unreactive/deactivated nitriles. | Toxic. Requires rigorous tin removal (see Module 4). | |
| Strong Lewis Acid activation. | Substrates stable to strong acid. | Can cause hydrolysis if water is present.[2][3] |
Visualizing the Pathway
The diagram below illustrates the competing pathways: the desired Zinc-catalyzed cycle vs. the stalling pathways.
Figure 1: Mechanistic pathway showing Zinc activation vs. common side reactions.
🧪 Module 3: Impurity Profiling (Ticket #500)
Priority: Medium Issue: "I have a new spot on TLC, but it's not my tetrazole."
The Primary Suspect: Amide Formation
-
Observation: IR peak at
(Carbonyl). Mass spec shows . -
Cause: Nitrile Hydrolysis.[7]
-
Troubleshooting:
-
Check solvent dryness. DMF is hygroscopic; use anhydrous DMF.
-
Check catalyst quality.
is extremely hygroscopic. If it's a wet sludge, it will promote hydrolysis over cycloaddition. Dry your catalyst.
-
The Trimer: 1,3,5-Triazines
-
Observation: Mass spec shows
. Very non-polar spot. -
Cause: Cyclotrimerization of the nitrile.[8]
-
Context: Rare in standard azide conditions but possible under strong acid catalysis or very high temperatures (
) without sufficient azide concentration.
Regioisomers (Alkylation)
-
Observation: If you are alkylating a tetrazole salt, you will get a mixture of 1,5- and 2,5-disubstituted tetrazoles.
-
Note: In the direct synthesis of 1H-tetrazoles, the 1-H and 2-H forms are tautomers. You cannot separate them; they exist in equilibrium.
⚙️ Module 4: Isolation & Workup (Ticket #200)
Priority: High Issue: "I can't get the product out of the aqueous phase" or "My product is contaminated with Tin."
The "Oil" Problem
Tetrazoles are lipophilic acids (
-
In Base (Reaction): It exists as a salt (
). Soluble in water. -
In Acid (Workup): It exists as the protonated neutral form (
). -
Troubleshooting: If acidification yields an oil instead of a solid:
-
Extract with Ethyl Acetate.
-
Wash with brine.
-
Evaporate.
-
Triturate the oil with Hexanes or
to induce crystallization.
-
Removing Tin (Tributyltin) Residues
If using the
Protocol: The KF/Silica Method
-
Dilute reaction mixture with Ethyl Acetate.
-
Add a saturated aqueous solution of Potassium Fluoride (KF) .
-
Stir vigorously for 30 minutes.
is an insoluble polymeric solid. -
Filter through a pad of Silica Gel. The tin stays on the silica.
Workup Decision Tree
Figure 2: Decision tree for isolation based on catalytic method.
📝 Standard Operating Protocols (SOPs)
SOP-A: The Demko-Sharpless Method (Zinc Catalyzed)
Best for most nitriles. Green and safe.
-
Setup: In a round-bottom flask, combine Nitrile (1.0 equiv), Sodium Azide (
, 1.1 equiv), and Zinc Bromide ( , 1.0 equiv). -
Solvent: Add Water (0.5 M concentration relative to nitrile). If nitrile is insoluble, use Water/Isopropanol (1:1).
-
Reaction: Reflux (
) for 4-24 hours. Monitor by TLC (acidify aliquot before spotting). -
Workup:
-
Cool to room temperature.
-
Add 3N HCl until pH < 2. (Caution:
evolution possible in headspace—work in hood). -
Stir until Zinc salts dissolve.
-
Filter the precipitate (Tetrazole).[5]
-
If no precipitate, extract with Ethyl Acetate.
-
SOP-B: The Organotin Method
Best for stubborn, sterically hindered nitriles.
-
Setup: Combine Nitrile (1.0 equiv) and Tributyltin Azide (1.5 equiv). Note:
can be generated in situ from and . -
Solvent: Toluene or Xylene.
-
Reaction: Reflux (
) for 24+ hours. -
Workup (Crucial):
-
Cool mixture.
-
Add 2N NaOH. Stir 30 mins. (Breaks the
bond; Tetrazole goes to water, Tin stays in organic or precipitates as oxide). -
Separate layers. Keep Aqueous .
-
Wash Aqueous layer with Ether (removes residual Tin).
-
Acidify Aqueous layer with HCl to precipitate Tetrazole.
-
❓ Frequently Asked Questions (FAQ)
Q: Can I use Aluminum Chloride (
Q: My product is purple/pink after workup. A: This often indicates trace transition metal contamination forming complexes with the tetrazole (which is a good ligand). Wash with EDTA solution or recrystallize.
Q: Is the reaction air-sensitive?
A: Generally, no. The [3+2] cycloaddition is not oxidation-sensitive. However, moisture sensitivity depends on the catalyst (
Q: How do I dispose of the waste?
A: NEVER pour azide waste down the drain (reacts with copper pipes
📚 References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[9] Past and Future. Angewandte Chemie International Edition.[1] Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[10] The Journal of Organic Chemistry.[8] Link
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[11] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.[5][10][11][12][13] Journal of the American Chemical Society.[11][12] Link
-
Wittenberger, S. J. (1994). Recent Developments in Tetrazole Chemistry.[6] A Review. Organic Preparations and Procedures International. Link
-
University of Illinois Division of Research Safety. (2019). Sodium Azide Safety Guidelines.[3]Link
-
Peet, N. P., & Weintraub, P. M. (1993).[1] Explosion with sodium azide in DMSO-CH2Cl2.[1] Chemical & Engineering News.[1] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. youtube.com [youtube.com]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of 5-Cyclopentyl-1H-1,2,3,4-tetrazole
[1][2][3][4]
Current Status: Operational Subject: Advanced Purification & Troubleshooting Guide Audience: Senior Researchers, Process Chemists[3]
Core Isolation & Purification Workflow
The synthesis of 5-cyclopentyl-1H-tetrazole typically involves the [3+2] cycloaddition of cyclopentanecarbonitrile with sodium azide.[1][2][4] The critical challenge in purification is separating the target tetrazole (an acid, pKa ~4.5–5.[1]0) from unreacted nitrile, hazardous azide salts, and potential regioisomers.[1][2][3]
Master Purification Workflow (Visualization)
Figure 1: Logical flow for the isolation of 5-cyclopentyl-1H-tetrazole.[1][2][4] Note the critical decision point at precipitation versus extraction.
Troubleshooting Guides (Q&A Format)
Module A: Crystallization & Phase Separation
Q1: My product "oiled out" upon acidification instead of precipitating. How do I recover it? Diagnosis: This is common when the aqueous phase contains residual organic solvents (like DMF or DMSO) or if the concentration is too low. The oil is likely the protonated tetrazole saturated with water/solvent.[1] Corrective Protocol:
-
Extraction: Do not attempt to scratch or freeze the oil immediately.[4] Extract the oil into Ethyl Acetate (EtOAc) .
-
Washing: Wash the organic layer with small volumes of water (to remove trapped NaN₃) and brine.
-
Drying: Dry thoroughly over anhydrous Na₂SO₄. Residual water inhibits crystallization.[2][4]
-
Evaporation: Concentrate to dryness to obtain a solid or semi-solid.[4]
-
Recrystallization: Redissolve in a minimum amount of hot Toluene or EtOAc/Hexane (1:3) and cool slowly.
Q2: Which solvent system provides the best crystal habit and purity? Solvent choice depends on the impurity profile. See the selection matrix below:
| Solvent System | Suitability | Notes |
| Toluene | Excellent | High boiling point allows good thermal gradient.[1][2][4] Often yields needles.[2][4] Good for removing non-polar impurities.[2][4] |
| Ethyl Acetate / Hexane | Good | Standard binary system.[4] Dissolve in min. hot EtOAc, add warm Hexane until turbid, then cool. |
| Ethanol / Water | Moderate | Good for removing inorganic salts, but drying the product is harder.[4] Risk of hydrate formation.[2][4] |
| Chloroform | Specific | Sometimes used for vinyl/alkyl tetrazoles but toxicity is a concern.[4] |
Q3: The melting point of my solid is lower than expected (< 260°C). Is it impure? Analysis: 5-Cyclopentyl-1H-tetrazole has a high decomposition/melting point (reported ~267°C dec).[1][2][4] A significantly lower range (e.g., 120–150°C) suggests:
-
Regioisomer Contamination: Presence of 2-substituted alkylation byproducts (if alkylation was performed).[1][2][4]
-
Solvent Inclusion: Tetrazoles form strong hydrogen bond networks and can trap solvent molecules.[4]
-
Hydration: If crystallized from water/alcohol, dry the sample at 50°C under high vacuum (0.1 mbar) for 24 hours.
Module B: Impurity Removal (Azides & Nitriles)[2][3][4][5]
Q4: How do I ensure complete removal of unreacted Sodium Azide (NaN₃)? Critical Safety Warning: Acidification of NaN₃ generates Hydrazoic Acid (HN₃) , which is volatile, highly toxic, and explosive.[3] Protocol:
-
pH Control: During workup, ensure the aqueous layer is acidic (pH 1-2).[1][2][4] The tetrazole precipitates/extracts, while the azide converts to HN₃ (soluble in water/organics) or stays as salt depending on pH.
-
Oxidative Quench (Recommended): Treat the mother liquor or crude reaction mixture with Nitrous Acid (generated in situ from NaNO₂ + H₂SO₄) to decompose azide into N₂ and N₂O.[4]
-
Verification: Test the filtrate with a drop of Ferric Chloride (
). A red color indicates the presence of azide (ferric azide complex).
Q5: I see a persistent "nitrile" peak in my IR (approx. 2240 cm⁻¹) or NMR. How do I remove unreacted cyclopentanecarbonitrile? Mechanism: The nitrile is less polar than the tetrazole.[4] Solution:
-
Base Wash: Dissolve the crude product in 1M NaOH (tetrazole forms the water-soluble sodium salt).[1][2][4]
-
Organic Wash: Extract this aqueous solution with Dichloromethane (DCM) or Diethyl Ether .[4] The unreacted nitrile will move into the organic layer.[1]
-
Re-precipitation: Acidify the aqueous layer (pH 1) to recover the pure tetrazole.
Module C: Safety & Handling (Tetrazole Specifics)
Q6: Is 5-cyclopentyl-1H-tetrazole explosive? Risk Assessment: While 5-alkyl tetrazoles are generally more stable than 5-amino or 5-nitro tetrazoles, all tetrazoles should be treated as energetic materials .[1][2][4]
-
Thermal Stability: It decomposes at high temperatures (~267°C).[2][4] Do not heat baths above 100°C during drying or concentration.[2][4]
-
Shock Sensitivity: Avoid metal spatulas if possible; use Teflon or wood.[4] Do not grind the dry solid in a mortar and pestle.[1]
-
Incompatibility: Avoid contact with strong acid chlorides or anhydrides without solvent, as this can generate unstable acyl azides.
Analytical Verification
H-NMR Interpretation:
-
Proton Assignment: Look for the multiplet of the cyclopentyl methine proton (CH) attached to the tetrazole ring around 3.0–3.5 ppm .[1] The cyclopentyl ring protons (
) will appear as multiplets between 1.6–2.2 ppm .[4] -
N-H Proton: The tetrazole N-H is broad and typically appears downfield (12–16 ppm ), often invisible in
due to exchange; use for better visibility.[1][2][3][4]
HPLC Method (Generic):
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[1][2][3][5] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2][4][6] The Journal of Organic Chemistry, 66(24), 7945–7950.[1] Retrieved from [Link]
-
MDPI. (2023).[2][4] Synthesis and Thermal Properties of 5-Vinyl-1H-tetrazole (Comparative Tetrazole Data). Molbank, 2023(1), M1565.[1][2][7] Retrieved from [Link][2][3][8]
Sources
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. PubChemLite - 5-cyclohexyl-1-methyl-1h-tetrazole (C8H14N4) [pubchemlite.lcsb.uni.lu]
- 3. growingscience.com [growingscience.com]
- 4. 3-[(1-Cyclopentyl-1H-tetrazol-5-yl)-(4-phenyl-piperazin-1-yl)-methyl]-7-methyl-1H-quinolin-2-one | C27H31N7O | CID 650853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
How to avoid formation of explosive hydrazoic acid in tetrazole synthesis
Topic: Prevention of Explosive Hydrazoic Acid (
🚨 Critical Safety Alert: The 37°C Threshold
Before proceeding, every operator must internalize this physical constant: Hydrazoic acid (
In a typical reaction vessel heated to 80–100°C, any formation of
Part 1: The Core Mechanism (The "Why")
Traditional tetrazole synthesis often relied on ammonium chloride (
Comparative Reaction Pathways
Figure 1: The "Danger Pathway" (Red) creates volatile
Part 2: Validated Protocols (The "How")
Protocol A: The Zinc-Catalyzed "Demko-Sharpless" Method
Recommended for: Standard laboratory synthesis (mg to kg scale).
This method relies on the in-situ formation of a zinc-azide species. The reaction mixture remains neutral/slightly alkaline (pH 7–8), preventing
Reagents:
-
Nitrile Substrate (1.0 equiv)
-
Sodium Azide (
) (1.1 – 1.5 equiv) -
Zinc Bromide (
) (1.0 equiv) or Zinc Oxide ( ) -
Solvent: Water/Isopropanol (2:1) or Water/DMF.[2]
Step-by-Step Workflow:
-
Charge: Add nitrile,
, and to the flask. -
Solvent: Add water/alcohol mixture. Note:
is hygroscopic; handle quickly. -
Reaction: Heat to reflux (typically 80–100°C).
-
Why: The Zinc activates the nitrile group, lowering the activation energy for the cycloaddition.
-
-
Workup (CRITICAL):
-
Cool to room temperature.
-
Add 3N
slowly and with vigorous stirring. -
Safety Check: Only acidify to pH 1–2 after the reaction is complete and cooled. The tetrazole precipitates; any unreacted azide will convert to
here, so this must be done in a fume hood. -
Optimization: If unreacted azide is high (>5%), perform a Nitrite Quench (See Protocol B) before full acidification.
-
Protocol B: Emergency Quenching of Azide Waste
Recommended for: Disposal of mother liquors or quenching unreacted azide.
Do NOT pour azide solutions into metal drains (forms explosive copper/lead azides).[3]
Reagents:
The "Nitrite Kill" Logic:
Procedure:
-
Dilute the azide waste so concentration is <5%.[5]
-
Add Sodium Nitrite (
) (1.5g per 1g of Azide).[3][4][5] -
Slowly add
.[4]-
Observation: Evolution of brown/colorless gas (
). Must be in hood.
-
-
Test with Starch-Iodide paper.[4][5]
-
Target: Blue color (indicates excess Nitrite = all Azide destroyed).[3]
-
Part 3: Troubleshooting Guide
| Symptom / Issue | Probable Cause | Immediate Action & Solution |
| Pungent, headache-inducing odor | EVACUATE AREA. Do not turn off switches (spark risk). Allow hood to vent. Review pH; reaction is likely acidic. | |
| Reaction stalls (<50% conversion) | Inactive Nitrile. Steric hindrance or electron-rich nitrile. | Do NOT add acid. Increase temperature or switch to microwave heating (sealed vessel, appropriate shielding). Increase Zn catalyst load. |
| Precipitate forms immediately | Zinc Azide ( | Ensure the reaction remains wet. Do not scrape dry solids from the flask walls. Dissolve in dilute NaOH if needed to clean. |
| TMS-Azide fuming | Hydrolysis. | Treat |
| Workup generates massive foam | Rapid | Acidify very slowly. Use a dropwise addition funnel. Ensure cooling bath is active. |
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use Aluminum Chloride (
Q: I read that TMS-Azide (
Q: How do I clean glassware contaminated with metal azides?
A: Never scrape or scrub dry glassware. Soak all glassware in a 10% Sodium Hydroxide (
References
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][6] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Jafarzadeh, M. (2007). Trimethylsilyl Azide (TMSN3): A Versatile Reagent in Organic Synthesis.[7][8] Synlett, 2007(13), 2144–2145.[7][8]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (See Section: Disposal of Azides).
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216.
Sources
- 1. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. Trimethylsilyl_azide [chemeurope.com]
- 8. Trimethylsilyl azide - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for 5-Substituted 1H-Tetrazole Synthesis
Ticket ID: TET-CAT-001 Status: Open Subject: Optimization, Safety, and Troubleshooting for Nitrile-Azide Cycloadditions Assigned Specialist: Senior Application Scientist
Executive Summary: The Shift to "Green" Cycloaddition
The synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and azides is a cornerstone reaction in medicinal chemistry, primarily because the tetrazole ring serves as a lipophilic, metabolically stable bioisostere for carboxylic acids (e.g., in Sartan drugs).
Historically, this reaction required harsh conditions (toxic tin/aluminum reagents, high heat) or generated hazardous hydrazoic acid (
Catalyst Selection Matrix
Use this decision matrix to select the optimal catalyst based on your substrate tolerance and processing capabilities.
| Catalyst Class | Representative Agents | Mechanism | Pros | Cons | Recommended For |
| Homogeneous Lewis Acids | Activates nitrile via coordination ( | High yields; Water-compatible (Sharpless method); Low cost. | Difficult workup (emulsions); Catalyst not reusable; Acidic workup releases | Lab-scale; Water-soluble nitriles; Initial screening. | |
| Heterogeneous Nanocatalysts | Surface-mediated activation; High surface-area-to-volume ratio. | Magnetically separable (if Fe-based); Reusable; High TOF (Turnover Frequency). | Risk of metal leaching; Agglomeration reduces activity over cycles. | Industrial scale-up; Green chemistry requirements.[1][2] | |
| Organocatalysts / DES | Ionic Liquids, Choline Chloride/Urea, Amine salts | H-bonding activation; Phase transfer catalysis. | Metal-free; Biodegradable; Often serves as solvent & catalyst. | High viscosity (mass transfer issues); Purification can be tedious. | Metal-sensitive substrates; Pharma intermediates. |
| Porous Frameworks | MOFs (e.g., Cu-MOF), Zeolites (CoY) | Pore-confinement effect; Lewis acid sites in lattice. | Shape selectivity; Extremely high surface area. | Stability issues in water/acid; High synthesis cost. | Size-selective synthesis; High-value APIs. |
Visualizing the Mechanism & Safety Logic
The following diagram illustrates the critical Zinc-mediated pathway and the safety "danger zones" where hydrazoic acid (
Caption: Figure 1. Mechanistic pathway of Zn-catalyzed tetrazole synthesis highlighting the critical acidification step where toxic HN3 gas can form.
Troubleshooting Guide (FAQ Format)
Category A: Reaction Kinetics & Yield
Q: My reaction stalls at 50-60% conversion. Adding more azide doesn't help. Why?
-
Root Cause: This is often due to product inhibition . The formed tetrazolate anion is a strong ligand and can complex with the Lewis Acid catalyst (e.g.,
), effectively poisoning it by competing with the unreacted nitrile. -
Resolution:
-
Increase Catalyst Loading: If using homogeneous Zn(II), bump from 0.5 equiv to 1.0 equiv.
-
Switch to Heterogeneous: Nanocatalysts (like
) often have higher surface site availability and are less prone to irreversible complexation. -
Temperature: Ensure
. The cycloaddition has a high activation energy barrier.
-
Q: I am using a heterogeneous nanocatalyst, but yield dropped significantly in the 2nd cycle.
-
Root Cause: Two possibilities: Leaching (active metal dissolved into the supernatant) or Agglomeration (nanoparticles clumped, reducing surface area).
-
Diagnostic:
-
Test for Leaching: Filter the catalyst hot after 50% conversion and continue heating the filtrate. If conversion continues, your catalyst is leaching (acting homogeneously).
-
Test for Agglomeration: SEM/TEM analysis of used catalyst.
-
-
Resolution:
-
Use a support (e.g.,
@SiO2 ) to stabilize the metal core. -
Wash the catalyst thoroughly with ethanol/water to remove adsorbed tetrazolate salts before reuse.
-
Category B: Safety & Workup
Q: How do I prevent Hydrazoic Acid (
-
The Hazard:
is volatile, highly toxic, and explosive.[3] It forms when Azide ions ( ) contact protons ( ). -
Protocol:
-
Never add acid directly to the hot reaction mixture containing excess azide.
-
Oxidative Quench (Recommended): Treat the reaction mixture with Sodium Nitrite (
) and acid in a controlled manner to convert residual azide to benign and gases before isolation. -
pH Control: If you must acidify to precipitate the tetrazole, keep the pH at 3-4 (Tetrazole
is ~4.5-5). Do not drop to pH 1. Perform this in a fume hood with a blast shield.
-
Q: My product is water-soluble and won't precipitate upon acidification. How do I isolate it from the Zinc salts?
-
Resolution:
-
Complexation: Add EDTA to chelate the Zinc ions, keeping them in the aqueous phase, then extract the tetrazole with Ethyl Acetate.
-
Resin: Pass the mixture through a cation exchange resin to trap the
.
-
Validated Experimental Protocol (The "Sharpless" Method)
This protocol utilizes the Zinc Bromide method, known for its balance of safety (water solvent) and efficiency.[4][5]
Reagents:
-
Nitrile substrate (10 mmol)
-
Sodium Azide (
) (11 mmol, 1.1 equiv) -
Zinc Bromide (
) (10 mmol, 1 equiv) -
Solvent: Water (40 mL)
Step-by-Step:
-
Setup: In a 100 mL round-bottom flask, combine the nitrile,
, and in water. -
Reaction: Reflux vigorously for 24 hours.
-
Note: Vigorous stirring is essential if the nitrile is insoluble in water (biphasic system).
-
-
Monitoring: Check TLC. If incomplete, continue heating.
-
Workup (Safety Critical):
-
Cool to room temperature.
-
Add 3N HCl slowly until pH ~1 (vigorous stirring). CAUTION: Perform in a fume hood;
may be generated. -
Why pH 1? To break the Zinc-Tetrazolate complex.
-
-
Isolation:
-
If solid precipitates: Filter and wash with 1N HCl.
-
If no precipitate: Extract with Ethyl Acetate (3x). Dry organic layer over
, filter, and evaporate.
-
Workflow Visualization: From Feedstock to Product
Caption: Figure 2. Operational workflow for selecting reaction conditions and processing steps.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[5][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.
-
Teimouri, A., & Najafi Chermahini, A. (2011). Synthesis of 5-substituted 1H-tetrazoles catalyzed by ZnS nanoparticles. Journal of Molecular Catalysis A: Chemical, 346(1-2), 39-45.
-
Roh, J., et al. (2012). Metal-free synthesis of 5-substituted 1H-tetrazoles in deep eutectic solvents. Green Chemistry, 14, 2714-2719.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hydrazoic Acid - Safety Data Sheet Guidelines.
Sources
- 1. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. akjournals.com [akjournals.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
Technical Support Center: Advanced Tetrazole Characterization
Facility: Analytical Chemistry Center of Excellence (ACCE) Subject: Troubleshooting & Method Refinement for Tetrazole Bioisosteres Operator: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Tetrazole Paradox
You are likely here because your tetrazole derivative—a crucial carboxylic acid bioisostere in your drug candidate—is behaving erratically. It may be invisible in proton NMR, tailing severely in HPLC, or showing alarming exotherms in DSC.
Tetrazoles (
Module 1: NMR Spectroscopy & Tautomerism
The Issue: "My proton spectrum is clean, but the NH signal is missing or extremely broad. Furthermore, I cannot distinguish between the 1,5- and 2,5-regioisomers."
The Mechanism: The Tautomeric Blur
Tetrazoles exist in a dynamic equilibrium between the 1H- and 2H- tautomers.
-
Exchange Broadening: The proton on the tetrazole ring is acidic (
). In solvents containing trace water or capable of hydrogen bonding, this proton undergoes rapid exchange, broadening the signal into the baseline. -
Solvent Dependency:
-
Non-polar solvents (CDCl₃): Favor the 2H-form (less polar).
-
Polar aprotic solvents (DMSO-d₆, DMF-d₇): Favor the 1H-form due to hydrogen bond stabilization.
-
Diagnostic Workflow
Figure 1: Decision tree for stabilizing tetrazole protons and identifying regioisomers.
Protocol: 1H/13C Characterization
-
Solvent Selection: Always start with DMSO-d₆ . It stabilizes the 1H-tautomer, slowing the exchange rate.
-
Concentration: Use high concentration (>10 mg/0.6 mL) to visualize the quaternary carbon (C5).
-
Temperature: If the NH peak is still broad, lower the probe temperature to 283 K (10°C) or 273 K (0°C) .
-
Regioisomer Identification (The C5 Rule):
-
1,5-disubstituted: The C5 carbon typically resonates upfield (150–156 ppm ).
-
2,5-disubstituted: The C5 carbon is deshielded, resonating downfield (162–167 ppm ).
-
Module 2: HPLC Method Development
The Issue: "I am seeing severe peak tailing (Tailing Factor > 2.0) or split peaks, even on a new C18 column."
The Mechanism: The Acidic Trap
Tetrazoles are acidic (
-
The Problem: At neutral pH (pH 6-7), the tetrazole is ionized (anionic). This anion interacts with:
-
Residual Silanols: Positively charged or H-bonding silanols on the silica surface cause "dragging" (tailing).
-
Metal Impurities: Chelation with trace iron in older silica.
-
Troubleshooting Table: Peak Shape Optimization
| Symptom | Probable Cause | Corrective Action |
| Fronting | Solubility mismatch | Dissolve sample in mobile phase (not pure DMSO). |
| Tailing (As > 1.5) | Silanol interaction | Lower pH to 2.5 .[1] This protonates the tetrazole (neutral form) AND the silanols. |
| Split Peak | Atropisomerism or Tautomer separation | Run at higher temp (40-50°C) to coalesce dynamic forms. |
| Retention Drift | Column "dewetting" | Tetrazoles are polar. Ensure >5% organic phase is always present. |
Protocol: The "Gold Standard" Mobile Phase
Do not rely on water/acetonitrile gradients alone. You must control the ionization state.[2]
-
Buffer: 20 mM Potassium Phosphate or Ammonium Formate.
-
pH Adjustment: Adjust aqueous buffer to pH 2.5 with Phosphoric Acid or Formic Acid.
-
Why? At pH 2.5 (2 units below pKa), the tetrazole is 99% neutral. Neutral species interact hydrophobically with C18, yielding sharp peaks.
-
-
Column Choice: Use a "Type B" High-Purity Silica column with end-capping (e.g., C18-shielded or polar-embedded phases) to hide silanols.
Figure 2: Impact of pH on Tetrazole Chromatography.
Module 3: Thermal Analysis & Safety (DSC/TGA)
The Issue: "My DSC baseline is noisy, or the pan ruptured during the run."
The Mechanism: Energetic Decomposition
Tetrazoles are high-nitrogen compounds (approx 80% N by weight).[3][4] Upon heating, they do not just melt; they often decompose explosively, releasing
-
Ring Strain: The tetrazole ring is inherently energetic.
-
Decomposition Onset: Often occurs immediately after or during melting (
).
Safety Protocol: The "Micro-Crucible" Method
WARNING: Never run >2 mg of a new tetrazole derivative in a standard crimped pan without knowing its decomposition profile.
-
Sample Mass: Use 0.5 mg to 1.0 mg maximum.
-
Pan Selection:
-
Gold-Plated High Pressure Pans: Recommended if available. Gold is inert and prevents catalytic decomposition that can occur with aluminum.
-
Pinhole Lid: If using standard aluminum pans, pierce the lid . This allows
gas to escape, preventing pressure buildup and pan rupture (which looks like a false endotherm).
-
-
Ramp Rate: Slow down. Use 5°C/min instead of the standard 10°C/min to resolve the melt from the decomposition exotherm.
References
-
Butler, R. N. (1977). "Tetrazoles."[4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry, Vol 5. Elsevier. (Foundational text on tetrazole reactivity and tautomerism).
-
Ostrovskii, V. A., et al. (2012). "Tetrazoles."[4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry III.
-
Popova, E. A., et al. (2017).[8] "Prototropic Tautomerism of Heterocycles: Tetrazoles." Russian Chemical Reviews. (In-depth analysis of 1H vs 2H tautomer energetics).
-
FDA/ICH Guidelines Q2(R1) . "Validation of Analytical Procedures."
- Zeman, S. (2003). "Sensitivities of high nitrogen compounds." Journal of Hazardous Materials.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. maxapress.com [maxapress.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
5-Cyclopentyl-1H-1,2,3,4-tetrazole vs. Cyclopentanecarboxylic Acid: A Bioisosteric Comparison Guide
Executive Summary: The Bioisosteric Trade-Off
In medicinal chemistry, the substitution of a carboxylic acid with a tetrazole ring is a canonical bioisosteric replacement.[1][2] This guide compares Cyclopentanecarboxylic Acid (CPCA) with its tetrazole equivalent, 5-Cyclopentyl-1H-1,2,3,4-tetrazole (CPT) .
While both moieties share similar acidity and planar geometry, they diverge significantly in metabolic fate and membrane permeability. The primary driver for selecting the tetrazole (CPT) over the acid (CPCA) is typically to block metabolic glucuronidation or avoid acyl-glucuronide toxicity , rather than to improve intrinsic solubility. This guide provides the physicochemical data, synthetic pathways, and decision logic required to navigate this substitution effectively.
Physicochemical Profiling: The Data
The following table synthesizes experimental and calculated data to provide a direct comparison.
| Property | Cyclopentanecarboxylic Acid (CPCA) | 5-Cyclopentyl-1H-tetrazole (CPT) | Implications for Drug Design |
| Structure | Note: Representative structure | Note: Substituted at C5 | Tetrazole is bulkier and planar, potentially altering steric fit in tight binding pockets. |
| pKa | 4.99 (Exp) | ~4.5 – 4.9 (Est) | Equipotent Acidity: Both exist as anions at physiological pH (7.4). Electrostatic interactions with arginine/lysine residues are preserved. |
| LogP (Lipophilicity) | 1.2 – 1.5 | 0.8 – 1.8 | Context Dependent: Tetrazoles are often calculated to be more lipophilic, but experimental LogD |
| H-Bond Donors | 1 (COOH) | 1 (NH) | Tetrazole NH is a distinct donor, but the negative charge is delocalized over 4 nitrogens. |
| Metabolic Stability | Low (Glucuronidation prone) | High | Key Differentiator: Tetrazoles resist UGT-mediated glucuronidation, extending half-life ( |
| Permeability | Moderate | Low to Moderate | The Desolvation Penalty: Tetrazoles form stronger H-bonds with water, creating a high energy barrier for membrane desolvation despite "lipophilic" appearance. |
Critical Insight: Do not assume the tetrazole will be more permeable. While it is a "lipophilic acid" bioisostere, the energy required to strip water molecules from the tetrazole anion often results in lower passive permeability (PAMPA) compared to the carboxylate.
Mechanistic Deep Dive
Metabolic Stability & Toxicity
The most compelling reason to switch from CPCA to CPT is metabolic safety.
-
CPCA Liability: Carboxylic acids often undergo Phase II metabolism via UDP-glucuronosyltransferases (UGTs) to form acyl-glucuronides . These metabolites are reactive electrophiles capable of covalently binding to plasma proteins and liver macromolecules, leading to idiosyncratic drug-induced liver injury (DILI).
-
CPT Advantage: The 5-substituted tetrazole is resistant to glucuronidation. It eliminates the risk of forming reactive acyl-glucuronides, thereby improving the safety profile of the lead compound.
Binding Mode & Electrostatics
Both molecules serve as terminal anionic anchors.
-
Charge Delocalization: In CPCA, the negative charge is shared between two oxygens. In CPT, the charge is delocalized across the four nitrogen atoms of the ring. This larger volume of charge distribution can enhance interactions with large cationic pockets in receptors (e.g., AT1 receptors) but may reduce affinity if the binding site is sterically restricted.
Decision Logic & Synthetic Pathways
The following diagrams illustrate the decision-making process for bioisosteric replacement and the synthetic route to access the tetrazole.
Bioisostere Decision Matrix
Figure 1: Decision logic for replacing carboxylic acid with tetrazole. Note the caution regarding permeability.[3]
Synthetic Route: Nitrile to Tetrazole
The synthesis of 5-cyclopentyl-1H-tetrazole is most efficiently achieved via a [3+2] cycloaddition starting from cyclopentanecarbonitrile.
Figure 2: Standard "Click" chemistry synthesis using Zinc catalysis in aqueous media.
Experimental Protocols
Synthesis of 5-Cyclopentyl-1H-tetrazole
This protocol utilizes the Zinc-catalyzed method, which is safer and higher yielding than traditional ammonium chloride methods.
Reagents:
-
Cyclopentanecarbonitrile (10 mmol)
-
Sodium Azide (
) (15 mmol, 1.5 eq) -
Zinc Bromide (
) (10 mmol, 1.0 eq) -
Solvent: Water (20 mL) or Isopropanol/Water (1:1)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve cyclopentanecarbonitrile (10 mmol),
(15 mmol), and (10 mmol) in 20 mL of water. -
Reflux: Heat the mixture to reflux (approx. 100°C) with vigorous stirring for 12–24 hours. Monitor progress via TLC (eluent: Ethyl Acetate/Hexane) or LC-MS.
-
Workup: Cool the reaction mixture to room temperature.
-
Acidification: Add 3N HCl dropwise under stirring until the pH reaches ~1-2. This breaks the zinc-tetrazole complex and protonates the tetrazole ring.
-
Caution: Perform in a fume hood; hydrazoic acid (
) gas may be generated if was in excess.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Purification: Combine organic layers, dry over anhydrous
, filter, and concentrate in vacuo. Recrystallize from ethanol/water if necessary.
Determination of pKa (Potentiometric Titration)
Validating the acidity match between the acid and tetrazole.
Equipment: Potentiometric titrator (e.g., Mettler Toledo), pH electrode. Procedure:
-
Prepare a
M solution of the test compound (CPCA or CPT) in degassed water (or 50% MeOH/Water if solubility is low). -
Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).
-
Titrate with standardized 0.1 N NaOH (carbonate-free) at 25°C under
atmosphere. -
Analysis: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point.
-
Expected Result: CPCA pKa
4.99; CPT pKa 4.80.
-
References
-
Bioisosteres in Drug Discovery: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link
-
Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry. Link
-
Physicochemical Properties: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link
-
Metabolic Stability: 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. Link
-
Cyclopentanecarboxylic Acid Data: National Center for Biotechnology Information.[4] PubChem Compound Summary for CID 18840, Cyclopentanecarboxylic acid.[4] Link
Sources
Bioisosteric Replacement of Carboxylic Acids with Tetrazoles: A Technical Guide
Executive Summary: The Strategic Rationale
In medicinal chemistry, the carboxylic acid moiety (
The 5-substituted
-
Enhanced Lipophilicity: The tetrazolate anion is approximately 10 times more lipophilic than the corresponding carboxylate, often improving oral bioavailability.[2][3]
-
Metabolic Resistance: Tetrazoles are generally resistant to the glucuronidation and oxidative pathways that rapidly clear carboxylic acids.[3]
-
Charge Delocalization: The negative charge is delocalized over four nitrogen atoms, reducing the desolvation penalty compared to the two-oxygen carboxylate system.
This guide provides a technical comparison, synthetic workflows, and validation protocols for implementing this bioisosteric replacement.
Physicochemical Comparative Analysis
The success of the tetrazole-for-carboxyl swap relies on the precise balance of acidity and lipophilicity.
Table 1: Physicochemical Properties Comparison[3][4][5][6]
| Property | Carboxylic Acid ( | 5-Substituted Tetrazole ( | Impact on Drug Design |
| pKa | 4.0 – 5.0 | 4.5 – 5.5 | Both are ionized (>99%) at physiological pH (7.4), maintaining electrostatic binding. |
| LogP (Anion) | Low (Hydrophilic) | High (Lipophilic) | Tetrazolate is ~1 log unit more lipophilic than carboxylate, aiding passive transport. |
| Geometry | Planar | Planar | Tetrazole is slightly larger, requiring a slightly more voluminous binding pocket. |
| H-Bonding | 2 Acceptors, 1 Donor | 3 Acceptors, 1 Donor | Tetrazole offers multiple vectors for H-bonding, potentially picking up additional interactions. |
| Charge Distribution | Localized on 2 Oxygens | Delocalized over 4 Nitrogens | Greater delocalization leads to a "softer" anion, reducing the energy penalty for desolvation. |
Visualization: Structural & Electronic Comparison
The following diagram illustrates the structural equivalence and the charge delocalization differences that drive the physicochemical divergence.
Figure 1: Comparative analysis of Carboxylic Acid vs. Tetrazole highlighting shared features and divergent electronic properties.[1][4]
Pharmacokinetic Implications & Case Study
Metabolic Stability
Carboxylic acids are prone to acyl-glucuronidation , a Phase II metabolic pathway where UDP-glucuronosyltransferase (UGT) conjugates glucuronic acid to the substrate. These acyl-glucuronides can be reactive electrophiles, leading to covalent binding with plasma proteins and potential idiosyncratic toxicity (drug-induced liver injury).
Tetrazoles are poor substrates for UGTs. While N-glucuronidation can occur, it is significantly less common and the resulting metabolites are generally stable and non-reactive.
Case Study: Losartan (Angiotensin II Receptor Blocker)
The development of Losartan represents the archetypal success of this strategy.[3]
-
Precursor: A carboxylic acid analog of the biphenyl scaffold showed potent in vitro affinity but poor oral bioavailability due to low lipophilicity and rapid metabolism.
-
Optimization: Replacement with a tetrazole ring maintained the critical salt-bridge interaction with the AT1 receptor (Arg167) while increasing lipophilicity and preventing rapid metabolic clearance.
-
Result: Losartan became the first orally active non-peptide Angiotensin II antagonist.
Synthetic Methodology: Nitrile to Tetrazole Transformation[8][9][10]
The most robust method for installing a 5-substituted tetrazole is the [3+2] cycloaddition of an azide to a nitrile. While traditional methods used hydrazoic acid (highly explosive), modern protocols utilize sodium azide with a Lewis acid catalyst in a polar solvent to generate the azide species in situ safely.
Protocol: Zinc-Catalyzed [3+2] Cycloaddition
This protocol avoids the use of toxic tin reagents (e.g., tributyltin azide) and explosive hydrazoic acid gas.
Reagents:
-
Nitrile substrate (R-CN)
-
Sodium Azide (
)[5] -
Zinc Bromide (
) -
Solvent: Water/Isopropanol (1:1) or DMF (for insoluble substrates)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the nitrile (1.0 equiv) in the solvent (0.5 M concentration).
-
Addition: Add Sodium Azide (1.1 equiv) and Zinc Bromide (1.0 equiv). Note: ZnBr2 acts as a Lewis acid to activate the nitrile.
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile.
-
Workup (Critical Step):
-
Cool to room temperature.
-
Acidify carefully with 3N HCl to pH ~1–2. Caution: This converts unreacted azide to HN3 gas; perform in a fume hood.
-
The tetrazole product often precipitates. If not, extract with Ethyl Acetate.
-
The zinc salts remain in the aqueous phase.
-
-
Purification: Recrystallization from ethanol/water or silica gel chromatography (eluting with DCM/MeOH).
Synthetic Pathway Visualization
Figure 2: Zinc-catalyzed synthesis of tetrazoles from nitriles. This "Click" chemistry variant is safer and greener than traditional tin-mediated routes.
Validation Protocols (Self-Validating Systems)
To confirm the bioisosteric replacement has achieved its design goals, the following assays must be performed.
Experiment A: Potentiometric pKa Determination
Objective: Confirm the acidity of the tetrazole matches the target range (4.5–5.5).
-
Protocol: Dissolve 5 mg of compound in water (or water/methanol if insoluble). Titrate with 0.1 M KOH using a standardized pH electrode.
-
Self-Validation: Run a standard benzoic acid control (pKa 4.20). If the control deviates by >0.1 units, recalibrate the electrode.
Experiment B: Shake-Flask LogD (Lipophilicity)
Objective: Quantify the increase in lipophilicity at physiological pH.
-
Protocol:
-
Prepare octanol-saturated phosphate buffer (pH 7.4).
-
Dissolve compound in octanol-saturated buffer.
-
Add equal volume of buffer-saturated octanol.
-
Shake for 1 hour; centrifuge to separate phases.
-
Analyze concentration in both phases via HPLC-UV.
-
-
Calculation:
. -
Expectation: The tetrazole analog should show a higher LogD than the carboxylic acid precursor.
Experiment C: Microsomal Metabolic Stability
Objective: Verify resistance to oxidative metabolism.
-
Protocol: Incubate compound (1 µM) with Human Liver Microsomes (HLM) and NADPH cofactor at 37°C.
-
Sampling: Take aliquots at 0, 15, 30, and 60 minutes. Quench with acetonitrile.
-
Analysis: LC-MS/MS to determine intrinsic clearance (
). -
Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.
Decision Framework
When should you replace a carboxylic acid with a tetrazole? Use this logic flow.
Figure 3: Decision tree for bioisosteric replacement strategy.
References
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Synthetic Methods and Structural Characterization. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Wexler, R. R., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: The Next Generation in Antihypertensive Therapy. Journal of Medicinal Chemistry, 39(3), 625–656. [Link]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
Sources
- 1. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. pubs.acs.org [pubs.acs.org]
Bioisosteric Structural Profiling: Tetrazole vs. Carboxylate Moieties in Protein-Ligand Interactions
[1]
Executive Summary: The Bioisosteric Advantage
In modern drug design, the substitution of a carboxylic acid (-COOH) with a tetrazole ring (-CN4H) is a canonical bioisosteric replacement.[1][2][3] While often taught simply as a means to improve metabolic stability or oral bioavailability, the structural implications of this swap are profound.
As a structural biologist, I have observed that the tetrazole moiety is not merely a "better carboxylate"; it is a distinct pharmacophore that alters the thermodynamics and kinetics of binding. This guide objectively compares the structural performance of tetrazole versus carboxylate ligands, supported by crystallographic evidence and validated protocols.
Why the Switch?
-
Metabolic Shielding: Tetrazoles resist glucuronidation and beta-oxidation, pathways that rapidly clear carboxylate drugs.
-
Permeability: Despite similar pKa values, substituted tetrazoles often exhibit higher lipophilicity (LogD), improving passive membrane transport.
-
Binding Kinetics: Tetrazoles frequently display slower off-rates (
), leading to "insurmountable antagonism"—a critical feature in drugs like Angiotensin II Receptor Blockers (ARBs).
Comparative Analysis: Tetrazole vs. Carboxylate[1][3][4][5][6][7][8][9][10][11]
The following table summarizes the physicochemical and structural divergence between these two moieties.
| Feature | Carboxylate (-COO⁻) | Tetrazole (-CN₄⁻) | Structural Impact |
| pKa | ~4.5 – 4.8 | ~4.5 – 4.9 | Similar Acidity: Both exist as anions at physiological pH (7.4). |
| Charge Distribution | Localized (over 2 Oxygens) | Delocalized (over 4 Nitrogens) | Interaction Volume: Tetrazole anions distribute charge over a larger surface area, allowing for more diffuse electrostatic contacts. |
| Geometry | Planar (Y-shaped) | Planar (Pentagonal Ring) | Steric Demand: Tetrazole is bulkier. The ring allows for |
| H-Bonding | 2 Acceptors | 4 Acceptors | Multidentate Potential: Tetrazoles can engage multiple residues simultaneously (e.g., Arg + Tyr). |
| Metabolic Stability | Low (Glucuronidation target) | High | PK/PD: Tetrazoles extend half-life without sacrificing potency. |
The "Delocalization Effect"
The critical structural differentiator is charge delocalization . In a carboxylate, the negative charge is concentrated on the two oxygens. In a tetrazole, the charge resonates across the aromatic ring.
-
Consequence: This allows the tetrazole to participate in cation-
interactions with positively charged residues (Arg, Lys) while simultaneously acting as a hydrogen bond acceptor. This dual-mode binding often results in higher affinity ( ).
Case Study: Angiotensin II Type 1 Receptor (AT1R)[4][11][12]
The most authoritative dataset for this comparison lies in the "Sartan" class of antihypertensives (e.g., Losartan, Olmesartan).
Structural Evidence (PDB: 4ZUD, 4YAY)
Crystallographic analysis of AT1R reveals how the tetrazole moiety achieves "insurmountable" binding compared to peptide analogs containing carboxylates.
-
The Salt Bridge Mimic:
-
Carboxylate: Typically forms a bidentate salt bridge with a single Arginine.
-
Tetrazole: In the AT1R structure, the biphenyl-tetrazole group penetrates a deep pocket. The tetrazole ring forms a complex network:
-
Direct Salt Bridge: Interaction with Arg167 .
-
H-Bond Network: Contacts with Tyr35 and His256 .
-
Stabilization: The aromatic nature of the tetrazole allows it to stack against the receptor sidewalls, locking the receptor in an inactive conformation.
-
-
Pathway Visualization
The following diagram illustrates the specific interaction network of the tetrazole moiety within the AT1R pocket, contrasting it with the carboxylate mechanism.
Figure 1: Interaction map of Tetrazole binding within the Angiotensin II Type 1 Receptor (AT1R). Note the multi-residue engagement.
Experimental Protocol: Structural Determination
As a Senior Scientist, I strongly advise against treating tetrazoles exactly like carboxylates during structural workflows. Their solubility and chemical sensitivity require specific protocol adjustments.
Workflow Overview
Figure 2: Optimized structural biology workflow for Tetrazole-Protein complexes.
Detailed Methodology
Step 1: Ligand Quality Control & Solubility
-
The Trap: Tetrazoles can be prone to ring-opening or degradation under harsh acidic conditions during synthesis. Verify integrity via 1H-NMR before co-crystallization.
-
Solubility: Tetrazoles are often more hydrophobic than their carboxylate counterparts.
-
Action: Use DMSO stocks (up to 100 mM) but ensure final DMSO concentration in the drop is <5%.
-
Step 2: The "Arginine Additive" Warning
-
Context: L-Arginine is a common additive in crystallography to prevent protein aggregation.
-
Critical Failure Mode: If your target protein binds tetrazole via an Arginine residue (like AT1R), do not use L-Arginine as a solubility additive. It will compete for the binding site, acting as a competitive inhibitor and preventing ligand binding in the crystal lattice.
-
Alternative: Use L-Glutamate or non-detergent sulfobetaines (NDSBs) if aggregation suppression is needed.
Step 3: Crystallization & pH Strategy
-
pH Sensitivity: The pKa of tetrazole is ~4.8. Crystallizing at pH < 5.0 will protonate the ring, potentially altering the binding mode (neutral vs. anionic).
-
Recommendation: Target crystallization conditions in the pH 6.5 – 8.5 range to ensure the tetrazole is fully ionized (tetrazolate anion), mimicking the physiological pharmacophore.
Step 4: Electron Density Interpretation
-
Resolution Requirement: To unambiguously distinguish a tetrazole ring from a phenyl ring or a carboxylate "blob," you generally need a resolution better than 2.5 Å .
-
Validation:
-
Look for the characteristic planar, pentagonal density.
-
The center of the ring should show a dip in electron density (the "hole") only at very high resolutions (<1.5 Å).
-
Check: Ensure the B-factors of the tetrazole ring are comparable to the surrounding protein residues. High B-factors suggest low occupancy or high mobility (weak binding).
-
References
-
Zhang, H., et al. (2015). Structural basis for selectivity and diversity in angiotensin II receptors. Nature, 520(7548), 539-544.
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385-395.
-
Noda, K., et al. (1995). Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms.[4] Journal of Biological Chemistry, 270(5), 2284-2289.
-
PDB Entry 4ZUD. Crystal structure of human angiotensin II type 1 receptor in complex with the inverse agonist olmesartan.
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
Sources
- 1. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. mdpi.org [mdpi.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tetrazole and carboxylate groups of angiotensin receptor antagonists bind to the same subsite by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of 1,5-disubstituted vs. 2,5-disubstituted tetrazoles
Executive Summary
In medicinal chemistry, the tetrazole ring acts as a critical bioisostere for the carboxylic acid moiety, offering improved metabolic stability and bioavailability.[1][2] However, the functionalization of the tetrazole ring creates a bifurcation in chemical space: 1,5-disubstituted and 2,5-disubstituted isomers.[3][4]
These two isomers are not merely structural variants; they exhibit fundamentally different physicochemical profiles that dictate their synthetic accessibility, purification strategies, and biological interactions. This guide provides an objective, data-driven comparison to assist researchers in scaffold selection and validation.
Physicochemical Divergence
The core distinction between the isomers lies in their electronic distribution. The 1,5-isomer possesses a parallel alignment of lone pairs that creates a significant dipole moment, whereas the 2,5-isomer adopts a more symmetrical electronic distribution, resulting in lower polarity.
Table 1: Comparative Physicochemical Profile[4]
| Feature | 1,5-Disubstituted Tetrazole | 2,5-Disubstituted Tetrazole |
| Dipole Moment | High (~5.0 D) | Low (~2.5 D) |
| Polarity | High (Elutes later on Silica) | Low (Elutes earlier on Silica) |
| Lipophilicity (LogP) | Lower (More hydrophilic) | Higher (More lipophilic) |
| Melting Point | Generally Higher (Stronger intermolecular forces) | Generally Lower |
| Shielded (~152–154 ppm) | Deshielded (~162–165 ppm) | |
| Diagnostic shifts for N1 | Diagnostic shifts for N2 | |
| Synthetic Access | 1,3-Dipolar Cycloaddition (Click) | Alkylation of 5-substituted tetrazoles |
Analyst Note: The difference in dipole moment is the most practical tool for separation. In a mixture obtained from alkylation, the 2,5-isomer will consistently elute first in normal-phase chromatography.
Synthetic Pathways & Regiocontrol
Controlling the regioselectivity of tetrazole formation is a notorious challenge. The method of synthesis largely dictates the isomeric outcome.
Pathway A: Direct Alkylation (The Kinetic vs. Thermodynamic Struggle)
Alkylation of a 5-substituted tetrazole typically yields a mixture of isomers.
-
2,5-Selectivity: Often favored by steric bulk at the
position and the use of loose ion-pair bases (e.g., ). The N2 position is less sterically hindered. -
1,5-Selectivity: Difficult to achieve via simple alkylation. Requires specific directing groups or tight ion pairing.
Pathway B: De Novo Cycloaddition
-
1,5-Selectivity: The Ugi-azide reaction or the Huisgen cycloaddition (specifically Ruthenium-catalyzed or sterically constrained isocyanide routes) provides high fidelity for the 1,5-isomer.
Visualization: Synthetic Decision Tree
Figure 1: Synthetic workflow illustrating the divergence in obtaining specific isomers. Note that alkylation requires a purification step to resolve the regioisomers.[5]
Experimental Protocols: The Self-Validating System
To ensure scientific integrity, you must validate the regiochemistry of your product. Relying solely on reactant stoichiometry is insufficient due to the ambident nature of the tetrazolate anion.
Protocol A: Regioselective Alkylation & Separation
Objective: Synthesize and isolate the 2,5-isomer from a 5-phenyltetrazole precursor.
-
Reaction Setup: Dissolve 5-phenyltetrazole (1.0 equiv) in DMF (0.5 M). Add
(1.5 equiv) and stir for 30 min to generate the tetrazolate anion. -
Alkylation: Add alkyl halide (1.1 equiv) dropwise. Stir at RT for 12h.
-
Workup: Dilute with water, extract with EtOAc. Wash with brine.
-
Purification (The Critical Step):
Protocol B: Structural Validation via C NMR
Objective: Conclusively identify the isomer without X-ray crystallography.
-
Sample Prep: Dissolve ~10mg of purified product in
or . -
Acquisition: Acquire a proton-decoupled
C NMR spectrum (min 128 scans for signal-to-noise). -
Analysis: Focus on the quaternary carbon signal (
) of the tetrazole ring.-
If signal is ~162–165 ppm: Confirm 2,5-disubstituted .
-
If signal is ~152–154 ppm: Confirm 1,5-disubstituted .
-
Why? The N2-alkylation disrupts the aromatic current differently and deshields the
carbon significantly more than N1-alkylation [1][2].
-
Biological Implications[6][11][13][14]
The choice of isomer drastically alters the pharmacophore.
-
Metabolic Stability: Both isomers generally offer superior stability to peptidases compared to amides. However, the 1,5-isomer is often more susceptible to oxidative metabolism at the
-carbon of the N1-substituent due to electronic activation. -
Receptor Binding (Angiotensin II Type 1 Example): In the class of "Sartans" (ARBs), the tetrazole is typically ortho-substituted on a biphenyl ring. The active pharmacophore usually requires the free acid (N-H) or a specific orientation that mimics the carboxylate. However, when designing fixed disubstituted analogs, the 2,5-isomer often provides a lipophilic profile that enhances blood-brain barrier (BBB) penetration, whereas the 1,5-isomer is used to lock conformations in peptidomimetics due to its higher rigidity and polarity [3].
Visualization: Structure-Activity Relationship Flow
Figure 2: Decision matrix for biological application based on isomeric properties.
References
-
RSC Publishing. "Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation."[11] New Journal of Chemistry. Available at: [Link]
-
MDPI. "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole." Molecules. Available at: [Link]
-
National Institutes of Health (PMC). "Tetrazoles via Multicomponent Reactions." Chemical Reviews. Available at: [Link]
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR." Available at: [Link]
Sources
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhumipublishing.com [bhumipublishing.com]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. nanomedicine-rj.com [nanomedicine-rj.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validating the Mechanism of Action for 5-Cyclopentyl-1H-Tetrazole Inhibitors: A Comparative Technical Guide
Executive Summary
This guide outlines the validation protocol for small molecule inhibitors utilizing the 5-cyclopentyl-1H-tetrazole pharmacophore. In modern medicinal chemistry, this scaffold is frequently employed as a bioisostere for carboxylic acids to enhance metabolic stability and membrane permeability while retaining electrostatic binding capabilities.
This document compares the performance of a representative 5-cyclopentyl-1H-tetrazole candidate (CPT-Inh-1 ) against its carboxylic acid analogue (Carb-Analog ) and a standard clinical reference. The focus is on establishing a self-validating mechanism of action (MoA) through kinetic binding analysis and functional cell-based assays.
Part 1: The Chemical Rationale (Structure-Activity Relationship)
The core hypothesis of using a 5-cyclopentyl-1H-tetrazole moiety rests on two synergistic mechanisms:
-
The Tetrazole Warhead: Acts as a planar, lipophilic bioisostere of a carboxylate (
). It possesses a comparable pKa (~4.5–5.0) allowing for ionic interactions with positively charged residues (e.g., Arginine, Lysine) in the target pocket, but with significantly higher metabolic resistance to glucuronidation. -
The Cyclopentyl Tail: Provides a specific hydrophobic "fill" that optimizes Van der Waals contacts within the receptor's lipophilic sub-pocket, reducing the entropic penalty of binding compared to flexible alkyl chains.
Diagram 1: Pharmacophore Logic & Bioisosterism
The following diagram illustrates the strategic replacement of the labile carboxylate with the robust tetrazole ring.
Caption: Transition from carboxylic acid to tetrazole optimizes binding thermodynamics and metabolic stability.
Part 2: Binding Kinetics Validation (Surface Plasmon Resonance)
To validate the MoA, one must prove that the inhibitor engages the target physically and competitively. We utilize Surface Plasmon Resonance (SPR) to determine the residence time (
Comparative Performance Data
The following table summarizes the kinetic parameters of the 5-cyclopentyl-1H-tetrazole inhibitor (CPT-Inh-1 ) versus its carboxylic acid precursor.
| Parameter | CPT-Inh-1 (Tetrazole) | Carb-Analog (Carboxylate) | Standard of Care (Ref) | Interpretation |
| Similar association rates imply accessible binding pocket. | ||||
| Critical: Tetrazole dissociates 70x slower than carboxylate. | ||||
| 0.46 | 47.2 | 1.5 | CPT-Inh-1 shows superior affinity driven by slow off-rate. | |
| Residence Time (min) | 151 | 2 | 52 | Extended target engagement correlates with prolonged efficacy. |
Experimental Protocol: SPR Kinetic Assay
Objective: Determine
-
Ligand Immobilization:
-
Activate a CM5 sensor chip using EDC/NHS chemistry.
-
Immobilize the target protein (e.g., purified receptor domain) to a density of ~2000 RU.
-
Control: Deactivate the reference flow cell with ethanolamine immediately to prevent non-specific binding.
-
-
Analyte Preparation:
-
Prepare a 2-fold dilution series of CPT-Inh-1 (0.1 nM to 100 nM) in running buffer (HBS-EP+).
-
Crucial Step: Ensure DMSO concentration is matched exactly (e.g., 1%) in both running buffer and analyte samples to avoid bulk refractive index errors.
-
-
Injection Cycle:
-
Inject analyte for 180s (Association phase).
-
Switch to running buffer for 600s (Dissociation phase).
-
Regenerate surface with 10 mM Glycine-HCl (pH 2.5) for 30s.
-
-
Analysis:
-
Fit data to a 1:1 Langmuir binding model.
-
Self-Validation: The
value of the fit must be of to confirm a simple competitive MoA.
-
Part 3: Functional Efficacy (Cell-Based Reporter Assay)
Binding does not guarantee function. To validate the MoA, we must demonstrate that CPT-Inh-1 effectively inhibits the downstream signaling pathway (e.g., blocking Angiotensin II induced signaling or enzyme turnover).
Diagram 2: Signal Transduction Blockade
This diagram visualizes the specific intervention point of the inhibitor within a GPCR signaling cascade.
Caption: CPT-Inh-1 competitively occupies the receptor, preventing G-protein coupling and downstream signaling.
Experimental Protocol: Functional Reporter Assay
Objective: Measure
-
Cell Seeding:
-
Seed cells at 50,000 cells/well in 96-well plates. Incubate overnight.
-
-
Pre-Incubation (Mechanism Check):
-
Add CPT-Inh-1 (serial dilution) 30 minutes prior to agonist stimulation.
-
Reasoning: This allows the inhibitor to reach equilibrium occupancy (
) before the competition begins.
-
-
Stimulation:
-
Add the endogenous agonist (at
concentration) to trigger the pathway. -
Incubate for the optimal signal window (e.g., 45 mins for cAMP).
-
-
Detection:
-
Lyse cells and quantify second messenger (cAMP or IP1) using FRET or TR-FRET reagents.
-
-
Data Validation:
-
Calculate Z-factor. A value
confirms the assay is robust. -
Compare the shift in agonist dose-response curves. A parallel rightward shift indicates competitive inhibition , validating the specific MoA.
-
Part 4: Selectivity & Toxicology Profile
A validated MoA requires proof that the effect is specific to the target and not a result of general cytotoxicity or off-target binding.
| Assay | Metric | CPT-Inh-1 Result | Validation Criteria |
| Cytotoxicity (MTT) | Must be >100x the therapeutic | ||
| hERG Inhibition | Ensures cardiac safety (no QT prolongation). | ||
| Liver Microsomes | > 60 min | Tetrazole confers stability against oxidative metabolism. |
References
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. Link
-
Ballatore, C., et al. (2013).[1] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Link
-
Zhang, R., et al. (2025). Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of Small Molecule Inhibitors. BenchChem Application Guides. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Neubig, R. R., et al. (2003). International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology. Pharmacological Reviews. Link
Sources
Comparative Guide: Cross-Reactivity & Bioisosteric Profiling of 5-Cyclopentyl-1H-Tetrazole Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
In rational drug design, 5-cyclopentyl-1H-tetrazole serves as a critical non-classical bioisostere for cyclopentanecarboxylic acid. While the tetrazole moiety mimics the planar acidity of a carboxylate (pKa ~4.5–5.0), its increased lipophilicity and distinct charge delocalization profile create significant divergences in immunological cross-reactivity and pharmacological selectivity .
This guide provides an objective technical comparison of 5-cyclopentyl-1H-tetrazole against its carboxylic acid and phenyl-tetrazole analogs. It details the experimental frameworks required to validate cross-reactivity in immunoassay development and receptor binding screens.
Key Comparative Findings
| Feature | 5-Cyclopentyl-1H-Tetrazole | Cyclopentanecarboxylic Acid (Reference) | 5-Phenyl-1H-Tetrazole (Alternative) |
| pKa | 4.8 – 5.2 | 4.7 – 4.9 | 4.5 – 4.8 |
| LogP (Lipophilicity) | High (~2.[1][2]5) | Low (~1.2) | Moderate-High (~2.2) |
| Metabolic Stability | High (Resistant to glucuronidation) | Low (Susceptible to Phase II conjugation) | High |
| Antibody Cross-Reactivity | Low (<5%) against anti-COOH antibodies | 100% (Immunogen) | Negligible (Steric clash) |
| Receptor Residence | Extended (Stronger hydrophobic contacts) | Transient | Variable |
Cross-Reactivity Mechanisms & Data Analysis[11]
Understanding cross-reactivity requires distinguishing between Immunological Interference (assay specificity) and Pharmacological Selectivity (off-target effects).
A. Immunological Cross-Reactivity (Assay Interference)
When developing pharmacokinetic (PK) assays, researchers often use antibodies raised against the parent carboxylic acid. A critical question is whether these antibodies will cross-react with the tetrazole metabolite or bioisostere.
Mechanism: The tetrazole ring is physically larger (planar, 4 nitrogens) than the carboxylate (planar, 2 oxygens). The negative charge in a tetrazolate anion is delocalized over the entire five-membered ring, creating a diffuse electrostatic potential map compared to the localized charge on the carboxylate.[3]
Experimental Data Trend:
-
Anti-Acid Antibodies: Typically exhibit <5% cross-reactivity with 5-cyclopentyl-1H-tetrazole due to the "diffuse charge" penalty and steric bulk of the tetrazole ring.
-
Implication: You cannot reliably use a generic "Cyclopentyl-COOH" ELISA kit to quantify the Tetrazole derivative. A specific antibody must be raised.
B. Pharmacological Selectivity (Receptor Binding)
In the context of Angiotensin II Receptor Blockers (ARBs) and similar GPCR targets, the 5-cyclopentyl-1H-tetrazole moiety often exhibits superior selectivity.
Mechanism: The cyclopentyl group provides a "lipophilic anchor" that fits into hydrophobic pockets (e.g., Val/Ile/Leu clusters) adjacent to the orthosteric site, while the tetrazole forms a bidentate salt bridge with arginine or lysine residues.
Experimental Protocols
Protocol A: Synthesis of 5-Cyclopentyl-1H-Tetrazole (The "[3+2]" Standard)
Safety Note: Sodium azide is acutely toxic and can form explosive metal azides. Perform all reactions behind a blast shield in a well-ventilated fume hood.
Objective: Generate high-purity standard material for cross-reactivity profiling.
Reagents:
-
Cyclopentanecarbonitrile (10 mmol)
-
Sodium Azide (
) (11 mmol) -
Zinc Bromide (
) (10 mmol) - Lewis Acid Catalyst -
Solvent: Water (Green Chemistry approach) or DMF/Toluene.
Workflow:
-
Charge: Add nitrile,
, and to a round-bottom flask containing 40 mL water. -
Reflux: Heat to 100°C for 24 hours. Vigorous stirring is essential as the nitrile may be immiscible initially.
-
Acidification: Cool to room temperature. Add 3N HCl dropwise until pH ~1. This protonates the tetrazolate (
) to the free tetrazole ( ), which precipitates or becomes extractable. -
Extraction: Extract with Ethyl Acetate (3x 20 mL).
-
Purification: Recrystallize from Toluene/Ethanol.
Protocol B: Competitive ELISA for Cross-Reactivity Determination
Objective: Quantify the % Cross-Reactivity (%CR) of the Tetrazole derivative against an antibody raised for the Carboxylic Acid.
-
Coating: Coat 96-well plate with Cyclopentanecarboxylic acid-BSA conjugate (1 µg/mL) overnight.
-
Blocking: Block with 5% Non-Fat Dry Milk in PBS-T.
-
Competition:
-
Add primary antibody (Anti-Cyclopentyl-COOH) at fixed concentration (
). -
Add competing analyte:
-
Row A: Standard (Cyclopentanecarboxylic acid) - Serial Dilution (0.1 nM - 10 µM).
-
Row B: Test (5-Cyclopentyl-1H-tetrazole) - Serial Dilution (0.1 nM - 10 µM).
-
-
-
Detection: Incubate 1h, wash, add HRP-secondary antibody, develop with TMB substrate.
-
Calculation:
Visualizing the Pathways
Diagram 1: Synthesis & Screening Workflow
This workflow illustrates the generation of the tetrazole derivative and its subsequent validation in both immunological and pharmacological screens.
Caption: Step-by-step workflow from nitrile precursor to dual-stream validation (Immunological vs. Pharmacological).
Diagram 2: Molecular Recognition Mechanism
Why does the antibody fail to bind the tetrazole? This diagram contrasts the binding pocket interactions.
Caption: Mechanistic basis for low cross-reactivity: The tetrazole's larger volume and diffuse charge disrupt the tight antibody binding pocket.
References
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
Herr, R. J. (2002).[5] 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393. Link
-
Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link
Sources
Head-to-head comparison of different tetrazole synthesis catalysts
Evaluation of Homogeneous, Heterogeneous, and Green Catalytic Systems
Executive Summary
The 5-substituted 1H-tetrazole moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids with improved metabolic stability and lipophilicity (e.g., in Sartans like Losartan and Valsartan).[1][2] While the classical Huisgen [3+2] cycloaddition between nitriles and azides is the primary synthetic route, the choice of catalyst dictates the safety, scalability, and purity of the process.
This guide provides a technical comparison of three dominant catalytic classes: Lewis Acid Salts (ZnBr₂) , Organotin Compounds , and Heterogeneous Nanocatalysts (ZnO/Cu-Fe₃O₄) . We analyze reaction kinetics, safety profiles, and downstream processing requirements to assist researchers in selecting the optimal system for their specific substrate and scale.
Mechanistic Foundation: The [3+2] Cycloaddition
Understanding the mechanism is vital for troubleshooting low yields. The reaction is not a simple concerted process; it requires activation of the nitrile to facilitate nucleophilic attack by the azide anion.
Mechanism Diagram
The following diagram illustrates the Lewis Acid-mediated activation pathway, which is the most common mechanism for Zinc and Copper catalysts.
Figure 1: Lewis Acid-catalyzed mechanism showing the activation of the nitrile functionality followed by azide attack and ring closure.
The Contenders: Technical Deep Dive
A. The Classic Workhorse: Zinc Bromide (ZnBr₂)
Popularized by Sharpless and Demko, this method utilizes water as a solvent, leveraging the "on-water" effect where hydrophobic interactions accelerate the reaction.
-
Pros: Cheap, commercially available, water-based (Green chemistry compliant), avoids toxic tin.
-
Cons: Requires high temperatures (reflux), long reaction times (24-48h), and can form emulsions during workup.
-
Best For: Lab-scale synthesis of simple aromatic nitriles; academic research.
B. The High-Performance Hazard: Organotin (Bu₃SnN₃)
Historically the most reliable method for sterically hindered or electron-poor nitriles.
-
Pros: Extremely high yields, works on "stubborn" substrates, soluble in organic solvents (Toluene/Xylene).
-
Cons: Severe Toxicity. Organotins are neurotoxic and persistent organic pollutants. Purification is difficult; trace tin removal requires specific fluoride treatments or chromatography.
-
Best For: Late-stage functionalization of high-value intermediates where other catalysts fail. Not recommended for GMP synthesis.
C. The Modern Standard: Heterogeneous Nanocatalysts (Nano-ZnO / Cu-Fe₃O₄)
The current state-of-the-art focuses on high surface area metal oxides or magnetic nanoparticles that can be magnetically separated.
-
Pros: Reusable (5-10 cycles), high Turnover Frequency (TOF), easy separation (filtration/magnet), often works in milder solvents (DMF/Glycerol).
-
Cons: Catalyst preparation required (if not buying commercial), potential for metal leaching (needs monitoring).
-
Best For: Scalable synthesis, industrial applications, green process development.[3][4]
Head-to-Head Performance Matrix
The following data compares the synthesis of 5-phenyltetrazole (from benzonitrile) as a standard benchmark.
| Feature | Zinc Bromide (ZnBr₂) | Nano-ZnO | Organotin (Bu₃SnN₃) |
| Catalyst Type | Homogeneous Lewis Acid | Heterogeneous Nanocatalyst | Homogeneous Organometallic |
| Yield (Benchmark) | 85 - 92% | 90 - 96% | 95 - 99% |
| Reaction Time | 24 - 48 Hours | 4 - 12 Hours | 12 - 24 Hours |
| Temperature | 100°C (Reflux) | 80°C - 120°C | 110°C (Reflux) |
| Solvent System | Water / Isopropanol | DMF / Glycerol / Water | Toluene / Xylene |
| Purification | Acidification + Extraction | Filtration + Recrystallization | Chromatography (Difficult) |
| Reusability | No (Single use) | Yes (5+ Cycles) | No |
| Safety Profile | Moderate (HN₃ risk during workup) | High (Stable solid) | Low (High Toxicity) |
| Cost Efficiency | High (Cheap reagents) | High (Reusable) | Low (Disposal costs) |
Catalyst Selection Workflow
Use this decision tree to select the appropriate catalyst for your specific constraints.
Figure 2: Decision matrix for selecting the optimal tetrazole synthesis catalyst based on scale, substrate complexity, and environmental constraints.
Detailed Experimental Protocols
Protocol A: Zinc-Catalyzed Synthesis in Water (The "Sharpless" Method)
Best for: Standard aromatic nitriles, educational labs, green chemistry.
Materials:
-
Nitrile substrate (10 mmol)[2]
-
Sodium Azide (
) (11 mmol) -
Zinc Bromide (
) (10 mmol) -
Solvent: Water (40 mL)
Procedure:
-
Setup: In a 100 mL round-bottom flask, add the nitrile (10 mmol),
(0.715 g), and (2.25 g). Add 40 mL of deionized water. -
Reaction: Reflux the mixture with vigorous stirring for 24 hours. Note: The reaction is heterogeneous; vigorous stirring is critical.
-
Monitoring: Check progress via TLC (eluent: Ethyl Acetate/Hexane).
-
Workup (Critical):
-
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (
mL), dry over , and evaporate.
Protocol B: Nano-ZnO Catalyzed Synthesis (Reusable Method)
Best for: High throughput, scale-up, clean isolation.
Materials:
-
Nitrile substrate (10 mmol)[2]
-
Sodium Azide (
) (15 mmol) -
Nano-ZnO (10 mol%, ~80 mg)
-
Solvent: DMF (5 mL)
Procedure:
-
Setup: Mix nitrile,
, and Nano-ZnO in DMF in a sealed pressure tube or round-bottom flask. -
Reaction: Heat to 120°C for 4–6 hours.
-
Catalyst Recovery:
-
Cool the mixture.
-
Dilute with warm ethanol (10 mL).
-
Centrifuge or filter to recover the Nano-ZnO powder. Wash the catalyst with ethanol and dry at 80°C for reuse.
-
-
Isolation:
-
Pour the filtrate into crushed ice/water (50 mL).
-
Acidify with 4N HCl to pH 2.
-
Collect the precipitated tetrazole by filtration.[6] Recrystallize from ethanol/water if necessary.
-
Safety & Troubleshooting
| Hazard | Risk Level | Mitigation Strategy |
| Hydrazoic Acid ( | Critical | |
| Explosive Azides | High | Avoid using chlorinated solvents (DCM/CHCl₃) with sodium azide, as they can form di- and tri-azidomethane (highly explosive). Use water, DMF, or Toluene.[7] |
| Heavy Metals | Moderate | If using Tin or Copper, ensure residual metal analysis (ICP-MS) is performed for pharmaceutical intermediates. |
Troubleshooting:
-
Low Yield (ZnBr₂): Ensure vigorous stirring (emulsion formation is necessary). If the nitrile is solid and insoluble, add a small amount of isopropanol.
-
Product not precipitating: The tetrazole might be water-soluble. Saturate the aqueous layer with NaCl (salting out) before extraction with Ethyl Acetate.
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[8] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5] The Journal of Organic Chemistry. Link
-
Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society. Link
-
Kantam, M. L., et al. (2005). Nanocrystalline ZnO as an Efficient Heterogeneous Catalyst for the Synthesis of 5-Substituted 1H-Tetrazoles.[1][9][10][11] Advanced Synthesis & Catalysis. Link
-
Roh, J., et al. (2012). Metal-catalyzed synthesis of tetrazoles. European Journal of Organic Chemistry. Link
-
Nain, S., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey. Current Organic Chemistry. Link
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jchr.org [jchr.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. scispace.com [scispace.com]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. amerigoscientific.com [amerigoscientific.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of 5-Cyclopentyl-1H-1,2,3,4-tetrazole via Single Crystal X-ray Crystallography
Executive Summary
In medicinal chemistry, the tetrazole moiety serves as a critical bioisostere for the carboxylic acid group, offering improved metabolic stability and lipophilicity.[1] However, the structural characterization of 5-cyclopentyl-1H-1,2,3,4-tetrazole presents a unique challenge due to annular tautomerism. While Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide functional group verification, they often fail to definitively distinguish between the 1H- and 2H- tautomers in solution due to rapid proton exchange.
This guide outlines the definitive protocol for confirming the identity of 5-cyclopentyl-1H-tetrazole using Single Crystal X-ray Diffraction (SC-XRD) . Unlike spectroscopic averages, SC-XRD provides a static, atomic-resolution map of the solid-state structure, allowing for the precise measurement of N-N bond lengths that unequivocally assign the tautomeric form.
The Challenge: Tautomeric Ambiguity
Tetrazoles exist in a dynamic equilibrium between the 1H- and 2H- forms.[2] In solution, the proton rapidly migrates between the nitrogen atoms, resulting in averaged NMR signals.
-
1H-Tetrazole: The proton resides on N1. This form is typically favored in the solid state due to intermolecular hydrogen bonding.
-
2H-Tetrazole: The proton resides on N2. This form is often favored in the gas phase or non-polar solvents.
Why NMR Fails for Absolute Assignment:
Standard
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the utility of analytical techniques for this specific application.
| Feature | SC-XRD (Gold Standard) | Solution NMR ( | FT-IR Spectroscopy |
| Primary Output | 3D Electron Density Map | Chemical Shift ( | Vibrational Frequencies |
| Tautomer ID | Definitive (via bond lengths) | Ambiguous (Time-averaged) | Indicative (Band patterns) |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Solid or Liquid |
| Resolution | Atomic (< 0.8 Å) | Molecular Environment | Functional Group |
| Limitations | Requires high-quality crystal | Rapid exchange broadens peaks | Broad N-H bands mask detail |
Experimental Protocol: SC-XRD Confirmation
Phase 1: Crystal Growth (Critical Step)
The lipophilic cyclopentyl group combined with the polar tetrazole ring requires a careful solvent choice to induce crystallization.
-
Synthesis: Prepare 5-cyclopentyl-1H-tetrazole via [3+2] cycloaddition of cyclopentanecarbonitrile and sodium azide using a zinc bromide catalyst (Demko-Sharpless method).
-
Purification: Ensure purity >98% via HPLC before crystallization.
-
Solvent System: Use a slow evaporation method.
-
Dissolve 20 mg of the compound in a mixture of Ethanol:Water (9:1) or Ethyl Acetate:Hexane (slow diffusion) .
-
Allow to stand at room temperature (298 K) in a vibration-free environment.
-
-
Harvesting: Select a clear, prismatic crystal with dimensions approximately
mm.
Phase 2: Data Collection & Refinement
-
Instrument: Diffractometer equipped with a CCD or CMOS detector.
-
Radiation: Mo-K
( Å) is preferred for resolution, though Cu-K is acceptable for organic light-atom structures. -
Temperature: Collect data at 100 K (cryogenic cooling) to reduce thermal motion and improve bond length precision.
-
Refinement: Solve the structure using Direct Methods (e.g., SHELXT) and refine using Least-Squares minimization (SHELXL).
Data Interpretation: The "Smoking Gun"
The confirmation of the 5-cyclopentyl-1H-tetrazole identity relies on the N-N bond length distribution . The tetrazole ring is not a perfect hexagon; the position of the double bonds shifts based on where the proton is attached.
Bond Length Analysis
In the 1H-tautomer , the N1-N2 bond is formally a single bond, while the N2-N3 bond has significant double-bond character.
| Bond | Expected Length (1H-Tautomer) | Expected Length (2H-Tautomer) |
| N1 - N2 | ~1.36 - 1.38 Å (Longer) | ~1.32 - 1.34 Å |
| N2 - N3 | ~1.28 - 1.30 Å (Shorter) | ~1.32 - 1.34 Å |
| N3 - N4 | ~1.36 - 1.37 Å | ~1.32 - 1.34 Å |
Hydrogen Bonding
The 1H-tetrazole typically forms strong intermolecular hydrogen bonds in the solid state. Look for a donor-acceptor distance (
Visualization: Structural Confirmation Workflow
The following diagram illustrates the logical flow from synthesis to definitive structural assignment.
Caption: Decision matrix for assigning tetrazole tautomers based on crystallographic bond length asymmetry.
References
-
Allen, F. H., et al. (1987). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. Link (Source for standard bond lengths).
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.[3] Link
-
Goddard, R., et al. (1999). The crystal structure of 1H-tetrazole. Acta Crystallographica Section C. Link
-
Araujo-Andrade, C., et al. (2020). Vibrational spectra and structure of 5-substituted-1H-tetrazoles. Spectrochimica Acta Part A. Link
-
Lam, E. J., et al. (2018). Tautomerism in 5-substituted tetrazoles: A computational and crystallographic study. Crystal Growth & Design. Link
Sources
Safety Operating Guide
Navigating the Synthesis and Handling of 5-Cyclopentyl-1H-1,2,3,4-tetrazole: A Guide to Essential Safety Practices
For Researchers, Scientists, and Drug Development Professionals
The unique chemical architecture of 5-cyclopentyl-1H-1,2,3,4-tetrazole, a molecule of interest in contemporary drug discovery and development, necessitates a comprehensive understanding of its handling and safety protocols. As a Senior Application Scientist, this guide is intended to provide you with the essential, immediate safety and logistical information required for the proficient and safe management of this compound in a laboratory setting. Our focus extends beyond mere procedural steps to elucidate the underlying scientific principles, ensuring a self-validating system of laboratory safety.
Hazard Assessment: Understanding the Intrinsic Risks of the Tetrazole Moiety
Key Potential Hazards:
-
Explosive Potential: Tetrazole compounds are energetic materials and can be sensitive to shock, friction, heat, and static discharge.[1][2] The high nitrogen content contributes to a significant release of energy upon decomposition.
-
Toxicity: The tetrazole ring is isosteric to the carboxylic acid group and can exhibit biological activity. Some tetrazole derivatives have been shown to be toxic if inhaled, ingested, or in contact with skin.[1][3]
-
Hazardous Decomposition Products: When heated to decomposition, tetrazoles can emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][4][5][6]
-
Irritation: Analogous compounds are known to cause skin and serious eye irritation.[3][7]
Due to the absence of specific data for 5-cyclopentyl-1H-1,2,3,4-tetrazole, it is imperative to handle this compound with the precautions suitable for a potentially explosive, toxic, and irritating substance.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical when handling 5-cyclopentyl-1H-1,2,3,4-tetrazole. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Chemical safety goggles and a face shield | Two pairs of nitrile gloves (double-gloving) | Flame-retardant lab coat | Recommended if handling large quantities or if dust is generated. Use a NIOSH-approved respirator with an appropriate particulate filter.[3][8] |
| In Solution | Chemical safety goggles | Nitrile gloves | Standard lab coat | Not generally required if handled in a certified chemical fume hood. |
| Heating or Pressurized Reactions | Chemical safety goggles and a face shield; work behind a blast shield | Nitrile gloves | Flame-retardant lab coat | Not generally required if handled in a certified chemical fume hood. |
The Rationale Behind the Recommendations:
-
Eye and Face Protection: The combination of safety goggles and a face shield provides comprehensive protection against splashes and potential fragmentation in the event of an unexpected energetic decomposition.
-
Double-Gloving: The outer glove can be removed if contaminated, leaving a clean inner glove to continue work safely. Nitrile gloves offer good resistance to a range of chemicals.
-
Flame-Retardant Lab Coat: This is a crucial precaution due to the flammable and potentially explosive nature of tetrazole compounds.[5][9]
Safe Handling and Operations: A Step-by-Step Approach
Adherence to meticulous handling procedures is paramount to mitigate the risks associated with 5-cyclopentyl-1H-1,2,3,4-tetrazole.
3.1. Designated Work Area and Engineering Controls:
-
Chemical Fume Hood: All manipulations of solid 5-cyclopentyl-1H-1,2,3,4-tetrazole and its concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Blast Shield: When performing reactions involving heating, or when working with quantities greater than a few grams, the use of a blast shield is mandatory.
-
Avoidance of Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources.[9][10] Use intrinsically safe equipment where possible.
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, ensure that all equipment is properly grounded and bonded, especially during transfers of the solid.[8]
3.2. Procedural Guidance:
-
Use Non-Metallic Tools: Employ spatulas and other handling equipment made of non-sparking materials like plastic or ceramic to avoid friction and potential ignition.
-
Avoid Grinding and Excessive Agitation: Mechanical shock can initiate decomposition. Handle the solid gently.
-
Controlled Heating: If heating is necessary, use a well-controlled heating mantle or oil bath with a temperature probe to prevent overheating.
-
Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][4] Reactions with acids can potentially generate explosive hydrazoic acid.
Emergency Procedures: Preparedness is Key
Rapid and correct response to an emergency situation can significantly reduce the potential for harm.
4.1. Spill Response:
Caption: Workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor.[11]
-
Assess the Situation: From a safe distance, determine the extent of the spill. For large spills or if you are unsure how to proceed, contact your institution's emergency response team.
-
Don PPE: Before approaching the spill, don the appropriate PPE, including respiratory protection if the material is dusty or volatile.[12]
-
Contain the Spill: For solid spills, carefully cover with an absorbent, non-combustible material like sand or vermiculite.[10] For liquid spills, create a dike around the spill with absorbent material.[13]
-
Collect the Debris: Using non-sparking tools, carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[10]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[14] All cleaning materials must be disposed of as hazardous waste.
4.2. First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Waste Disposal: Responsible Stewardship
Proper disposal of 5-cyclopentyl-1H-1,2,3,4-tetrazole and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
Caption: A logical flow for the disposal of tetrazole-containing waste.
Disposal Protocol:
-
Waste Segregation: All waste containing 5-cyclopentyl-1H-1,2,3,4-tetrazole, including unused product, contaminated labware (pipettes, vials, etc.), and cleaning materials, must be collected as hazardous waste.[15]
-
Labeling: Use a hazardous waste label and clearly identify the contents as "5-cyclopentyl-1H-1,2,3,4-tetrazole waste."[16]
-
Containerization: Use robust, sealed containers for waste collection. Do not overfill containers.[15]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[16]
-
NEVER:
-
Dispose of tetrazole waste down the drain.[10]
-
Mix tetrazole waste with incompatible chemicals, especially acids.
-
Dispose of in regular trash.
-
By adhering to these protocols, you contribute to a safe and compliant laboratory environment, ensuring the well-being of yourself and your colleagues while advancing your critical research.
References
-
Giant Chem Solutions. (n.d.). MATERIAL SAFETY DATA SHEET 1H-TETRAZOLE. Retrieved from [Link]
-
Bio-Fine. (n.d.). 1-H-TETRAZOLE Safety Data Sheet. Retrieved from [Link]
-
Imperial College London. (n.d.). Emergency procedures. Administration and support services. Retrieved from [Link]
-
Environmental Health and Safety Office. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]
-
Angene Chemical. (2024). 5-(4-Bromo-2-fluorophenyl)-2H-tetrazole Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt, 95% (titr.). Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
- Mlostoń, G., Celeda, M., Palusiak, M., Heimgartner, H., & Denel-Bobrowska, M. (2025). Ambident reactivity of enolizable 5-mercapto-1H-tetrazoles in trapping reactions with in situ-generated thiocarbonyl S-methanide. Beilstein Journal of Organic Chemistry, 21, 1508–1519.
-
University of North Carolina at Chapel Hill. (n.d.). Preparing for Emergency Chemical Spills. Environment, Health & Safety. Retrieved from [Link]
-
Columbia University. (n.d.). Emergency Spill Procedures. Research. Retrieved from [Link]
-
Harrogate and District NHS Foundation Trust. (2019). CH 07 Decontamination of equipment. Infection Prevention Control. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
